molecular formula C60H111N2O17P B11933068 DSPE-PEG6-Mal

DSPE-PEG6-Mal

Número de catálogo: B11933068
Peso molecular: 1163.5 g/mol
Clave InChI: CRTPHYSBAGPSHQ-KZRJWCEASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

DSPE-PEG6-Mal is a maleimide-functionalized, amphiphilic polymer widely utilized in the preparation of advanced nanocarriers for drug and gene delivery. This compound consists of a hydrophobic DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) lipid anchor, a hydrophilic PEG6 (polyethylene glycol) spacer, and a terminal maleimide (Mal) group . The amphiphilic nature of DSPE-PEG-Mal allows it to be readily incorporated into lipid bilayers, such as liposomes, or to form self-assembling micelles and lipid-polymer hybrid nanoparticles . The primary research value of this compound lies in its reactive maleimide group, which readily forms a stable covalent thioether bond with free thiol (‑SH) groups present on targeting ligands such as antibodies, peptides, and proteins . This bioconjugation capability enables researchers to create actively targeted delivery systems that can prolong circulation time, improve drug bioavailability, and enhance specific delivery to cells and tissues of interest, such as tumor cells, while reducing off-target side effects . Key research applications include the development of ligand-targeted liposomes for cancer therapy, the surface functionalization of lipid nanoparticles (LNPs) for mRNA or DNA vaccines, and the synthesis of peptide amphiphiles for intracellular delivery . When working with this compound, please note that the fatty acid esters in the DSPE moiety are susceptible to hydrolysis under strongly acidic or basic conditions, as well as in aqueous solutions over time, which can be a critical consideration for quality control during nanocarrier production . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Propiedades

Fórmula molecular

C60H111N2O17P

Peso molecular

1163.5 g/mol

Nombre IUPAC

[(2R)-3-[2-[3-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate

InChI

InChI=1S/C60H111N2O17P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-59(66)76-53-55(79-60(67)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)54-78-80(68,69)77-41-38-61-56(63)37-40-70-43-45-72-47-49-74-51-52-75-50-48-73-46-44-71-42-39-62-57(64)35-36-58(62)65/h35-36,55H,3-34,37-54H2,1-2H3,(H,61,63)(H,68,69)/t55-/m1/s1

Clave InChI

CRTPHYSBAGPSHQ-KZRJWCEASA-N

SMILES isomérico

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCOCCOCCOCCOCCOCCOCCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC

SMILES canónico

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCOCCOCCOCCOCCOCCOCCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC

Origen del producto

United States

Foundational & Exploratory

The Core Function of DSPE-PEG6-Maleimide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DSPE-PEG6-Maleimide is a heterobifunctional linker at the forefront of advanced drug delivery systems, particularly in the realm of targeted therapeutics. Its unique tripartite structure, comprising a phospholipid anchor (DSPE), a polyethylene (B3416737) glycol spacer (PEG), and a reactive maleimide (B117702) group, enables the conjugation of targeting moieties to lipid-based nanoparticles. This guide provides a comprehensive overview of the core functions of DSPE-PEG6-Maleimide, detailing its chemical properties, reaction mechanisms, and applications in the development of sophisticated drug carriers.

Core Components and Their Functions

The functionality of DSPE-PEG6-Maleimide is derived from its three key components:

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): This phospholipid serves as the hydrophobic anchor of the molecule. Its two stearoyl chains readily intercalate into the lipid bilayer of nanoparticles such as liposomes and solid lipid nanoparticles, ensuring stable incorporation of the linker into the carrier.

  • Polyethylene Glycol (PEG): The PEG spacer is a hydrophilic polymer that extends from the nanoparticle surface into the aqueous environment. This "stealth" characteristic imparted by the PEG chains reduces recognition by the reticuloendothelial system, thereby prolonging the circulation half-life of the nanoparticle and increasing its chances of reaching the target site. The "6" in DSPE-PEG6-Maleimide denotes the number of repeating ethylene (B1197577) glycol units, though various PEG lengths are commercially available to modulate the properties of the final nanoparticle.

  • Maleimide: This functional group is the reactive handle of the molecule. It specifically and efficiently reacts with sulfhydryl (thiol) groups, which are present in the cysteine residues of peptides and antibodies. This reaction, a Michael addition, forms a stable covalent thioether bond, enabling the attachment of targeting ligands to the nanoparticle surface.

Quantitative Data Summary

The efficiency and stability of DSPE-PEG6-Maleimide conjugation and the resulting nanoparticles are influenced by various factors. The following tables summarize key quantitative data gathered from multiple studies.

Table 1: Thiol-Maleimide Conjugation Reaction Parameters and Efficiency

ParameterOptimal Range/ValueConjugation EfficiencyReference
pH 6.5 - 7.5>95%[1][2][3]
> 8.0Decreased (due to maleimide hydrolysis)[4]
Molar Ratio (Maleimide:Thiol) 2:1 to 5:1 for peptides and nanobodies84% ± 4% (cRGDfK, 2:1 ratio)[2]
10:1 to 20:1 for larger proteins>90%
Reaction Time 30 minutes to 2 hours at room temperatureHigh
Overnight at 4°CHigh
Solvent Aqueous buffers (e.g., PBS, HEPES)High
DMSO/Aqueous buffer mixturesHigh

Table 2: Stability of the Maleimide Group and Thioether Bond

ConditionStability of Maleimide GroupStability of Thioether BondReference
pH 7.0 (24 hours) ~100% stableStable
pH 9.5 (24 hours) ~26% remaining activity-
Physiological Conditions (in vivo) -Susceptible to retro-Michael reaction and thiol exchange with glutathione
Hydrolyzed Succinimide Ring -Significantly stabilized against cleavage (half-lives > 2 years)

Experimental Protocols

Protocol 1: Conjugation of a Thiol-Containing Peptide to DSPE-PEG6-Maleimide

This protocol describes the general procedure for conjugating a cysteine-containing peptide (e.g., RGD) to DSPE-PEG6-Maleimide.

Materials:

  • DSPE-PEG6-Maleimide

  • Thiol-containing peptide

  • Conjugation Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0-7.4

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (optional, for dissolving reagents)

  • Quenching reagent: L-cysteine or 2-mercaptoethanol (B42355)

  • Purification system: High-performance liquid chromatography (HPLC) with a suitable column (e.g., C18)

Procedure:

  • Reagent Preparation:

    • Dissolve the thiol-containing peptide in the conjugation buffer to a final concentration of 1-5 mg/mL.

    • Dissolve DSPE-PEG6-Maleimide in a minimal amount of anhydrous DMF or DMSO, and then add it to the conjugation buffer to the desired final concentration. Ensure the final concentration of the organic solvent is low (<10%) to avoid denaturation of the peptide.

  • Conjugation Reaction:

    • Add the DSPE-PEG6-Maleimide solution to the peptide solution at a molar ratio of 2:1 to 5:1 (Maleimide:Peptide).

    • Incubate the reaction mixture for 2 hours at room temperature with gentle stirring, protected from light.

  • Quenching:

    • Add a 5-fold molar excess of L-cysteine or 2-mercaptoethanol to the reaction mixture to quench any unreacted maleimide groups.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification:

    • Purify the DSPE-PEG-peptide conjugate using reversed-phase HPLC.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Use a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes) to elute the conjugate.

    • Monitor the elution profile at 220 nm and 280 nm.

    • Collect the fractions containing the purified conjugate.

  • Characterization and Storage:

    • Confirm the identity and purity of the conjugate using mass spectrometry (e.g., MALDI-TOF).

    • Lyophilize the purified conjugate and store it at -20°C or below.

Protocol 2: Preparation of Targeted Liposomes using the Post-Insertion Method

This method involves the insertion of pre-formed DSPE-PEG-ligand conjugates into pre-formed liposomes.

Materials:

  • Lipid components (e.g., DSPC, Cholesterol)

  • DSPE-PEG-ligand conjugate (from Protocol 1)

  • Hydration buffer (e.g., PBS)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Size exclusion chromatography (SEC) column (e.g., Sepharose CL-4B)

Procedure:

  • Preparation of Plain Liposomes:

    • Dissolve the lipid components (e.g., DSPC and cholesterol in a desired molar ratio) in chloroform.

    • Create a thin lipid film by evaporating the solvent under a stream of nitrogen gas, followed by drying under vacuum for at least 2 hours.

    • Hydrate the lipid film with the hydration buffer at a temperature above the phase transition temperature of the lipids (e.g., 60°C for DSPC).

    • Extrude the hydrated lipid suspension through polycarbonate membranes with the desired pore size (e.g., 100 nm) multiple times to obtain unilamellar liposomes of a uniform size.

  • Post-Insertion of DSPE-PEG-Ligand:

    • Prepare a micellar solution of the DSPE-PEG-ligand conjugate in the hydration buffer.

    • Add the DSPE-PEG-ligand micellar solution to the pre-formed liposome (B1194612) suspension. The amount of DSPE-PEG-ligand to add will depend on the desired ligand density on the liposome surface.

    • Incubate the mixture at a temperature above the lipid phase transition temperature for 1-2 hours with gentle stirring.

  • Purification:

    • Separate the ligand-conjugated liposomes from unincorporated DSPE-PEG-ligand micelles using size exclusion chromatography.

    • Elute the column with the hydration buffer and collect the fractions containing the liposomes.

  • Characterization:

    • Determine the particle size, polydispersity index, and zeta potential of the targeted liposomes using dynamic light scattering (DLS).

    • Quantify the amount of conjugated ligand on the liposome surface using a suitable analytical method (e.g., fluorescence spectroscopy if the ligand is fluorescently labeled, or by quantifying a unique element or functional group on the ligand).

Visualizations

Experimental Workflow: Preparation of Targeted Liposomes

G cluster_0 Ligand Conjugation cluster_1 Liposome Formulation cluster_2 Targeted Liposome Assembly (Post-Insertion) peptide Thiol-Containing Peptide/Antibody conjugation Thiol-Maleimide Reaction (pH 7.0-7.4) peptide->conjugation dspe_peg_mal DSPE-PEG6-Maleimide dspe_peg_mal->conjugation purification1 HPLC Purification conjugation->purification1 dspe_peg_ligand DSPE-PEG-Ligand Conjugate purification1->dspe_peg_ligand post_insertion Post-Insertion (Incubation) dspe_peg_ligand->post_insertion lipids Lipids (e.g., DSPC, Cholesterol) hydration Hydration lipids->hydration extrusion Extrusion (100 nm) hydration->extrusion plain_liposomes Plain Liposomes extrusion->plain_liposomes plain_liposomes->post_insertion purification2 Size Exclusion Chromatography post_insertion->purification2 targeted_liposomes Targeted Liposomes purification2->targeted_liposomes

Caption: Workflow for preparing targeted liposomes using DSPE-PEG6-Maleimide.

Signaling Pathway: Integrin-Mediated Endocytosis of RGD-Targeted Liposomes

Caption: Integrin-mediated uptake of RGD-targeted liposomes.

Conclusion

DSPE-PEG6-Maleimide is a versatile and indispensable tool in the field of targeted drug delivery. Its well-defined structure allows for the stable incorporation into lipid-based nanoparticles, provides a "stealth" shield to prolong circulation, and offers a highly specific reactive group for the covalent attachment of targeting ligands. By understanding the core functions of its components and optimizing the reaction conditions, researchers can effectively design and fabricate sophisticated drug delivery systems with enhanced efficacy and reduced off-target effects, paving the way for the next generation of targeted therapies.

References

An In-depth Technical Guide to DSPE-PEG6-Mal: Structure, Properties, and Applications in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-6] (DSPE-PEG6-Mal), a key heterobifunctional lipid conjugate extensively utilized in the field of advanced drug delivery. We will delve into its chemical structure, physicochemical properties, and its critical role in the formulation of targeted nanocarriers such as liposomes and micelles. This document will further provide detailed experimental protocols for the synthesis, formulation, and characterization of this compound-containing nanoparticles, supplemented with visual workflows to facilitate understanding.

Chemical Structure and Core Properties

This compound is an amphiphilic polymer consisting of three key components:

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): A saturated 18-carbon phospholipid that acts as a hydrophobic lipid anchor, enabling the molecule to stably insert into the lipid bilayer of liposomes or the core of micelles.[1]

  • Polyethylene Glycol (PEG) Linker (6-unit): A short, hydrophilic PEG spacer that provides a flexible, water-soluble chain. This PEG linker imparts "stealth" characteristics to nanocarriers, which helps to reduce non-specific protein binding and opsonization, thereby prolonging circulation half-life in vivo.[2]

  • Maleimide (B117702) (Mal) Group: A reactive functional group located at the distal end of the PEG chain. The maleimide group specifically and efficiently reacts with sulfhydryl (thiol, -SH) groups under physiological pH conditions (pH 6.5-7.5) to form a stable covalent thioether bond.[3] This functionality is crucial for the conjugation of targeting ligands such as antibodies, peptides, and aptamers to the surface of nanocarriers.[2]

The combination of these components makes this compound an invaluable tool for creating targeted drug delivery systems that can enhance drug solubility, improve pharmacokinetic profiles, and achieve site-specific delivery to diseased tissues.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some values, such as the Critical Micelle Concentration (CMC) and hydrodynamic radius, are often reported for DSPE-PEG conjugates with longer PEG chains (e.g., DSPE-PEG2000) in the literature. While the principles are the same, these values will vary with the length of the PEG chain.

PropertyValueSource
Molecular Formula C60H111N2O17P
Molecular Weight ~1163.5 g/mol
Appearance White to off-white solid
Purity ≥95%
Solubility Soluble in DMSO, DCM, DMF, Chloroform, and warm water.
Reactive Group Maleimide
Reacts With Sulfhydryl (-SH) groups
Storage Conditions -20°C in a dry, dark environment
Critical Micelle Concentration (CMC) (for DSPE-PEG2000) 0.5-1.5 µM
Hydrodynamic Radius of Micelles (for DSPE-PEG2000) ~8-15 nm

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Synthesis of DSPE-PEG-Maleimide

While this compound is commercially available, understanding its synthesis provides insight into its structure and potential impurities. A general two-step method for synthesizing maleimide-terminated DSPE-PEG is as follows:

  • Reaction of Amino-PEG-DSPE with an NHS Ester of a Maleimide-containing compound:

    • Dissolve Amino-PEG-DSPE and N-succinimidyl-3-(N-maleimido)-propionate in a mixture of dichloromethane (B109758) (CH2Cl2) and dimethylformamide (DMF).

    • Add triethylamine (B128534) (TEA) to the solution to act as a base and catalyze the reaction.

    • Allow the reaction to proceed for a set time at room temperature.

    • The succinimidyl ester reacts with the primary amine of the Amino-PEG-DSPE to form a stable amide bond, resulting in the desired DSPE-PEG-Maleimide product.

  • Purification:

    • The resulting product mixture is purified using size-exclusion chromatography (e.g., Sephadex G-50 column) to remove unreacted starting materials and byproducts.

    • The final product is obtained as a white solid after removal of the solvent under reduced pressure.

Preparation of Maleimide-Functionalized Liposomes

The thin-film hydration method followed by extrusion is a common and effective technique for preparing unilamellar liposomes incorporating this compound.

  • Lipid Film Formation:

    • Dissolve the desired lipids (e.g., a primary phospholipid like DSPC, cholesterol, and this compound in a molar ratio of approximately 55:40:5) in a suitable organic solvent such as a chloroform/methanol mixture in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) by vortexing or gentle agitation. The temperature of the hydration buffer should be above the phase transition temperature of the primary lipid. This process results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion.

    • Load the MLV suspension into a high-pressure extruder fitted with a polycarbonate membrane of a specific pore size (e.g., 100 nm).

    • Pass the suspension through the membrane multiple times (typically an odd number of passes, e.g., 11 or 21) to ensure a homogenous population of small unilamellar vesicles (SUVs).

  • Purification:

    • Remove any unencapsulated material by size exclusion chromatography or dialysis.

Conjugation of Thiolated Ligands to Maleimide-Functionalized Liposomes

The following protocol outlines the steps for conjugating a thiol-containing peptide or antibody to the surface of pre-formed maleimide-functionalized liposomes.

  • Preparation of the Thiolated Ligand:

    • If the ligand contains disulfide bonds, these must first be reduced to free thiols. Dissolve the ligand in a degassed buffer (e.g., PBS, pH 7-7.5) and add a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine). Incubate for 30 minutes at room temperature. DTT can also be used, but excess DTT must be removed before conjugation.

  • Conjugation Reaction:

    • Add the reduced, thiol-containing ligand to the maleimide-functionalized liposome (B1194612) suspension. A molar excess of the maleimide groups on the liposome to the thiol groups on the ligand is often used to ensure efficient conjugation.

    • Incubate the mixture at room temperature for 2 hours or overnight at 4°C with gentle stirring, protected from light. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiols.

  • Quenching of Unreacted Maleimide Groups:

    • To prevent non-specific reactions of any remaining maleimide groups, quench the reaction by adding a small molecule thiol, such as L-cysteine or 2-mercaptoethanol.

  • Purification of the Conjugate:

    • Remove the unconjugated ligand and quenching agent from the final immunoliposome product using size exclusion chromatography or dialysis.

Characterization Techniques

Thorough characterization is essential to ensure the quality and desired properties of the this compound-containing nanocarriers.

TechniqueParameter MeasuredExpected Results
Dynamic Light Scattering (DLS) Hydrodynamic diameter, Polydispersity Index (PDI)A narrow, monomodal size distribution with a low PDI (typically < 0.2) indicates a homogenous liposome population.
Zeta Potential Analysis Surface charge of the nanoparticlesThe zeta potential provides an indication of colloidal stability. For DSPE-PEG containing liposomes, the surface charge is often slightly negative.
Nuclear Magnetic Resonance (NMR) Spectroscopy Chemical structure confirmation1H NMR can be used to confirm the successful synthesis of DSPE-PEG-Mal and its subsequent conjugation. A characteristic peak for the maleimide protons is observed at approximately 6.7-6.8 ppm, which disappears upon successful conjugation to a thiol-containing ligand.
High-Performance Liquid Chromatography (HPLC) Purity, quantification of components, and conjugation efficiencyReversed-phase HPLC with detectors such as an Evaporative Light Scattering Detector (ELSD) can be used to separate and quantify the lipid components of the liposomes. It can also be used to monitor the progress of the conjugation reaction.
Ellman's Test Quantification of accessible maleimide groupsThis colorimetric assay can be used to determine the concentration of reactive maleimide groups on the surface of the liposomes before and after the conjugation reaction to calculate conjugation efficiency.
Transmission Electron Microscopy (TEM) Morphology and size visualizationTEM provides direct visualization of the nanoparticles, confirming their size and lamellarity (for liposomes).

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows.

G Workflow for the Preparation of Maleimide-Functionalized Liposomes cluster_0 Lipid Film Formation cluster_1 Hydration cluster_2 Size Reduction a Dissolve Lipids in Organic Solvent (e.g., DSPC, Cholesterol, this compound) b Evaporate Solvent (Rotary Evaporation) a->b c Dry Under Vacuum b->c d Add Aqueous Buffer c->d Hydrate Film e Vortex/Agitate d->e f Formation of Multilamellar Vesicles (MLVs) e->f g Extrusion Through Polycarbonate Membrane f->g Reduce Size h Formation of Small Unilamellar Vesicles (SUVs) g->h

Caption: Workflow for the Preparation of Maleimide-Functionalized Liposomes.

G Workflow for Ligand Conjugation to Maleimide-Functionalized Liposomes cluster_0 Ligand Preparation cluster_1 Conjugation cluster_2 Quenching and Purification a Thiolated Ligand (e.g., Peptide, Antibody Fragment) b Reduce Disulfide Bonds (if necessary) (e.g., with TCEP) a->b d Mix Ligand and Liposomes (pH 6.5-7.5) b->d Add to Liposomes c Maleimide-Functionalized Liposomes c->d e Incubate (Room Temp or 4°C) f Quench Unreacted Maleimides (e.g., with L-cysteine) e->f g Purify Conjugate (e.g., Size Exclusion Chromatography) f->g h Final Targeted Liposome Product g->h G Logical Relationship of this compound in Targeted Drug Delivery A This compound B Lipid Bilayer (Liposome) A->B DSPE anchor inserts into bilayer C Thiolated Ligand (e.g., Antibody) A->C Maleimide reacts with thiol D Targeted Nanocarrier B->D C->D E Target Cell/Tissue D->E Ligand binds to receptor F Therapeutic Effect E->F

References

An In-depth Technical Guide to the Synthesis and Purification of DSPE-PEG6-Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-6] (DSPE-PEG6-Maleimide). This heterobifunctional lipid is a critical component in the development of targeted drug delivery systems, such as liposomes and nanoparticles, enabling the covalent conjugation of thiol-containing ligands like peptides and antibodies to the surface of these nanocarriers.

Overview of DSPE-PEG6-Maleimide

DSPE-PEG6-Maleimide is an amphiphilic molecule consisting of a hydrophobic DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) lipid anchor, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer with six repeating units, and a reactive maleimide (B117702) group at the terminus of the PEG chain. The DSPE portion allows for stable incorporation into lipid bilayers, while the PEG spacer provides a "stealth" characteristic, reducing opsonization and prolonging circulation time. The terminal maleimide group is highly selective for thiol groups, facilitating the attachment of targeting moieties.

Synthesis of DSPE-PEG6-Maleimide

The synthesis of DSPE-PEG6-Maleimide is a two-step process, starting with the synthesis of the amine-terminated precursor, DSPE-PEG6-Amine, followed by the maleimide functionalization.

Step 1: Synthesis of DSPE-PEG6-Amine

The synthesis of DSPE-PEG6-Amine involves the reaction of DSPE with a heterobifunctional PEG linker containing a protected amine group (e.g., Boc-NH-PEG6-NHS).

Reaction Scheme:

Synthesis_of_DSPE_PEG6_Amine cluster_reaction1 Amidation Reaction cluster_reaction2 Deprotection DSPE DSPE DSPE_PEG_Boc DSPE-PEG6-NH-Boc DSPE->DSPE_PEG_Boc Triethylamine (B128534), DCM Boc_PEG_NHS Boc-NH-PEG6-NHS Boc_PEG_NHS->DSPE_PEG_Boc DSPE_PEG_Amine DSPE-PEG6-Amine DSPE_PEG_Boc->DSPE_PEG_Amine TFA TFA TFA->DSPE_PEG_Amine

Caption: Synthesis of DSPE-PEG6-Amine.

Experimental Protocol:

  • Amidation: Dissolve DSPE and N-hydroxysuccinimide ester of Boc-protected amine-terminated PEG6 (Boc-NH-PEG6-NHS) in anhydrous dichloromethane (B109758) (DCM).

  • Add triethylamine (TEA) to the reaction mixture to act as a base.

  • Stir the reaction at room temperature overnight under an inert atmosphere (e.g., argon or nitrogen).

  • Remove the solvent under reduced pressure.

  • Purify the resulting DSPE-PEG6-NH-Boc conjugate by dialysis or size-exclusion chromatography.

  • Deprotection: To deprotect the amine group, dissolve the DSPE-PEG6-NH-Boc in DCM and add trifluoroacetic acid (TFA).

  • Stir the reaction at room temperature for 2-4 hours.

  • Remove the solvent and TFA by rotary evaporation.

  • Purify the final product, DSPE-PEG6-Amine, by dialysis against deionized water and lyophilize to obtain a white powder.[1]

Step 2: Synthesis of DSPE-PEG6-Maleimide

The amine-terminated DSPE-PEG6 is then reacted with a maleimide-containing NHS ester to yield the final product.

Reaction Scheme:

Synthesis_of_DSPE_PEG6_Maleimide cluster_reaction Maleimide Functionalization DSPE_PEG_Amine DSPE-PEG6-Amine DSPE_PEG_Maleimide DSPE-PEG6-Maleimide DSPE_PEG_Amine->DSPE_PEG_Maleimide Triethylamine, DCM/DMF Maleimide_NHS N-succinimidyl-3-maleimidopropionate Maleimide_NHS->DSPE_PEG_Maleimide Logical_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_final_product Final Product Start Starting Materials (DSPE, Boc-NH-PEG6-NHS) Step1 Synthesis of DSPE-PEG6-Amine Start->Step1 Step2 Maleimide Functionalization Step1->Step2 Purify Purification (SEC, Dialysis, or HPLC) Step2->Purify Characterize Characterization (NMR, MS, FTIR) Purify->Characterize Final Pure DSPE-PEG6-Maleimide Characterize->Final

References

An In-Depth Technical Guide to the Reaction of DSPE-PEG-Maleimide with Cysteine Thiols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and practical applications of the reaction between 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] (DSPE-PEG-Mal) and cysteine thiols. This bioconjugation technique is a cornerstone in the development of targeted drug delivery systems, including liposomes and micelles, for therapeutic and diagnostic applications.

The Core Reaction: Michael Addition

The fundamental mechanism governing the reaction between the maleimide (B117702) group of DSPE-PEG-Mal and the thiol group of a cysteine residue is a Michael addition . In this reaction, the deprotonated thiol group (thiolate) acts as a nucleophile and attacks one of the carbon atoms of the electron-deficient alkene in the maleimide ring. This results in the formation of a stable, covalent thioether bond, securely linking the DSPE-PEG to the cysteine-containing molecule, such as a peptide or protein.

The reaction is highly specific for thiols within a pH range of 6.5-7.5.[1] At pH levels below 6.5, the concentration of the reactive thiolate anion is reduced, slowing down the reaction rate. Conversely, at pH levels above 7.5, the maleimide group becomes susceptible to hydrolysis, opening the ring to form a non-reactive maleamic acid derivative.[2] Additionally, at higher pH, competing reactions with other nucleophilic groups, such as primary amines (e.g., lysine (B10760008) residues), can occur.

G cluster_mechanism Mechanism DSPE_PEG_Mal DSPE-PEG-Maleimide Nucleophilic_Attack Nucleophilic Attack DSPE_PEG_Mal->Nucleophilic_Attack Cysteine_Thiol Cysteine Thiol (R-SH) Deprotonation Deprotonation (Thiolate Formation R-S⁻) Cysteine_Thiol->Deprotonation Base pH pH 6.5 - 7.5 Deprotonation->Nucleophilic_Attack Reactive Species Thioether_Bond Stable Thioether Bond Formation Nucleophilic_Attack->Thioether_Bond G Start Start Dissolve_Peptide Dissolve Cysteine-Peptide in Conjugation Buffer (pH 7.0-7.4) Start->Dissolve_Peptide Reduce_Disulfides Optional: Reduce Disulfides with TCEP Dissolve_Peptide->Reduce_Disulfides Dissolve_DSPE_PEG_Mal Dissolve DSPE-PEG-Maleimide in DMF/DMSO & Buffer Reduce_Disulfides->Dissolve_DSPE_PEG_Mal Mix_Reactants Add DSPE-PEG-Mal to Peptide Solution Dissolve_DSPE_PEG_Mal->Mix_Reactants Incubate Incubate (2-4h RT or overnight 4°C) Mix_Reactants->Incubate Quench Quench Unreacted Maleimide (e.g., with 2-Mercaptoethanol) Incubate->Quench Purify Purify Conjugate Quench->Purify Characterize Characterize Conjugate Purify->Characterize End End Characterize->End G Conjugate DSPE-PEG-S-Cys Conjugate (Thioether Bond) Stable Stable Conjugate Conjugate->Stable Retro_Michael Retro-Michael Reaction Conjugate->Retro_Michael Hydrolysis Succinimide Ring Hydrolysis Conjugate->Hydrolysis Thiazine (B8601807) Thiazine Rearrangement (N-terminal Cys) Conjugate->Thiazine Dissociation Conjugate Dissociation Retro_Michael->Dissociation Modified_Conjugate Ring-Opened Conjugate Hydrolysis->Modified_Conjugate Rearranged_Product Thiazine Product Thiazine->Rearranged_Product

References

An In-depth Technical Guide to the Core Physical and Chemical Properties of DSPE-PEG6-Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-6] (DSPE-PEG6-Maleimide) is a heterobifunctional lipid-PEG conjugate widely utilized in the fields of drug delivery, bioconjugation, and nanotechnology.[1][2][3] Its amphiphilic nature, combining a hydrophobic distearoylphosphatidylethanolamine (DSPE) lipid anchor with a hydrophilic polyethylene (B3416737) glycol (PEG) spacer and a reactive maleimide (B117702) group, allows for the stable incorporation into lipid-based nanoparticles, such as liposomes, while providing a versatile handle for the covalent attachment of various biomolecules.[3][4] This guide provides a comprehensive overview of the core physical and chemical properties of DSPE-PEG6-Maleimide, detailed experimental protocols, and visualizations of key processes to aid researchers in its effective application.

Physical and Chemical Properties

The physical and chemical characteristics of DSPE-PEG6-Maleimide are summarized below. These properties are crucial for its handling, storage, and application in various experimental settings.

PropertyValueReference(s)
Synonyms DSPE-PEG6-Mal
Molecular Formula C60H111N2O17P or C63H116N3O18P
Molecular Weight Approximately 1163.5 g/mol or 1234.6 g/mol
Appearance White to off-white solid powder
Solubility Soluble in Dimethyl sulfoxide (B87167) (DMSO), Dichloromethane (DCM), Dimethylformamide (DMF), Chloroform (B151607), and warm water/ethanol.
Purity Typically ≥95%
Storage Conditions Store at -20°C to -5°C, keep in a dry place, and avoid sunlight. Avoid frequent thaw and freeze cycles.
Stability Stable for at least 6 months at -20°C. The maleimide group is susceptible to hydrolysis at elevated temperatures and in aqueous solutions, especially at pH > 7.5.

Core Chemistry: The Thiol-Maleimide Reaction

The primary chemical utility of DSPE-PEG6-Maleimide stems from the reactivity of its terminal maleimide group towards thiol (sulfhydryl) groups. This reaction, a Michael addition, is a cornerstone of bioconjugation due to its high efficiency and specificity under mild conditions.

The reaction proceeds readily at a neutral or slightly basic pH (6.5-7.5) to form a stable thioether bond. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines. This high degree of chemoselectivity allows for the specific modification of cysteine residues in proteins and peptides.

Reaction Mechanism and Kinetics

The thiol-maleimide reaction is influenced by several factors, including pH, solvent, and the presence of initiators. The reaction kinetics can be slowed by lowering the pH, buffer concentration, or polymer weight percentage.

Potential Side Reactions

It is crucial to be aware of potential side reactions that can impact the efficiency and stability of the conjugation:

  • Hydrolysis of the Maleimide Ring: The maleimide ring is susceptible to hydrolysis, particularly at pH values above 7.5. This hydrolysis opens the ring to form a maleamic acid derivative, which is unreactive towards thiols. To minimize this, it is recommended to use freshly prepared maleimide solutions and work within the optimal pH range.

  • Retro-Michael Reaction (Thiol Exchange): The thioether bond formed can, under certain conditions, undergo a retro-Michael reaction, leading to the dissociation of the conjugate. This is a significant consideration for in-vivo applications where endogenous thiols like glutathione (B108866) are present. Hydrolysis of the thiosuccinimide ring post-conjugation can increase the stability of the linkage.

  • Reaction with Amines: At pH values above 7.5, the maleimide group can react with primary amines, such as the side chain of lysine (B10760008) residues.

  • Thiazine (B8601807) Rearrangement: When conjugating to a peptide or protein with an N-terminal cysteine, the resulting conjugate can rearrange to form a stable six-membered thiazine ring.

Experimental Protocols

General Protocol for Thiol-Maleimide Conjugation

This protocol provides a general guideline for conjugating a thiol-containing molecule (e.g., a peptide or protein) to DSPE-PEG6-Maleimide.

Materials:

  • DSPE-PEG6-Maleimide

  • Thiol-containing molecule

  • Conjugation Buffer: Phosphate-buffered saline (PBS), HEPES, or Tris buffer, pH 7.0-7.5 (thiol-free)

  • Anhydrous DMSO or DMF

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching reagent (optional): Free thiol such as 2-mercaptoethanol (B42355) or cysteine

  • Purification system (e.g., size exclusion chromatography, dialysis)

Procedure:

  • Preparation of DSPE-PEG6-Maleimide Stock Solution: Prepare a stock solution of DSPE-PEG6-Maleimide in anhydrous DMSO or DMF. For example, dissolve 10 mg in 100 µL of solvent.

  • Preparation of Thiol-Containing Molecule: Dissolve the thiol-containing molecule in the conjugation buffer at a concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature. Note that DTT should be removed before adding the maleimide reagent.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the DSPE-PEG6-Maleimide stock solution to the solution of the thiol-containing molecule. The reaction mixture should be stirred or gently vortexed.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching (Optional): To quench any unreacted maleimide groups, a free thiol can be added to the reaction mixture.

  • Purification: Purify the conjugate using an appropriate method such as size exclusion chromatography or dialysis to remove unreacted DSPE-PEG6-Maleimide and other small molecules.

Protocol for Liposome Formulation using the Thin-Film Hydration Method

This protocol describes the preparation of liposomes incorporating DSPE-PEG6-Maleimide for subsequent conjugation of targeting ligands.

Materials:

  • Primary lipid (e.g., DSPC, DPPC)

  • Cholesterol

  • DSPE-PEG6-Maleimide

  • Chloroform or a chloroform/methanol mixture

  • Hydration buffer (e.g., PBS, pH 7.4)

  • Extruder with polycarbonate membranes of desired pore size

Procedure:

  • Lipid Film Formation: Dissolve the primary lipid, cholesterol, and DSPE-PEG6-Maleimide in chloroform in a round-bottom flask at the desired molar ratio (e.g., 55:40:5).

  • Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask. Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with the hydration buffer by vortexing or gentle agitation above the phase transition temperature of the primary lipid. This results in the formation of multilamellar vesicles (MLVs).

  • Extrusion: To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a lipid extruder. This process is typically performed 10-20 times.

  • The resulting liposomes will have the maleimide groups exposed on their surface, ready for conjugation.

Determination of Maleimide Activity using an Indirect Ellman's Assay

This protocol allows for the quantification of active maleimide groups on DSPE-PEG6-Maleimide or maleimide-functionalized liposomes.

Materials:

  • Ellman's reagent (DTNB)

  • Cysteine solution of known concentration

  • Reaction buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0

  • Sample containing maleimide groups

  • Spectrophotometer

Procedure:

  • Reaction with Cysteine: Incubate the maleimide-containing sample with a known excess of cysteine solution (e.g., 5-fold molar excess) at room temperature for 1 hour at pH 7.0.

  • Reaction with Ellman's Reagent: Add an aliquot of the reaction mixture to the Ellman's reagent solution in the reaction buffer.

  • Measurement: Measure the absorbance at 412 nm. The absorbance is proportional to the amount of unreacted cysteine.

  • Calculation: The amount of active maleimide is determined by subtracting the amount of unreacted cysteine from the initial amount of cysteine added. A standard curve of known cysteine concentrations should be used for accurate quantification.

Visualizations

Thiol-Maleimide Conjugation Mechanism

Liposome_Functionalization_Workflow A 1. Lipid Film Formation (DSPE-PEG6-Maleimide + Lipids) B 2. Hydration (Formation of Multilamellar Vesicles) A->B C 3. Extrusion (Formation of Unilamellar Vesicles) B->C D 4. Thiol-Maleimide Conjugation (Addition of Thiol-containing Ligand) C->D E 5. Purification (Removal of Unreacted Ligand) D->E F Functionalized Liposome E->F Targeted_Drug_Delivery cluster_delivery Drug Delivery Vehicle cluster_cell Target Cell Liposome Liposome (with DSPE-PEG6-Ligand) Receptor Cell Surface Receptor Liposome->Receptor Binding Drug Encapsulated Drug Drug->Liposome encapsulated in Internalization Receptor-Mediated Endocytosis Receptor->Internalization Endosome Endosome Internalization->Endosome Drug_Release Drug Release Endosome->Drug_Release Target Intracellular Target Drug_Release->Target Effect Therapeutic Effect Target->Effect

References

Solubility Profile of DSPE-PEG6-Maleimide in Chloroform and DMSO: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-6] (DSPE-PEG6-Mal) in two common laboratory solvents: chloroform (B151607) and dimethyl sulfoxide (B87167) (DMSO). Understanding the solubility of this heterobifunctional lipid-PEG conjugate is critical for its effective use in the formulation of liposomes, micelles, and other nanocarriers for targeted drug delivery.

Core Concepts: DSPE-PEG6-Maleimide

This compound is an amphiphilic polymer consisting of three key components:

  • DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): A saturated 18-carbon phospholipid that acts as a hydrophobic lipid anchor, enabling insertion into the lipid bilayer of nanoparticles.

  • PEG6 (Polyethylene Glycol with 6 repeating units): A hydrophilic polymer chain that provides a "stealth" characteristic to nanocarriers, helping to reduce non-specific protein binding and prolong circulation half-life.

  • Maleimide (B117702): A reactive group at the distal end of the PEG chain that specifically and covalently couples with thiol (sulfhydryl) groups, commonly found in cysteine residues of peptides and proteins. This allows for the surface functionalization of nanoparticles with targeting ligands.

The self-assembly of these molecules in aqueous solutions is fundamental to the formation of drug-carrying vesicles. The DSPE moiety integrates into the lipid core, while the PEG-Maleimide chain extends into the aqueous phase, ready for conjugation.

Quantitative Solubility Data

The solubility of DSPE-PEG-Maleimide compounds is influenced by the length of the PEG chain. While specific quantitative data for the PEG6 variant is not always explicitly detailed in literature, information from suppliers and related compounds provides a strong indication of its solubility profile.

CompoundSolventReported SolubilitySource
This compound DMSO SolubleBroadPharm
DSPE-PEG2-Mal DMSO SolubleBroadPharm
DSPE-PEG-Maleimide (General) Chloroform >10 mg/mLNanocs
DSPE-PEG-Maleimide (General) DMSO SolubleCreative PEGWorks
DSPE-PEG 2000 Maleimide Chloroform Soluble to 10 mg/mLR&D Systems[1]
DSPE-PEG 5000 Maleimide DMSO 50 mg/mL (with ultrasonic and warming to 60°C)MedchemExpress[2]

Note: The qualitative term "Soluble" indicates that the compound dissolves in the solvent, but the exact concentration may vary. For quantitative values, conditions such as temperature and sonication can significantly impact the result.

Experimental Protocols

Protocol 1: Determination of Solubility via the Shake-Flask Method

This protocol outlines a standard procedure for quantitatively determining the solubility of this compound in chloroform and DMSO.

Materials:

  • This compound powder

  • Chloroform (anhydrous)

  • DMSO (anhydrous)

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a suitable quantitative assay method

Methodology:

  • Preparation: Add an excess amount of this compound powder to separate vials containing a known volume of chloroform and DMSO, respectively. The amount should be sufficient to ensure that undissolved solid remains after reaching equilibrium.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Allow the mixtures to shake for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.

  • Sample Collection: Carefully collect a known volume of the clear supernatant without disturbing the pellet.

  • Quantification: Dilute the supernatant with a suitable solvent and quantify the concentration of dissolved this compound using a pre-validated analytical method such as HPLC. The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

Protocol 2: Liposome Formulation using the Thin-Film Hydration Method

This protocol describes a common application where the solubility of this compound in chloroform is utilized for the preparation of functionalized liposomes.

Materials:

  • This compound

  • Structural lipids (e.g., DSPC, Cholesterol)

  • Chloroform or a chloroform/methanol mixture

  • Hydration buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Extruder with polycarbonate membranes

Methodology:

  • Lipid Dissolution: Dissolve this compound and other structural lipids in the desired molar ratio in chloroform within a round-bottom flask. The mixture should form a clear solution, demonstrating the solubility of the components.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator. This process leaves a thin, dry lipid film on the inner surface of the flask. A water bath set above the lipid phase transition temperature can aid in forming a uniform film.

  • Hydration: Hydrate the lipid film with an aqueous buffer. This step is typically performed at a temperature above the lipid's phase transition temperature, leading to the spontaneous formation of multilamellar vesicles (MLVs).

  • Size Reduction: To achieve a uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm). This process results in the formation of small unilamellar vesicles (SUVs).

  • Ligand Conjugation: The resulting liposomes will have maleimide groups on their surface, which can then be conjugated to thiol-containing targeting ligands (e.g., antibodies, peptides) by incubation at a controlled pH (typically 6.5-7.5).

Visualizations

The following diagrams illustrate the structure of this compound and its application in creating targeted drug delivery systems.

Simplified Structure of DSPE-PEG6-Maleimide cluster_DSPE DSPE (Hydrophobic) cluster_PEG PEG6 (Hydrophilic) cluster_Mal Maleimide (Reactive) Glycerol Glycerol Backbone Phosphate Phosphate Group Glycerol->Phosphate Stearoyl1 Stearoyl Chain 1 Glycerol->Stearoyl1 Stearoyl2 Stearoyl Chain 2 Glycerol->Stearoyl2 PEG_Chain -(O-CH2-CH2)6- Phosphate->PEG_Chain Linker Maleimide Maleimide Group PEG_Chain->Maleimide

Caption: Molecular components of DSPE-PEG6-Maleimide.

Workflow for Targeted Liposome Formulation A 1. Lipid Dissolution This compound & other lipids dissolved in Chloroform B 2. Thin-Film Formation Solvent evaporation via rotary evaporator A->B C 3. Hydration Aqueous buffer is added to form Multilamellar Vesicles (MLVs) B->C D 4. Extrusion Size reduction to form Small Unilamellar Vesicles (SUVs) C->D E 5. Ligand Conjugation Thiol-containing ligand (e.g., Antibody) is added D->E F 6. Targeted Liposome Ready for drug loading and purification E->F

Caption: Experimental workflow for creating ligand-targeted liposomes.

References

An In-depth Technical Guide to DSPE-PEG6-Mal: Properties, Formulation, and Application

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)6] (DSPE-PEG6-Mal), a heterobifunctional lipid-polymer conjugate crucial for advancements in drug delivery and bioconjugation. Tailored for researchers, scientists, and drug development professionals, this document details the molecule's core properties, provides explicit experimental protocols, and presents logical workflows for its application in creating targeted nanocarriers.

Core Concepts: Molecular Weight and Chemical Formula

This compound is a versatile tool in nanomedicine, combining the liposome-forming capabilities of the phospholipid DSPE with the protein-repelling and biocompatible properties of a short polyethylene (B3416737) glycol (PEG) chain, terminating in a reactive maleimide (B117702) group. This maleimide moiety allows for the covalent attachment of thiol-containing molecules, such as peptides or antibodies, to the surface of liposomes, thereby enabling targeted drug delivery.

There are minor discrepancies in the reported molecular weight and chemical formula from various commercial suppliers, which may arise from differences in the exact length of the PEG linker or the nature of the counter-ion. Researchers should consider the specifications provided by their specific supplier for precise calculations.

Supplier/SourceChemical FormulaMolecular Weight ( g/mol )
MedKoo BiosciencesC60H111N2O17P1163.52[1]
Biopharma PEGC60H111N2O17P1163.5[2]
BroadPharmC63H116N3O18P1234.6

Experimental Protocols

Preparation of this compound Incorporated Liposomes

This protocol outlines the thin-film hydration method for preparing liposomes incorporating this compound, a common technique for creating drug delivery vesicles.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • This compound

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Drug to be encapsulated (optional)

Procedure:

  • Lipid Film Formation:

    • Dissolve DSPC, cholesterol, and this compound in chloroform in a round-bottom flask. A common molar ratio is 55:40:5 (DSPC:Cholesterol:this compound).

    • Attach the flask to a rotary evaporator and rotate it in a water bath at 60-65°C to evaporate the chloroform. This will form a thin lipid film on the flask's interior.

    • To ensure complete removal of the solvent, place the flask under a high vacuum for at least 2 hours.

  • Hydration:

    • Hydrate the lipid film with a PBS buffer (pH 7.4). If encapsulating a hydrophilic drug, it should be dissolved in the buffer at this stage.

    • The hydration is performed above the lipid mixture's phase transition temperature (Tm), typically around 60-65°C, for 1 hour with gentle agitation. This process results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension is extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).

    • The extrusion should be performed at a temperature above the Tm of the lipid mixture.

    • Pass the liposome (B1194612) suspension through the extruder an odd number of times (e.g., 11 or 21 times) to ensure a homogenous population of vesicles.[1]

  • Purification:

    • Remove any unencapsulated drug or free lipids by size exclusion chromatography or dialysis.

Bioconjugation of Thiol-Containing Ligands to this compound Liposomes

This protocol describes the covalent attachment of a thiol-containing targeting ligand (e.g., a cysteine-containing peptide) to the maleimide group on the surface of pre-formed liposomes.

Materials:

  • This compound incorporated liposomes

  • Thiol-containing targeting ligand (e.g., peptide, antibody fragment)

  • Reaction buffer (e.g., HEPES or PBS, pH 6.5-7.5)

  • Reducing agent (e.g., TCEP - tris(2-carboxyethyl)phosphine) for antibody fragments, if necessary

  • Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)

Procedure:

  • Ligand Preparation (if necessary):

    • If the thiol groups on the ligand are oxidized (forming disulfide bonds), they must be reduced. Incubate the ligand with a 10-fold molar excess of TCEP for 30 minutes at room temperature.

    • Remove the excess TCEP using a desalting column.

  • Conjugation Reaction:

    • Add the thiol-containing ligand to the liposome suspension in a reaction buffer at a molar ratio of 1:10 to 1:20 (ligand to this compound).

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiols.

  • Quenching of Unreacted Maleimides:

    • Add a quenching reagent, such as L-cysteine, in a 10-fold molar excess relative to the initial amount of this compound to cap any unreacted maleimide groups.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Separate the ligand-conjugated liposomes from unreacted ligand and quenching reagent using size exclusion chromatography or dialysis.

Summary of Key Quantitative Experimental Parameters:

ParameterLiposome PreparationBioconjugation
Molar Ratios DSPC:Cholesterol:this compound (e.g., 55:40:5)Ligand:this compound (e.g., 1:10 to 1:20)
Temperature 60-65°C (film formation and hydration)Room temperature or 4°C
Incubation Time 1 hour (hydration)2-4 hours or overnight
pH 7.4 (hydration buffer)6.5-7.5 (reaction buffer)

Visualizing the Workflow and Chemistry

To better illustrate the practical application of this compound, the following diagrams, generated using the DOT language, depict the experimental workflow for creating targeted liposomes and the underlying chemical reaction for bioconjugation.

G cluster_prep Liposome Preparation cluster_conj Bioconjugation A 1. Lipid Dissolution (DSPC, Cholesterol, this compound in Chloroform) B 2. Thin Film Formation (Rotary Evaporation) A->B C 3. Hydration (PBS Buffer, >Tm) B->C D 4. Size Reduction (Extrusion) C->D E 5. Purification (Size Exclusion Chromatography) D->E F 6. Ligand Preparation (Thiol Reduction, if needed) E->F Maleimide-Liposomes G 7. Conjugation Reaction (Liposomes + Ligand) F->G H 8. Quenching (Capping unreacted Maleimides) G->H I 9. Final Purification H->I J Characterization & Application I->J Targeted Liposomes

Experimental workflow for targeted liposome formulation.

G cluster_product Product liposome Liposome-PEG-Maleimide plus + liposome->plus ligand Thiol-containing Ligand (Peptide, Antibody) reaction_arrow pH 6.5-7.5 ligand->reaction_arrow plus->ligand product Targeted Liposome (Stable Thioether Bond) reaction_arrow->product

References

The Pivotal Role of the PEG Linker in DSPE-PEG-Maleimide Lipids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of nanotechnology in medicine has revolutionized drug delivery, offering unprecedented control over the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. Among the various nanocarriers, lipid nanoparticles (LNPs) and liposomes have emerged as leading platforms for the targeted delivery of drugs, from small molecules to nucleic acids. A key component in the design of sophisticated, targeted LNPs is the functionalized lipid, DSPE-PEG-Maleimide. This technical guide provides a comprehensive overview of the critical role of the polyethylene (B3416737) glycol (PEG) linker within this versatile molecule, detailing its impact on the physicochemical properties, stability, and biological activity of drug delivery systems. We will delve into the quantitative effects of the PEG linker, provide detailed experimental protocols, and visualize key concepts to empower researchers in the rational design of next-generation nanomedicines.

Core Components and Their Functions

DSPE-PEG-Maleimide is a tripartite molecule, each component serving a distinct and vital function in the construction of a targeted drug delivery vehicle.

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): This phospholipid serves as the lipid anchor.[1][2][3] Its two saturated 18-carbon acyl chains are highly hydrophobic, enabling its stable insertion into the lipid bilayer of liposomes and other lipid-based nanoparticles.[3]

  • Polyethylene Glycol (PEG): The PEG chain is a hydrophilic and flexible polymer that extends from the nanoparticle surface into the aqueous environment.[4] This "PEGylation" confers several crucial advantages:

    • Stealth Properties: The PEG layer creates a hydrophilic shield that reduces the adsorption of opsonin proteins, thereby preventing recognition and clearance by the mononuclear phagocyte system (MPS). This leads to a significantly prolonged circulation half-life of the nanoparticles in the bloodstream.

    • Colloidal Stability: The steric hindrance provided by the PEG chains prevents the aggregation of nanoparticles, ensuring their stability during storage and in biological fluids.

    • Reduced Immunogenicity: PEG is generally considered to have low immunogenicity, minimizing adverse immune reactions. However, the potential for anti-PEG antibody production upon repeated administration is an area of ongoing research.

  • Maleimide (B117702): This functional group is located at the distal end of the PEG chain. It is a highly reactive Michael acceptor that specifically and efficiently forms a stable covalent thioether bond with sulfhydryl (thiol) groups, which are present in the cysteine residues of peptides and proteins. This reaction, known as maleimide-thiol conjugation, is a cornerstone of bioconjugation chemistry, enabling the attachment of targeting ligands such as antibodies, antibody fragments, peptides, and aptamers to the nanoparticle surface.

Below is a diagram illustrating the structure of a DSPE-PEG-Maleimide lipid and its incorporation into a liposome (B1194612) for targeted drug delivery.

G Structure of DSPE-PEG-Maleimide and its Role in a Targeted Liposome cluster_lipid DSPE-PEG-Maleimide cluster_liposome Targeted Liposome DSPE DSPE (Lipid Anchor) PEG PEG Linker (Stealth & Spacer) DSPE->PEG covalent bond DSPE_inserted DSPE inserted into bilayer Maleimide Maleimide (Reactive Group) PEG->Maleimide covalent bond liposome Lipid Bilayer Encapsulated Drug conjugation Thiol-Maleimide Conjugation ligand Targeting Ligand (e.g., Antibody) DSPE_inserted->liposome:head hydrophobic interaction conjugation->ligand covalent bond

Caption: DSPE-PEG-Maleimide structure and its integration into a targeted liposome.

The Critical Influence of PEG Linker Length

The length of the PEG linker, often denoted by its molecular weight (e.g., PEG2000, PEG5000), is a critical design parameter that significantly influences the physicochemical and biological properties of the resulting nanoparticles. The choice of PEG length represents a balance between maximizing circulation time and ensuring effective target engagement.

Quantitative Impact of PEG Linker Length

The following tables summarize quantitative data from various studies on the effect of PEG linker length on key nanoparticle attributes.

Table 1: Effect of PEG Linker Length on Nanoparticle Size and Zeta Potential

PEG Linker MW (Da)Nanoparticle TypeChange in Particle SizeZeta Potential (mV)Reference
2000Folate-conjugated liposomes110-140 nm (no significant change with linker length)-20 mV
5000Folate-conjugated liposomes110-140 nm (no significant change with linker length)Increased from -20 mV (for 2kDa)
10000Folate-conjugated liposomes110-140 nm (no significant change with linker length)Further increased towards neutral
2000DSPE-PEG micelles--
3000DSPE-PEG micelles--
5000DSPE-PEG micellesLarger micelles than 2000 Da PEG-
2000eGFP mRNA LNPs93.85 nm (unfunctionalized) to 107.9 nm (functionalized)-30.20 mV to -22.73 mV

Note: Zeta potential can become less negative with increasing PEG length due to the shielding of the surface charge and a shift in the hydrodynamic shear plane away from the liposome surface.

Table 2: Effect of PEG Linker Length on In Vitro and In Vivo Performance

PEG Linker MW (Da)SystemKey FindingQuantitative DataReference
2000Folate-conjugated liposomes (in vitro)No significant difference in cellular uptake-
5000Folate-conjugated liposomes (in vitro)No significant difference in cellular uptake-
10000Folate-conjugated liposomes (in vitro)No significant difference in cellular uptake-
2000Folate-conjugated liposomes (in vivo)Lower tumor accumulation-
5000Folate-conjugated liposomes (in vivo)Intermediate tumor accumulation-
10000Folate-conjugated liposomes (in vivo)Highest tumor accumulation>40% tumor size reduction vs 2k/5k
350-2000DSPE-PEG in DSPC liposomesCirculation lifetime increases with PEG MW24h plasma conc. higher for PEG2000 vs lower MWs
1000-12000DOPE-PEG in ePC/CH LUVsCirculation time proportional to PEG MW12000 = 5000 > 2000 > 1000

These data highlight a crucial concept: longer PEG linkers can enhance tumor accumulation and therapeutic efficacy in vivo, likely by providing better steric stability and circulation time, even if in vitro cellular uptake is not significantly affected. However, an excessively long PEG chain might also sterically hinder the interaction of the targeting ligand with its receptor, a phenomenon known as the "PEG dilemma". Studies have also shown that pairing a longer ligand-bearing PEG with a shorter "stealth" PEG can optimize targeting efficiency.

Experimental Protocols

The successful formulation of targeted liposomes using DSPE-PEG-Maleimide involves a multi-step process. Below are generalized protocols for key experimental procedures.

Protocol 1: Formulation of Maleimide-Functionalized Liposomes

This protocol describes the preparation of liposomes incorporating DSPE-PEG-Maleimide using the pre-insertion method.

  • Lipid Film Hydration:

    • Co-dissolve the desired structural lipids (e.g., DSPC, cholesterol) and DSPE-PEG-Maleimide in an organic solvent (e.g., chloroform (B151607) or an ethanol/chloroform mixture) in a round-bottom flask. The molar ratio of DSPE-PEG-Maleimide is typically between 1-5 mol%.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with an appropriate aqueous buffer (e.g., PBS, HEPES) at a temperature above the phase transition temperature of the lipids (e.g., 60-65°C for DSPC).

    • Vortex or sonicate the suspension to form multilamellar vesicles (MLVs).

  • Liposome Sizing:

    • To produce unilamellar vesicles (LUVs) with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a heated extruder.

    • Perform multiple passes (e.g., 10-20) to ensure a narrow size distribution.

  • Purification:

    • Remove unencapsulated material and non-incorporated lipids by size exclusion chromatography (e.g., using a Sepharose CL-4B column) or dialysis.

Protocol 2: Conjugation of Thiol-Containing Ligands to Maleimide-Liposomes

This protocol outlines the covalent attachment of a targeting ligand (e.g., a thiolated antibody or peptide) to the surface of the prepared maleimide-functionalized liposomes.

  • Ligand Preparation (if necessary):

    • If the protein/peptide ligand does not have a free thiol group, it may need to be introduced through chemical modification or by reducing existing disulfide bonds.

    • To reduce disulfide bonds, incubate the ligand with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) in a degassed buffer. A 10-50 fold molar excess of TCEP is typically used.

  • Conjugation Reaction:

    • Mix the maleimide-functionalized liposomes with the thiol-containing ligand in a reaction buffer with a pH between 6.5 and 7.5. The reaction is most efficient at neutral pH.

    • A molar ratio of maleimide to ligand of 2:1 to 5:1 is often used to ensure efficient conjugation.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiol groups.

  • Quenching (Optional but Recommended):

    • To quench any unreacted maleimide groups, add a small molecule thiol such as L-cysteine or 2-mercaptoethanol.

  • Purification of the Conjugate:

    • Remove the excess, unreacted ligand and quenching agent from the immunoliposome preparation using size exclusion chromatography or dialysis.

The following diagram outlines a typical experimental workflow for the preparation of targeted liposomes.

G Experimental Workflow for Targeted Liposome Preparation cluster_liposome_prep Liposome Formulation cluster_ligand_prep Ligand Preparation cluster_conjugation Conjugation & Purification A 1. Lipid Dissolution (Structural Lipids + DSPE-PEG-Mal) B 2. Film Formation (Rotary Evaporation) A->B C 3. Hydration (Buffer + Heat) B->C D 4. Sizing (Extrusion) C->D F 6. Conjugation Reaction (Maleimide-Liposomes + Thiol-Ligand) D->F E 5. Ligand Thiolation (e.g., TCEP Reduction) E->F G 7. Quenching (e.g., L-cysteine) F->G H 8. Purification (Size Exclusion Chromatography) G->H I Targeted Liposome H->I

Caption: A generalized workflow for creating targeted liposomes using DSPE-PEG-Maleimide.

Signaling and Mechanism of Action

The ultimate goal of using DSPE-PEG-Maleimide is to create a drug delivery system that can selectively bind to and act upon target cells, such as cancer cells overexpressing a specific surface receptor.

The diagram below illustrates the conceptual pathway of a targeted liposome, from systemic circulation to intracellular drug release.

G Mechanism of Action for a Targeted Liposome A 1. Intravenous Administration B 2. Systemic Circulation (PEG shield prevents clearance) A->B C 3. Extravasation at Tumor Site (EPR Effect) B->C D 4. Ligand-Receptor Binding (Target Cell Recognition) C->D E 5. Receptor-Mediated Endocytosis D->E F 6. Endosomal Escape / Lysosomal Degradation E->F G 7. Intracellular Drug Release F->G H 8. Therapeutic Action (e.g., Apoptosis) G->H

Caption: Conceptual pathway of a targeted liposome from administration to therapeutic effect.

  • Systemic Circulation: After intravenous injection, the PEGylated liposome circulates in the bloodstream. The PEG linker provides a "stealth" characteristic, prolonging its circulation time.

  • Tumor Accumulation: Due to the leaky vasculature and poor lymphatic drainage characteristic of many solid tumors, the nanoparticles can preferentially accumulate in the tumor tissue through the Enhanced Permeability and Retention (EPR) effect.

  • Target Cell Binding: The targeting ligand, attached via the DSPE-PEG-Maleimide linker, specifically binds to its cognate receptor on the surface of the target cancer cell.

  • Internalization: This binding event triggers receptor-mediated endocytosis, leading to the internalization of the liposome into the cell within an endosome.

  • Drug Release: Inside the cell, the liposome is trafficked through the endo-lysosomal pathway. The acidic environment of the endosome or the enzymatic activity within the lysosome can destabilize the liposome, leading to the release of the encapsulated drug into the cytoplasm.

  • Therapeutic Effect: The released drug can then exert its cytotoxic or therapeutic effect on the target cell.

Conclusion

The DSPE-PEG-Maleimide lipid is a cornerstone of modern targeted drug delivery systems. The PEG linker is not merely a spacer; it is a multifunctional component that dictates the stability, circulation longevity, and ultimately, the in vivo efficacy of the nanocarrier. As demonstrated by the compiled data, the length of the PEG chain is a critical parameter that must be carefully optimized to balance the "stealth" properties with the need for efficient target recognition. A thorough understanding of the principles and experimental protocols outlined in this guide will enable researchers and drug development professionals to rationally design and construct more effective and safer nanomedicines, paving the way for the next generation of targeted therapeutics.

References

A Technical Guide to DSPE-PEG6-Mal: Commercial Availability, Purity Assessment, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)6] (DSPE-PEG6-Mal), a critical component in the development of targeted drug delivery systems. This document outlines its commercial availability, purity specifications, and detailed experimental protocols for its characterization and application.

Commercial Suppliers and Purity Specifications

This compound is a heterobifunctional linker comprising a phospholipid (DSPE) anchor, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer with six repeating units, and a reactive maleimide (B117702) group. This structure allows for the stable incorporation into lipid-based nanoparticles, such as liposomes, while the maleimide group enables the covalent conjugation of thiol-containing molecules like peptides, antibodies, and other targeting ligands.[1][2]

Several commercial suppliers offer this compound, generally with a purity specification of 95% or greater. While specific Certificates of Analysis providing precise purity and impurity profiles are best obtained directly from the vendors, the following table summarizes the publicly available information from prominent suppliers.

SupplierStated PurityMolecular FormulaMolecular Weight ( g/mol )Storage Conditions
BroadPharmC63H116N3O18P1234.6-20°C[1]
Biopharma PEG≥95%C60H111N2O17P1163.5-5°C, dry and protected from light[3]
MedKoo Biosciences>95%C60H111N2O17P1163.520 - 4°C (short term), -20°C (long term)[4]
Nanocs>95%-20°C
MedChemExpress95.0%C60H111N2O17P

Note: Molecular formulas and weights may vary slightly between suppliers, potentially due to different salt forms or PEG polydispersity.

Quality Control and Purity Assessment: Experimental Protocols

Ensuring the purity and functional integrity of this compound is paramount for the successful development of reproducible and effective drug delivery systems. The following section details key experimental protocols for the comprehensive characterization of this critical reagent.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound. The presence of the maleimide group can be verified by its characteristic proton signal.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD).

  • Instrumentation: Acquire the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer.

  • Data Analysis: The characteristic signal for the two protons of the maleimide ring typically appears as a singlet at approximately 6.7 ppm. The disappearance of this peak after reaction with a thiol-containing molecule confirms successful conjugation.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of this compound and detecting any impurities or degradation products. An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is often employed for detection due to the lack of a strong chromophore in the molecule.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a C18 column and an ELSD or CAD.

  • Mobile Phase: A gradient of a non-polar organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., water with 0.1% formic acid or ammonium (B1175870) acetate) is typically used.

  • Sample Preparation: Dissolve the this compound in the initial mobile phase or a suitable organic solvent.

  • Analysis: Inject the sample and monitor the chromatogram for the main peak corresponding to this compound and any impurity peaks. The purity is calculated based on the relative peak areas.

Molecular Weight Determination by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

MALDI-TOF MS is used to confirm the molecular weight of the this compound and to assess its polydispersity.

Experimental Protocol:

  • Matrix Selection: A suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA), is chosen.

  • Sample Preparation: Mix the this compound solution with the matrix solution and spot it onto the MALDI target plate. Allow the spot to dry completely.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis: The resulting spectrum will show a distribution of peaks corresponding to the different PEG chain lengths, centered around the average molecular weight of the this compound.

Quantification of Maleimide Activity by Ellman's Assay

The reactivity of the maleimide group is critical for successful bioconjugation. Ellman's assay is a colorimetric method used to quantify the amount of active maleimide groups. This is an indirect assay where a known excess of a thiol-containing compound (e.g., cysteine) is reacted with the maleimide, and the remaining unreacted thiol is then quantified by reacting with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored product with an absorbance maximum at 412 nm.

Experimental Protocol:

  • Reagents:

    • Reaction Buffer: 0.1 M sodium phosphate, pH 7.2-7.5.

    • DTNB (Ellman's Reagent) Solution: 4 mg/mL in the reaction buffer.

    • Thiol Standard: A solution of known concentration of L-cysteine in the reaction buffer.

    • This compound Sample Solution.

  • Procedure: a. Prepare a standard curve using the L-cysteine solution. b. React a known concentration of the this compound sample with a known excess of L-cysteine for 30 minutes at room temperature. c. Add the DTNB solution to both the standards and the reaction samples. d. Measure the absorbance at 412 nm using a spectrophotometer. e. The amount of unreacted thiol in the sample is determined from the standard curve. The amount of active maleimide is then calculated by subtracting the amount of unreacted thiol from the initial amount of thiol added.

Stability and Storage

DSPE-PEG-maleimide compounds are susceptible to hydrolysis of the maleimide ring, especially at pH values above 7.5 and at elevated temperatures. Hydrolysis results in a ring-opened, non-reactive maleamic acid, rendering the lipid incapable of conjugating to thiol-containing molecules. Therefore, proper storage and handling are crucial.

  • Storage: Store this compound at -20°C in a desiccated environment.

  • Handling: For conjugation reactions, it is recommended to prepare fresh solutions of this compound. Avoid repeated freeze-thaw cycles. The reaction with thiols should be performed at a pH between 6.5 and 7.5 to ensure the stability of the maleimide group while allowing for efficient reaction with the thiol.

Forced degradation studies, which involve exposing the compound to harsh conditions such as high and low pH, high temperature, and oxidative stress, can be performed to identify potential degradation products and pathways.

Applications in Drug Delivery

The primary application of this compound is in the surface functionalization of lipid-based nanoparticles for targeted drug delivery. The DSPE portion of the molecule anchors it within the lipid bilayer of a liposome (B1194612) or other lipid nanoparticle, while the PEG chain provides a "stealth" shield, reducing opsonization and clearance by the mononuclear phagocyte system, thereby prolonging circulation time. The terminal maleimide group allows for the covalent attachment of targeting ligands.

Liposome Formulation

Experimental Protocol (Thin-Film Hydration Method):

  • Lipid Film Formation: Dissolve this compound along with other lipid components (e.g., DSPC, cholesterol) in a suitable organic solvent (e.g., chloroform).

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inside of a round-bottom flask.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle agitation at a temperature above the phase transition temperature of the lipids to form multilamellar vesicles (MLVs).

  • Size Reduction: Extrude the MLV suspension through polycarbonate membranes with defined pore sizes to produce unilamellar vesicles (LUVs) with a uniform size distribution.

Bioconjugation of Thiol-Containing Ligands

Experimental Protocol:

  • Prepare the Ligand: Ensure the targeting ligand (e.g., a peptide containing a cysteine residue) has a free thiol group. If necessary, reduce any disulfide bonds using a reducing agent like dithiothreitol (B142953) (DTT) and subsequently remove the DTT by dialysis or size-exclusion chromatography.

  • Conjugation Reaction: Mix the pre-formed liposomes containing this compound with the thiol-containing ligand in a reaction buffer at pH 6.5-7.5. The reaction is typically carried out at room temperature for several hours or overnight.

  • Purification: Remove the unreacted ligand and other impurities by size-exclusion chromatography or dialysis.

  • Characterization: Confirm the successful conjugation by methods such as SDS-PAGE, HPLC, or by quantifying the remaining free thiols using Ellman's assay.

Visualizing the Workflow and Signaling

Quality Control Workflow for this compound

QC_Workflow cluster_procurement Procurement cluster_characterization In-house Characterization cluster_application Application Supplier Commercial Supplier Selection CoA Certificate of Analysis Review Supplier->CoA Request NMR Structural Confirmation (1H NMR) CoA->NMR Proceed if specs met HPLC Purity Assessment (HPLC-ELSD/CAD) NMR->HPLC MS Molecular Weight Verification (MALDI-TOF MS) HPLC->MS Ellman Maleimide Activity (Ellman's Assay) MS->Ellman Formulation Liposome Formulation Ellman->Formulation Qualified Material Conjugation Bioconjugation Formulation->Conjugation

Caption: Quality control workflow for this compound.

Signaling Pathway for Targeted Drug Delivery

Targeted_Delivery cluster_nanoparticle Targeted Nanoparticle cluster_cell Target Cell Liposome Liposome (with this compound) Receptor Cell Surface Receptor Liposome->Receptor Ligand Targeting Ligand (e.g., Antibody, Peptide) Ligand->Receptor Binding Drug Encapsulated Drug Cytosol Cytosol Drug->Cytosol Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Lysosome->Drug Drug Release

Caption: Targeted drug delivery via ligand-functionalized liposomes.

Conclusion

This compound is an indispensable tool in the field of targeted drug delivery. A thorough understanding of its commercial sources, purity, and appropriate handling and characterization is essential for the development of robust and effective nanomedicines. The experimental protocols and workflows provided in this guide serve as a valuable resource for researchers and drug development professionals working with this versatile lipid-PEG conjugate. For the most accurate and lot-specific information, it is always recommended to consult the technical data sheets and Certificates of Analysis provided by the commercial suppliers.

References

Self-Assembly of DSPE-PEG6-Maleimide in Aqueous Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core self-assembly properties of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-6] (DSPE-PEG6-Mal) in aqueous solutions. This functionalized phospholipid is a critical component in the development of advanced drug delivery systems, particularly for targeted therapies. Its amphiphilic nature drives the formation of supramolecular structures such as micelles and liposomes, which can encapsulate therapeutic agents, enhance their solubility, and prolong their circulation time. The terminal maleimide (B117702) group provides a reactive handle for the covalent attachment of targeting ligands, enabling site-specific drug delivery.

Core Concepts of this compound Self-Assembly

This compound is an amphiphilic molecule composed of a hydrophobic distearoylphosphatidylethanolamine (DSPE) lipid anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) chain with a terminal maleimide group. In aqueous environments, the hydrophobic DSPE tails spontaneously move away from water, while the hydrophilic PEG chains interact favorably with it. This energetic preference drives the self-assembly of this compound into organized structures, primarily micelles. These micelles possess a hydrophobic core formed by the DSPE lipids, which can serve as a reservoir for poorly water-soluble drugs, and a hydrophilic PEG corona that forms a "stealth" layer, reducing recognition by the reticuloendothelial system and thereby extending circulation half-life. The maleimide group, positioned at the distal end of the PEG chain, remains accessible on the micelle surface for conjugation with thiol-containing molecules such as peptides and antibodies.

Quantitative Physicochemical Properties

While specific quantitative data for this compound is not extensively available in the public domain, the properties of DSPE-PEG conjugates with different PEG chain lengths have been well-characterized. The following table summarizes typical values for DSPE-PEG micelles, which can serve as a reference for formulating with this compound. It is important to note that a shorter PEG chain, such as in PEG6, is expected to influence these parameters. For instance, the critical micelle concentration (CMC) may be lower compared to longer PEG-chain variants due to the reduced hydrophilicity.

PropertyDSPE-PEG2000DSPE-PEG3000DSPE-PEG5000Expected Trend for this compound
Critical Micelle Concentration (CMC) 0.5 - 1.0 µM[1][2]~1.0 µM[1][2]1.0 - 1.5 µM[1]Potentially lower due to decreased hydrophilicity of the shorter PEG chain.
Micelle Hydrodynamic Diameter ~10 - 20 nm--Expected to be in the low nanometer range.
Zeta Potential -2.7 ± 1.1 mV--A slightly negative zeta potential is anticipated due to the phosphate (B84403) group.
Polydispersity Index (PDI) Typically < 0.2--A low PDI indicates a homogenous population of micelles.

Experimental Protocols

Protocol 1: Preparation of this compound Micelles via Thin-Film Hydration

This method is widely used for preparing both empty and drug-loaded micelles.

Materials:

  • This compound

  • Organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4 or HEPES buffered saline)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or extruder

  • 0.22 µm syringe filter

Procedure:

  • Dissolution: Dissolve a known amount of this compound in the organic solvent in a round-bottom flask. If preparing drug-loaded micelles, the hydrophobic drug is co-dissolved at this stage.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

  • Drying: Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with the aqueous buffer by adding the buffer to the flask and gently agitating. The hydration temperature should be above the phase transition temperature of the DSPE lipid.

  • Micelle Formation: Continue agitation for 30-60 minutes to facilitate the self-assembly of the lipid into micelles, resulting in a clear or translucent solution.

  • Sonication/Extrusion (Optional): To ensure a uniform size distribution, the micelle solution can be sonicated in a water bath or extruded through polycarbonate membranes of a defined pore size.

  • Sterilization: Filter the final micelle solution through a 0.22 µm syringe filter to remove any large aggregates and ensure sterility.

Protocol 2: Characterization of Micelle Size and Zeta Potential by Dynamic Light Scattering (DLS)

DLS is a standard technique for determining the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of nanoparticles in suspension.

Materials:

  • This compound micelle solution

  • DLS instrument with a zeta potential measurement capability

  • Disposable cuvettes

Procedure:

  • Sample Preparation: Dilute the micelle solution with the same buffer used for hydration to an appropriate concentration to avoid multiple scattering effects.

  • Instrument Setup: Set the parameters on the DLS instrument, including the solvent viscosity and refractive index, and the measurement temperature (typically 25°C).

  • Size Measurement: Place the cuvette in the instrument and allow it to equilibrate. Perform the measurement to obtain the Z-average hydrodynamic diameter and the PDI.

  • Zeta Potential Measurement: For zeta potential, transfer the diluted sample to a specialized zeta potential cell. Perform the measurement to determine the surface charge of the micelles.

Protocol 3: Determination of Critical Micelle Concentration (CMC) using Pyrene (B120774) Fluorescence Spectroscopy

This method utilizes the fluorescent probe pyrene, whose emission spectrum is sensitive to the polarity of its microenvironment.

Materials:

Procedure:

  • Stock Solutions: Prepare a stock solution of pyrene in acetone (e.g., 0.2 mM). Prepare a series of this compound solutions in the aqueous buffer at concentrations spanning the expected CMC.

  • Sample Preparation: Add a small aliquot of the pyrene stock solution to each this compound dilution. The final concentration of pyrene should be very low (e.g., ~0.6 µM). Evaporate the acetone by gentle heating or under a stream of nitrogen.

  • Equilibration: Incubate the samples overnight at room temperature in the dark to allow for the partitioning of pyrene into the hydrophobic micelle cores.

  • Fluorescence Measurement: Measure the fluorescence emission spectra of each sample (excitation wavelength ~334 nm, emission range ~350-450 nm).

  • Data Analysis: Determine the ratio of the fluorescence intensity of the third peak (~383 nm) to the first peak (~372 nm) (I3/I1). Plot the I3/I1 ratio as a function of the logarithm of the this compound concentration. The CMC is determined from the inflection point of this plot.

Visualizations

Micelle_Preparation_Workflow cluster_start Preparation cluster_processing Processing & Sterilization cluster_end Final Product start Start dissolution Dissolve this compound (and drug) in organic solvent start->dissolution film_formation Form thin lipid film (Rotary Evaporation) dissolution->film_formation drying Dry film under vacuum film_formation->drying hydration Hydrate film with aqueous buffer drying->hydration micelle_formation Facilitate micelle self-assembly (Agitation) hydration->micelle_formation sonication Sonication / Extrusion (Optional for size uniformity) micelle_formation->sonication filtration Sterile Filtration (0.22 µm filter) sonication->filtration end_product This compound Micelle Solution filtration->end_product

Caption: Workflow for this compound micelle preparation.

Ligand_Conjugation_Workflow cluster_reactants Reactants cluster_reaction Conjugation Reaction cluster_purification Purification cluster_product Final Product micelle This compound Micelles reaction Thiol-Maleimide Coupling Reaction (pH ~7) micelle->reaction ligand Thiol-containing Ligand (e.g., Peptide, Antibody Fragment) ligand->reaction purification Purification to remove unconjugated ligand (e.g., Dialysis, SEC) reaction->purification targeted_micelle Targeted Micelles purification->targeted_micelle

Caption: Workflow for conjugating a targeting ligand.

Characterization_Workflow cluster_size_zeta Size and Surface Charge cluster_cmc Stability cluster_morphology Morphology start This compound Micelle Sample dls Dynamic Light Scattering (DLS) start->dls fluorescence Fluorescence Spectroscopy (with Pyrene probe) start->fluorescence tem Transmission Electron Microscopy (TEM) start->tem size_pdi Hydrodynamic Diameter (Size) & Polydispersity Index (PDI) dls->size_pdi zeta Zeta Potential dls->zeta cmc Critical Micelle Concentration (CMC) fluorescence->cmc morphology Micelle Morphology and Size Verification tem->morphology

Caption: Workflow for micelle characterization.

References

Methodological & Application

Application Notes and Protocols: Antibody Conjugation to DSPE-PEG-Maleimide Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are versatile nanocarriers for targeted drug delivery. Their ability to encapsulate therapeutic agents and the ease with which their surface can be modified make them ideal candidates for delivering drugs to specific cells or tissues. One common and effective strategy for active targeting is the conjugation of antibodies to the liposome (B1194612) surface. These antibody-conjugated liposomes, or immunoliposomes, can selectively bind to antigens expressed on target cells, thereby enhancing drug delivery efficiency and reducing off-target effects.[1][2]

This document provides a detailed protocol for the conjugation of antibodies to pre-formed liposomes containing 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] (DSPE-PEG-Mal). The protocol is based on the widely used and robust maleimide-thiol coupling chemistry, where a sulfhydryl group on a modified antibody reacts with a maleimide (B117702) group on the liposome surface to form a stable thioether bond.[3][4]

Principle of the Method

The conjugation process involves two main stages: the preparation of maleimide-functionalized liposomes and the thiolation of the antibody, followed by the coupling reaction. The antibody, which does not naturally possess free sulfhydryl groups for conjugation, must be chemically modified to introduce these reactive moieties. This is typically achieved by either reducing the antibody's own disulfide bonds or by reacting primary amines with a thiolation reagent. The resulting thiolated antibody is then incubated with the maleimide-containing liposomes to form the final immunoliposome.

Materials and Reagents

ReagentSupplier (Example)Purpose
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)Avanti Polar LipidsMain lipid component for liposome formation
CholesterolSigma-AldrichStabilizes the lipid bilayer
DSPE-PEG(2000)-MaleimideAvanti Polar LipidsFunctionalized lipid for antibody conjugation
Monoclonal Antibody (mAb) of interest(User-specific)Targeting ligand
Traut's Reagent (2-Iminothiolane)Thermo FisherThiolation of the antibody
Sephadex G-50 or similar size-exclusion chromatography (SEC) columnGE HealthcarePurification of thiolated antibody and immunoliposomes
Phosphate Buffered Saline (PBS), pH 7.4(Various)Buffer for antibody and liposome solutions
HEPES Buffered Saline (HBS), pH 7.4(Various)Alternative buffer for conjugation
Ellman's Reagent (DTNB)Thermo FisherQuantification of sulfhydryl groups
Micro BCA Protein Assay KitThermo FisherQuantification of conjugated antibody
Stewart Assay Reagent (Ammonium Ferrothiocyanate)(Prepare in-house)Quantification of phospholipid concentration

Experimental Protocols

Protocol 1: Preparation of DSPE-PEG-Maleimide Liposomes

This protocol describes the preparation of liposomes with a maleimide-functionalized surface using the thin-film hydration method followed by extrusion.

  • Lipid Film Formation:

    • In a round-bottom flask, combine the desired lipids in chloroform (B151607). A typical molar ratio is DSPC:Cholesterol:DSPE-PEG-Maleimide at 55:40:5.

    • Remove the chloroform using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with a suitable aqueous buffer (e.g., PBS, pH 7.4) by gentle rotation at a temperature above the phase transition temperature of the lipids (e.g., 60-65°C for DSPC). This results in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.[5]

    • Perform at least 10 passes through the membrane to ensure a narrow size distribution. The extrusion should also be carried out at a temperature above the lipid phase transition temperature.

  • Characterization:

    • Determine the size distribution and zeta potential of the prepared liposomes using Dynamic Light Scattering (DLS). The expected size should be around 100-120 nm with a low polydispersity index (PDI < 0.2).

Protocol 2: Antibody Thiolation

This protocol describes the introduction of reactive sulfhydryl groups onto the antibody using Traut's Reagent.

  • Antibody Preparation:

    • Prepare a solution of the antibody (e.g., 5-10 mg/mL) in a suitable buffer such as PBS at pH 7.4. It is crucial that the buffer is free of primary amines. If necessary, perform a buffer exchange using a centrifugal purification device.

  • Thiolation Reaction:

    • Prepare a fresh solution of Traut's Reagent in the reaction buffer.

    • Add Traut's Reagent to the antibody solution at a molar ratio of 10-20 fold excess.

    • Incubate the reaction mixture for 1 hour at room temperature with gentle stirring.

  • Purification of Thiolated Antibody:

    • Immediately after incubation, remove the excess Traut's Reagent by passing the reaction mixture through a desalting column (e.g., Sephadex G-50) pre-equilibrated with a degassed buffer (e.g., PBS, pH 7.4).

    • Collect the protein-containing fractions. The thiolated antibody should be used immediately in the conjugation step to prevent re-oxidation of the sulfhydryl groups.

  • Quantification of Sulfhydryl Groups (Optional):

    • The degree of thiolation can be determined using Ellman's reagent (DTNB) by measuring the absorbance at 412 nm.

Protocol 3: Conjugation of Thiolated Antibody to Maleimide Liposomes

This protocol describes the coupling of the thiolated antibody to the maleimide-functionalized liposomes.

  • Conjugation Reaction:

    • Mix the freshly prepared thiolated antibody with the maleimide-containing liposome suspension. A typical molar ratio of antibody to DSPE-PEG-Maleimide is 1:10 to 1:20.

    • Incubate the mixture overnight at 4°C or for 2 hours at room temperature with gentle stirring. The reaction should be carried out at a pH between 6.5 and 7.5 for optimal maleimide reactivity and stability.

  • Quenching of Unreacted Maleimide Groups:

    • After the incubation period, quench any unreacted maleimide groups by adding a small molecule thiol such as cysteine or 2-mercaptoethanol (B42355) to a final concentration of 1-2 mM. Incubate for an additional 30 minutes at room temperature.

  • Purification of Immunoliposomes:

    • Separate the immunoliposomes from unconjugated antibody and other reactants using size-exclusion chromatography (SEC) on a column such as Sepharose CL-4B. The larger immunoliposomes will elute in the earlier fractions.

    • Collect the fractions and identify those containing the immunoliposomes by monitoring for turbidity or by a lipid assay.

Characterization of Immunoliposomes

Thorough characterization is essential to ensure the quality and consistency of the antibody-conjugated liposomes.

ParameterMethodExpected Outcome
Size and Polydispersity Dynamic Light Scattering (DLS)An increase in hydrodynamic diameter of 10-25 nm compared to unconjugated liposomes. PDI should remain low (<0.2).
Zeta Potential DLS with an electrodeA slight change in surface charge may be observed depending on the antibody's isoelectric point.
Conjugation Efficiency Micro BCA Protein Assay & Stewart AssayDetermine the amount of protein per amount of lipid. Efficiency can range from 30-70%.
Antibodies per Liposome Calculation based on conjugation efficiencyCan be calculated based on the measured protein and lipid concentrations and the size of the liposomes.
Binding Activity ELISA or Flow CytometryThe conjugated antibody should retain its ability to bind to its target antigen.

Visualizations

experimental_workflow cluster_liposome_prep Liposome Preparation cluster_antibody_prep Antibody Preparation cluster_conjugation Conjugation & Purification LipidFilm Lipid Film Formation Hydration Hydration LipidFilm->Hydration Extrusion Extrusion Hydration->Extrusion Mixing Mixing & Incubation Extrusion->Mixing Maleimide Liposomes Antibody Monoclonal Antibody Thiolation Thiolation (e.g., Traut's Reagent) Antibody->Thiolation Purification_Ab Purification (SEC) Thiolation->Purification_Ab Purification_Ab->Mixing Thiolated Antibody Quenching Quenching Mixing->Quenching Purification_Lipo Purification (SEC) Quenching->Purification_Lipo Characterization Characterization (DLS, Assays) Purification_Lipo->Characterization Immunoliposomes

Caption: Experimental workflow for antibody conjugation to liposomes.

reaction_scheme cluster_liposome Maleimide-Liposome cluster_antibody Thiolated Antibody cluster_product Immunoliposome Liposome Liposome Surface PEG PEG Spacer Liposome->PEG Maleimide Maleimide Group PEG->Maleimide Thiol Sulfhydryl Group (-SH) Plus + Antibody Antibody Antibody->Thiol Product_Liposome Liposome Surface Plus->Product_Liposome Stable Conjugation Product_PEG PEG Spacer Product_Liposome->Product_PEG Thioether Thioether Bond Product_PEG->Thioether Product_Antibody Antibody Thioether->Product_Antibody cluster_liposome cluster_liposome cluster_antibody cluster_antibody

Caption: Maleimide-thiol coupling reaction for immunoliposome formation.

References

Formulation of Functionalized Lipid Nanoparticles using DSPE-PEG6-Mal: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of a wide range of therapeutic payloads, most notably nucleic acids such as mRNA and siRNA. The versatility of LNPs stems from their biocompatibility, high encapsulation efficiency, and the ability to be surface-functionalized for targeted delivery. 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-6] (DSPE-PEG6-Mal) is a key excipient in the formulation of targeted LNPs. The DSPE anchor integrates into the lipid bilayer of the nanoparticle, while the polyethylene (B3416737) glycol (PEG) spacer provides a hydrophilic shield, reducing non-specific protein binding and prolonging circulation time.[1][2] The terminal maleimide (B117702) group allows for the covalent conjugation of thiol-containing molecules, such as antibodies, antibody fragments (Fabs), peptides, or other targeting ligands, enabling the development of actively targeted nanomedicines.[1][3]

This document provides detailed application notes and protocols for the formulation of LNPs incorporating this compound and the subsequent conjugation of targeting moieties.

Core Concepts: The Role of this compound in LNP Formulation

This compound serves a dual function in LNP formulations:

  • Stabilization and Stealth Properties: The PEG component forms a hydrated layer on the LNP surface, which sterically hinders the adsorption of opsonins (blood proteins), thereby reducing clearance by the mononuclear phagocyte system (MPS) and extending the circulation half-life of the nanoparticles.[1]

  • Surface Functionalization: The maleimide group is a highly specific reactive handle for covalent attachment of thiol-containing ligands via a Michael addition reaction. This reaction is efficient and proceeds under mild, aqueous conditions (typically pH 6.5-7.5), which is crucial for preserving the structure and function of sensitive biomolecules like proteins.

The general workflow for creating targeted LNPs using this compound is a two-step process: first, the formulation of maleimide-functionalized LNPs, and second, the conjugation of the targeting ligand to the LNP surface.

LNP_Formulation_Workflow cluster_formulation LNP Formulation cluster_conjugation Bioconjugation Lipid_Components Lipid Components (Ionizable Lipid, Helper Lipid, Cholesterol, this compound) Mixing Mixing (e.g., Microfluidics, Ethanol (B145695) Injection) Lipid_Components->Mixing Payload Therapeutic Payload (e.g., mRNA, siRNA) Payload->Mixing LNP_Formation Maleimide-Functionalized LNP Formation Mixing->LNP_Formation Conjugation_Reaction Thiol-Maleimide Conjugation LNP_Formation->Conjugation_Reaction Targeting_Ligand Thiolated Targeting Ligand (e.g., Antibody, Peptide) Targeting_Ligand->Conjugation_Reaction Purification Purification (e.g., SEC, Dialysis) Conjugation_Reaction->Purification Targeted_LNP Targeted LNP Purification->Targeted_LNP

Caption: General workflow for the formulation and surface functionalization of targeted lipid nanoparticles using this compound.

Experimental Protocols

Protocol 1: Formulation of Maleimide-Functionalized LNPs via Microfluidics

This protocol describes the formulation of LNPs incorporating this compound using a microfluidic mixing device, a method known for producing LNPs with a narrow size distribution and high reproducibility.

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA, SM-102)

  • Helper lipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC)

  • Cholesterol

  • This compound

  • Therapeutic payload (e.g., mRNA, siRNA)

  • Ethanol (anhydrous, molecular biology grade)

  • Aqueous buffer (e.g., 25-50 mM sodium acetate (B1210297) or sodium citrate, pH 4.0)

  • Dialysis buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Microfluidic mixing device and syringe pumps

  • Dialysis cassettes (e.g., 10 kDa MWCO)

  • Sterile, RNase-free consumables

Procedure:

  • Preparation of Lipid Stock Solution:

    • Prepare individual stock solutions of the ionizable lipid, DSPC, cholesterol, and this compound in anhydrous ethanol. Gentle heating (e.g., 60-65°C) may be required for complete dissolution.

    • Combine the individual lipid stock solutions in a sterile, RNase-free tube to achieve the desired molar ratio. A common starting molar ratio for the lipid components is 50:10:38.5:1.5 (Ionizable lipid:DSPC:Cholesterol:this compound).

    • The total lipid concentration in the ethanolic phase typically ranges from 10-25 mM.

  • Preparation of Aqueous Payload Solution:

    • Dissolve the therapeutic payload (e.g., mRNA) in the aqueous buffer (pH 4.0) to the desired concentration. Ensure the solution is kept on ice.

  • Microfluidic Mixing:

    • Set up the microfluidic device according to the manufacturer's instructions.

    • Load the lipid stock solution into one syringe and the aqueous payload solution into another.

    • Set the flow rate ratio (FRR) of the aqueous phase to the ethanolic phase. A typical FRR is 3:1.

    • Set the total flow rate (TFR). The TFR will influence the resulting particle size; higher TFRs generally lead to smaller particles.

    • Initiate the flow from both syringes. The rapid mixing of the two phases within the microfluidic channels will induce the self-assembly of the LNPs.

    • Collect the resulting LNP suspension from the outlet of the microfluidic chip into a sterile, RNase-free tube.

  • Purification and Buffer Exchange:

    • To remove the ethanol and unencapsulated payload, and to raise the pH to a physiological level, dialyze the LNP suspension against PBS (pH 7.4) at 4°C.

    • Perform dialysis for at least 18 hours with multiple buffer changes.

  • Sterilization and Storage:

    • Filter-sterilize the final LNP suspension through a 0.22 µm syringe filter.

    • Store the maleimide-functionalized LNPs at 4°C. For long-term storage, aliquots can be stored at -80°C, but freeze-thaw cycles should be avoided.

Microfluidics_Workflow cluster_prep Preparation cluster_mixing Microfluidic Mixing cluster_purification Purification & Storage Lipid_Stock Prepare Lipid Stock in Ethanol (Ionizable Lipid, DSPC, Cholesterol, this compound) Syringe_Pumps Load Syringes into Pumps Lipid_Stock->Syringe_Pumps Aqueous_Payload Prepare Aqueous Payload Solution (e.g., mRNA in Acetate Buffer, pH 4.0) Aqueous_Payload->Syringe_Pumps Microfluidic_Chip Microfluidic Chip (Rapid Mixing) Syringe_Pumps->Microfluidic_Chip LNP_Collection Collect LNP Suspension Microfluidic_Chip->LNP_Collection Dialysis Dialysis against PBS (pH 7.4) LNP_Collection->Dialysis Sterilization Sterile Filtration (0.22 µm) Dialysis->Sterilization Storage Store at 4°C or -80°C Sterilization->Storage

Caption: Detailed workflow for the formulation of maleimide-functionalized lipid nanoparticles using microfluidics.

Protocol 2: Thiol-Maleimide Conjugation of a Targeting Ligand to LNPs

This protocol describes the covalent attachment of a thiol-containing targeting ligand (e.g., a cysteine-containing peptide or a reduced antibody fragment) to the surface of the pre-formed maleimide-functionalized LNPs.

Materials:

  • Maleimide-functionalized LNPs (from Protocol 1)

  • Thiol-containing targeting ligand (e.g., peptide, reduced antibody)

  • Conjugation buffer (e.g., PBS, pH 7.0-7.5, degassed)

  • (Optional) Reducing agent for antibodies (e.g., TCEP, DTT)

  • Purification system (e.g., size exclusion chromatography (SEC) column, dialysis cassettes)

Procedure:

  • (Optional) Preparation of Thiolated Ligand:

    • If using an antibody, the disulfide bonds in the hinge region may need to be reduced to expose free thiol groups.

    • Incubate the antibody with a 10-100-fold molar excess of a reducing agent like TCEP for 20-30 minutes at room temperature.

    • If using DTT, the excess reducing agent must be removed (e.g., by dialysis or a desalting column) before conjugation, as it will compete for the maleimide groups. TCEP does not need to be removed.

  • Conjugation Reaction:

    • In a sterile tube, combine the maleimide-functionalized LNPs with the thiol-containing ligand in the conjugation buffer.

    • The molar ratio of maleimide groups on the LNPs to the thiol groups on the ligand should be optimized. A starting point is a 2:1 to 5:1 molar ratio of maleimide to thiol.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing during the incubation can improve conjugation efficiency.

  • Purification of Targeted LNPs:

    • Remove the unconjugated ligand and any other reactants from the targeted LNP suspension.

    • Size exclusion chromatography (SEC) is a common and effective method for separating the larger LNPs from the smaller, unconjugated molecules.

    • Alternatively, dialysis can be used.

  • Characterization and Storage:

    • Characterize the final targeted LNPs for size, polydispersity index (PDI), zeta potential, and conjugation efficiency (e.g., via protein quantification assays like BCA or by SDS-PAGE).

    • Store the purified targeted LNPs at 4°C.

Data Presentation: LNP Formulation Parameters and Characterization

The physicochemical properties of LNPs are highly dependent on the formulation parameters. The following tables summarize typical quantitative data.

Table 1: Effect of Lipid Composition on LNP Characteristics

Ionizable LipidHelper LipidCholesterol (mol%)DSPE-PEG-Mal (mol%)Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
DLin-MC3-DMADSPC38.51.5~80-100< 0.2-5 to +5> 90
SM-102DSPC37.52.5~70-90< 0.15Neutral> 95
C12-200DOPE46.52.5~90-110< 0.2+5 to +15~86-94

Data compiled from multiple sources for illustrative purposes.

Table 2: Influence of this compound Concentration on LNP Properties

This compound (mol%)Size (nm)PDI
0.5120 ± 150.25 ± 0.05
1.595 ± 100.18 ± 0.03
2.585 ± 80.15 ± 0.02
5.070 ± 50.12 ± 0.02

Generally, increasing the concentration of DSPE-PEG leads to a decrease in nanoparticle size and PDI.

LNP Characterization Methods

A thorough characterization of the formulated LNPs is critical to ensure quality, consistency, and efficacy.

LNP_Characterization cluster_physicochemical Physicochemical Properties cluster_payload Payload Analysis cluster_conjugation_analysis Conjugation Efficiency LNP_Sample LNP Sample DLS Dynamic Light Scattering (DLS) - Size - Polydispersity Index (PDI) LNP_Sample->DLS Zeta Zeta Potential Measurement - Surface Charge LNP_Sample->Zeta CryoTEM Cryo-Transmission Electron Microscopy (Cryo-TEM) - Morphology LNP_Sample->CryoTEM RiboGreen RiboGreen Assay - Encapsulation Efficiency LNP_Sample->RiboGreen Gel_Electrophoresis Gel Electrophoresis - Payload Integrity LNP_Sample->Gel_Electrophoresis Protein_Assay Protein Quantification Assays (BCA, Bradford) - Amount of Conjugated Ligand LNP_Sample->Protein_Assay SDS_PAGE SDS-PAGE - Confirmation of Conjugation LNP_Sample->SDS_PAGE

Caption: Key characterization techniques for maleimide-functionalized and targeted lipid nanoparticles.

Conclusion

The use of this compound in lipid nanoparticle formulations provides a robust and versatile platform for the development of targeted drug delivery systems. By following the detailed protocols for LNP formulation and bioconjugation outlined in these application notes, researchers can produce well-defined, functionalized nanoparticles for a variety of therapeutic applications. Careful optimization of formulation parameters and thorough characterization are essential for ensuring the quality, stability, and in vivo performance of the final targeted LNP product.

References

Application Notes and Protocols for Surface Functionalization of Nanoparticles with DSPE-PEG6-Mal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface functionalization of nanoparticles is a critical step in the development of targeted drug delivery systems, diagnostics, and other advanced biomedical applications. 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-6] (DSPE-PEG6-Mal) is a versatile heterobifunctional lipid-PEG conjugate widely employed for this purpose. The DSPE moiety provides a stable anchor into the lipid bilayer of liposomes or the surface of other nanoparticles, while the polyethylene (B3416737) glycol (PEG) spacer offers a hydrophilic shield, reducing non-specific protein adsorption and prolonging circulation time.[1] The terminal maleimide (B117702) group allows for the covalent conjugation of thiol-containing molecules, such as peptides, antibodies, and other targeting ligands, via a stable thioether bond.[2][3]

These application notes provide detailed protocols for the surface functionalization of nanoparticles with this compound, along with methods for their characterization and the quantification of conjugation efficiency.

Key Applications

The functionalization of nanoparticles with this compound enables the development of sophisticated nanomedicines with enhanced capabilities, including:

  • Active Targeting: Conjugation of targeting ligands (e.g., antibodies, peptides) directs nanoparticles to specific cells or tissues, increasing therapeutic efficacy and reducing off-target effects.[4]

  • Prolonged Circulation: The PEG chain provides a "stealth" characteristic, helping nanoparticles evade the mononuclear phagocyte system and prolonging their systemic circulation time.[1]

  • Drug Delivery: Encapsulation of therapeutic agents within functionalized nanoparticles allows for targeted delivery and controlled release at the site of action.

  • Diagnostic Imaging: Attachment of imaging agents facilitates targeted imaging of diseased tissues for diagnostic purposes.

Experimental Protocols

Protocol 1: Formulation of this compound Functionalized Nanoparticles (Post-Insertion Method)

This protocol describes the incorporation of this compound into pre-formed nanoparticles, a common and effective method.

Materials:

  • Pre-formed nanoparticles (e.g., liposomes, lipid nanoparticles)

  • This compound powder

  • Phosphate Buffered Saline (PBS), pH 7.0-7.5, degassed

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or chloroform

  • Round-bottom flask

  • Rotary evaporator or nitrogen stream

  • Water bath sonicator or extruder

Procedure:

  • Preparation of this compound Solution:

    • Accurately weigh the desired amount of this compound powder.

    • Dissolve the this compound in a minimal amount of anhydrous DMSO or chloroform. A typical concentration for a stock solution is 10 mg/mL.

  • Formation of this compound Micelles:

    • Transfer the this compound solution to a round-bottom flask.

    • Evaporate the organic solvent using a rotary evaporator or a gentle stream of nitrogen to form a thin lipid film on the wall of the flask.

    • Hydrate the lipid film with pre-warmed (above the phase transition temperature of DSPE, ~74°C) degassed PBS (pH 7.0-7.5). The final concentration will depend on the desired molar ratio for insertion.

    • Vortex or sonicate the mixture until the lipid film is fully dispersed, forming a clear micellar solution.

  • Post-Insertion into Nanoparticles:

    • Add the this compound micelle solution to the pre-formed nanoparticle suspension. The molar ratio of this compound to the total lipid/polymer content of the nanoparticles typically ranges from 1-10 mol%.

    • Incubate the mixture at a temperature above the phase transition temperature of the nanoparticle lipids for 1-2 hours with gentle stirring. This facilitates the insertion of the this compound into the nanoparticle surface.

  • Purification:

    • Remove unincorporated this compound micelles by dialysis against PBS using a dialysis membrane with an appropriate molecular weight cutoff (e.g., 10-50 kDa) or by size exclusion chromatography (SEC).

Protocol 2: Conjugation of Thiolated Ligands to this compound Functionalized Nanoparticles

This protocol outlines the covalent attachment of a thiol-containing ligand (e.g., a cysteine-containing peptide) to the maleimide-functionalized nanoparticle surface.

Materials:

  • This compound functionalized nanoparticles (from Protocol 1)

  • Thiol-containing ligand (e.g., peptide, antibody fragment)

  • Reaction Buffer: Degassed 10 mM HEPES or PBS, pH 7.0-7.5.

  • Quenching solution: L-cysteine or 2-mercaptoethanol (B42355) solution (10-fold molar excess to the initial maleimide concentration)

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Preparation of Thiolated Ligand:

    • If the ligand contains disulfide bonds, they may need to be reduced to generate free thiols. This can be achieved by incubating the ligand with a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) at a 10-100 fold molar excess for 30-60 minutes at room temperature.

    • Remove excess reducing agent using a desalting column.

  • Conjugation Reaction:

    • Combine the this compound functionalized nanoparticles and the thiolated ligand in the reaction buffer. The molar ratio of maleimide to thiol is a critical parameter to optimize, with ratios from 2:1 to 5:1 being commonly reported.

    • Purge the reaction vessel with an inert gas to prevent oxidation of the thiol groups.

    • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.

  • Quenching of Unreacted Maleimide Groups:

    • Add the quenching solution (e.g., L-cysteine) to the reaction mixture to cap any unreacted maleimide groups.

    • Incubate for an additional 30-60 minutes at room temperature.

  • Purification:

    • Remove the unreacted ligand and quenching agent by dialysis, size exclusion chromatography, or ultracentrifugation.

Characterization of Functionalized Nanoparticles

Thorough characterization is essential to ensure the quality and consistency of the functionalized nanoparticles.

Protocol 3: Particle Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)

Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension to determine their hydrodynamic diameter and size distribution.

Procedure:

  • Sample Preparation:

    • Dilute the nanoparticle suspension in a suitable buffer (e.g., 10 mM KNO3 to screen charge interactions) to a concentration that gives a stable count rate (typically 100-500 kcps). The solution should be visually clear to slightly hazy.

    • Filter the sample through a 0.22 µm syringe filter to remove any large aggregates or dust.

  • DLS Measurement:

    • Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

    • Transfer the diluted sample to a clean DLS cuvette.

    • Place the cuvette in the instrument and allow it to equilibrate for 1-2 minutes.

    • Perform the measurement according to the instrument's software instructions, typically involving multiple runs for statistical accuracy.

  • Data Analysis:

    • The software will provide the average hydrodynamic diameter (Z-average), the PDI, and the size distribution by intensity, volume, and number.

    • A PDI value below 0.3 is generally considered indicative of a monodisperse sample.

Protocol 4: Zeta Potential Measurement

Principle: Zeta potential is a measure of the magnitude of the electrostatic charge at the nanoparticle surface and is a key indicator of colloidal stability.

Procedure:

  • Sample Preparation:

    • Dilute the nanoparticle suspension in an appropriate medium, typically deionized water or a low ionic strength buffer. The pH of the dispersant should be measured and reported.

  • Zeta Potential Measurement:

    • Inject the sample into a zeta potential measurement cell, ensuring no air bubbles are present.

    • Place the cell in the instrument.

    • Apply an electric field and measure the electrophoretic mobility of the particles. The instrument software then calculates the zeta potential using the Henry equation.

  • Data Analysis:

    • The zeta potential is typically reported in millivolts (mV). Nanoparticles with a zeta potential greater than +30 mV or less than -30 mV are generally considered to have good colloidal stability.

Quantification of Conjugation Efficiency

Protocol 5: Indirect Quantification of Surface Maleimide Groups using Ellman's Assay

Principle: This method indirectly quantifies the number of maleimide groups on the nanoparticle surface by reacting them with a known excess of a thiol-containing compound (L-cysteine) and then measuring the amount of unreacted thiol using Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB).

Procedure:

  • Reaction with L-cysteine:

    • To a known concentration of maleimide-functionalized nanoparticles, add a known excess of L-cysteine solution.

    • Incubate the mixture for 2 hours at room temperature to allow the maleimide-thiol reaction to go to completion.

  • Quantification of Unreacted Thiol:

    • Prepare a standard curve of L-cysteine using Ellman's reagent.

    • Add Ellman's reagent to the reaction mixture from step 1.

    • Measure the absorbance at 412 nm.

    • Determine the concentration of unreacted L-cysteine from the standard curve.

  • Calculation of Conjugation Efficiency:

    • The amount of L-cysteine that reacted with the nanoparticles is the initial amount minus the unreacted amount.

    • This value corresponds to the number of available maleimide groups on the nanoparticle surface. The conjugation efficiency can then be calculated based on the initial amount of this compound used in the formulation.

Data Presentation

The following tables summarize typical quantitative data obtained during the functionalization and characterization of nanoparticles with this compound.

Table 1: Physicochemical Characterization of Nanoparticles Before and After this compound Functionalization

ParameterBefore FunctionalizationAfter FunctionalizationReference
Average Particle Size (nm) 100 - 200110 - 220
Polydispersity Index (PDI) < 0.2< 0.25
Zeta Potential (mV) -10 to -30-5 to -20

Note: The exact values can vary significantly depending on the nanoparticle composition, formulation method, and the amount of this compound incorporated.

Table 2: Parameters Influencing Maleimide-Thiol Conjugation Efficiency

ParameterConditionResulting Conjugation EfficiencyReference
Maleimide:Thiol Molar Ratio 2:1 (for peptide)~84%
5:1 (for nanobody)~58%
Reaction Time 30 minutes (for peptide)Optimal
2 hours (for nanobody)Optimal
Reaction pH 7.0 - 7.5Optimal for maleimide stability and thiol reactivity
Storage of Maleimide-NP 7 days at 4°C~10% decrease in reactivity
7 days at 20°C~40% decrease in reactivity

Visualizations

G cluster_0 Preparation of this compound Functionalized Nanoparticles cluster_1 Ligand Conjugation cluster_2 Characterization NP Pre-formed Nanoparticle Functionalized_NP Functionalized Nanoparticle NP->Functionalized_NP DSPE_PEG_Mal This compound Micelles This compound Micelles DSPE_PEG_Mal->Micelles Hydration Micelles->Functionalized_NP Post-insertion Conjugated_NP Ligand-Conjugated Nanoparticle Functionalized_NP->Conjugated_NP Ligand Thiolated Ligand Ligand->Conjugated_NP Thiol-Maleimide Coupling DLS DLS Analysis (Size, PDI) Conjugated_NP->DLS Zeta Zeta Potential Analysis Conjugated_NP->Zeta Quantification Conjugation Efficiency (Ellman's Assay) Conjugated_NP->Quantification

Caption: Experimental workflow for nanoparticle functionalization.

G NP Nanoparticle Core Lipid Bilayer DSPE_PEG_Mal DSPE Anchor PEG6 Spacer Maleimide Group DSPE_PEG_Mal:head->NP:f1 inserts into Thioether Stable Thioether Bond DSPE_PEG_Mal:mal->Thioether Ligand Thiol Group (-SH) Targeting Ligand Ligand:thiol->Thioether Conjugated_NP Nanoparticle Core Lipid Bilayer with Conjugated Ligand Thioether->Conjugated_NP:f1 attached to

Caption: this compound mediated ligand conjugation to a nanoparticle.

References

Application Notes: The Pivotal Role of DSPE-PEG6-Mal in Targeted mRNA Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The advent of mRNA vaccines, particularly highlighted by the response to the COVID-19 pandemic, has underscored the power of lipid nanoparticles (LNPs) as a premier platform for nucleic acid delivery. A standard LNP formulation consists of four key components: an ionizable lipid for mRNA encapsulation and endosomal escape, a helper phospholipid (e.g., DSPC) for structural integrity, cholesterol to enhance stability, and a PEGylated lipid to provide a hydrophilic shield.[1][2] While standard PEG-lipids prevent aggregation and prolong circulation, the evolution of mRNA therapeutics towards targeted therapies for cancer and genetic diseases necessitates more advanced formulations.[][4]

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG-Mal), in this context, emerges as a critical component for creating actively targeted LNPs. Its unique structure, featuring a hydrophobic DSPE lipid anchor, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a reactive maleimide (B117702) group, allows for the covalent attachment of targeting ligands to the LNP surface.[]

Core Functions of DSPE-PEG-Mal in mRNA LNPs:

  • Stealth Properties: Like other PEG-lipids, the PEG component of DSPE-PEG-Mal forms a steric barrier on the LNP surface. This "stealth" layer reduces opsonization (the process of marking pathogens for phagocytosis) and uptake by the mononuclear phagocyte system, thereby extending the nanoparticle's circulation half-life and allowing more time for it to reach its target tissue.

  • Surface Functionalization for Active Targeting: The terminal maleimide group is the key functional moiety of DSPE-PEG-Mal. It reacts specifically and efficiently with free sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins and peptides, to form a stable covalent thioether bond. This bio-orthogonal conjugation chemistry is the foundation for attaching targeting ligands—such as antibodies, antibody fragments (Fab'), peptides, or aptamers—to the LNP surface. These ligands can then recognize and bind to specific receptors overexpressed on target cells (e.g., tumor cells or specific immune cells), dramatically enhancing cellular uptake and delivery specificity.

  • Stability and Formulation Control: The DSPE (C18) lipid anchor provides strong insertion and retention within the LNP's lipid outer layer, which is more stable compared to shorter lipid anchors. The inclusion of PEG-lipids also plays a crucial role in controlling the final particle size during the formulation process.

Experimental and Logical Workflows

The development of targeted mRNA LNPs using DSPE-PEG-Mal follows a structured workflow from formulation to functional validation.

G cluster_0 LNP Formulation & Characterization cluster_1 Targeting Ligand Conjugation cluster_2 Validation A 1. Prepare Lipid Mix (Ionizable, Helper, Cholesterol, PEG-Lipids) C 3. Microfluidic Mixing A->C B 2. Prepare mRNA Aqueous Solution B->C D 4. Dialysis / Purification C->D E 5. Characterize Base LNP (Size, PDI, Zeta, EE%) D->E G 7. Post-Insertion / Conjugation Incubate Base LNP with DSPE-PEG-Mal & Ligand E->G F 6. Prepare Thiolated Ligand (e.g., reduce Ab to Fab') F->G H 8. Purify Targeted LNP G->H I 9. Characterize Final LNP H->I J 10. In Vitro Testing (Target cell uptake, protein expression) I->J K 11. In Vivo Testing (Biodistribution, Efficacy) J->K

Fig. 1: Overall workflow for creating and validating targeted mRNA LNPs.

The chemical basis for this targeting strategy is the maleimide-thiol reaction, which provides a stable and specific linkage.

G cluster_0 LNP Surface LNP Mal DSPE-PEG-Maleimide Product Targeted LNP (Stable Thioether Bond) Mal->Product + Ligand Thiolated Ligand (-SH) Ligand->Product Michael Addition (pH 6.5-7.5)

Fig. 2: Schematic of the maleimide-thiol conjugation on the LNP surface.

This conjugation leads to a targeted delivery mechanism where the ligand-decorated LNP specifically binds to receptors on target cells, enhancing uptake and ensuring the mRNA payload is delivered where it is needed most.

G cluster_0 Targeted Delivery Pathway LNP Targeted LNP (with Ligand) Receptor Cell Surface Receptor LNP->Receptor 1. Binding Cell Target Cell Endosome Endosome Receptor->Endosome 2. Internalization (Endocytosis) mRNA mRNA Release -> Protein Translation Endosome->mRNA 3. Endosomal Escape

References

Application Notes and Protocols for DSPE-PEG6-Maleimide Peptide Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the successful conjugation of peptides to DSPE-PEG6-Maleimide. The following sections offer a comprehensive guide to calculating molar ratios, performing the conjugation reaction, and characterizing the final product, ensuring a reproducible and efficient workflow for the development of targeted drug delivery systems and other biomedical applications.

Introduction

The conjugation of peptides to lipid-poly(ethylene glycol) (PEG) derivatives, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-6] (DSPE-PEG6-Mal), is a widely used strategy for the development of targeted nanocarriers. The maleimide (B117702) group on the PEG linker reacts specifically with a free sulfhydryl (thiol) group, typically from a cysteine residue on the peptide, to form a stable thioether bond. This method allows for the precise orientation and presentation of the peptide on the surface of liposomes or other lipid-based nanoparticles, enhancing their targeting capabilities.

Proper calculation of the molar ratio of reactants is critical for achieving high conjugation efficiency while minimizing unreacted components that can complicate purification and affect the final product's performance. These notes provide a framework for optimizing this crucial parameter.

Calculating Molar Ratios

The stoichiometry of the maleimide-thiol reaction is 1:1. However, to drive the reaction to completion and maximize the conjugation of the peptide, a molar excess of the DSPE-PEG6-Maleimide is often employed. The optimal molar ratio can vary depending on the specific peptide and reaction conditions.

Key Considerations for Molar Ratio Selection:

  • Peptide Characteristics: For small peptides, a lower excess of DSPE-PEG6-Maleimide may be sufficient. For instance, a 2:1 molar ratio of maleimide to thiol has been found to be optimal for the cRGDfK peptide.[1][2]

  • Steric Hindrance: For larger peptides or proteins, a higher molar excess (e.g., 5:1, 10:1, or even 20:1) of the maleimide reagent may be necessary to overcome steric hindrance and achieve efficient labeling.[1][3]

  • Reaction Kinetics: A higher molar excess can increase the reaction rate.

  • Downstream Purification: A very large excess of unreacted DSPE-PEG6-Maleimide may be challenging to remove during purification.

Recommended Starting Ratios:

A common starting point for optimization is a 10-20 fold molar excess of the maleimide reagent to the thiol-containing peptide. However, it is highly recommended to perform small-scale pilot experiments with varying molar ratios (e.g., 2:1, 5:1, 10:1) to determine the optimal condition for your specific system.

Experimental Protocols

Materials
  • Thiol-containing peptide (e.g., with a terminal or internal cysteine residue)

  • DSPE-PEG6-Maleimide

  • Reaction Buffer: Phosphate Buffered Saline (PBS), HEPES, or Tris buffer, pH 6.5-7.5. The buffer should be degassed to remove dissolved oxygen.

  • Chelating Agent: 1-5 mM EDTA to prevent metal-catalyzed oxidation of thiols.

  • Reducing Agent (if necessary): Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds in the peptide. TCEP does not contain a thiol and does not need to be removed before the conjugation reaction. Avoid Dithiothreitol (DTT) as it contains a thiol and will compete with the peptide for the maleimide. If DTT is used, it must be completely removed prior to adding the DSPE-PEG6-Maleimide.

  • Organic Co-solvent (if necessary): Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to dissolve reactants with low aqueous solubility.

  • Quenching Reagent: A small molecule thiol such as L-cysteine or β-mercaptoethanol to quench any unreacted maleimide groups.

  • Purification Supplies: Size-exclusion chromatography column (e.g., Sephadex G-25), HPLC system, or dialysis cassettes.

  • Analytical Instruments: MALDI-TOF Mass Spectrometer or LC-MS system for characterization.

Pre-Conjugation Preparations
  • Peptide Preparation:

    • If the peptide contains disulfide bonds, dissolve it in the reaction buffer containing a 50-100 fold molar excess of TCEP.

    • Incubate at room temperature for 30-60 minutes to ensure complete reduction of the disulfide bonds to free thiols.

    • If a reducing agent other than TCEP was used, it must be removed by a desalting column.

  • Reagent Solution Preparation:

    • Dissolve the thiol-containing peptide in the degassed reaction buffer (pH 7.0-7.5) to a final concentration of 1-10 mg/mL.

    • Immediately before use, dissolve the DSPE-PEG6-Maleimide in a minimal amount of anhydrous DMSO or DMF and then dilute with the reaction buffer to the desired concentration. Note: The final concentration of the organic solvent should be kept low (typically <10-15%) to avoid precipitation of the peptide.

Conjugation Reaction
  • Add the prepared DSPE-PEG6-Maleimide solution to the peptide solution at the desired molar ratio (e.g., starting with a 10:1 molar excess of maleimide to peptide).

  • Gently mix the reaction mixture.

  • Incubate the reaction at room temperature for 2 hours or overnight at 4°C, protected from light. The optimal reaction time may need to be determined empirically.

  • Quenching the Reaction: After the incubation period, add a quenching reagent (e.g., L-cysteine) at a 2-fold molar excess over the initial amount of DSPE-PEG6-Maleimide to react with any unreacted maleimide groups. Incubate for an additional 15-30 minutes at room temperature.

Purification of the Conjugate

The purification method will depend on the properties of the peptide and the DSPE-PEG6-Maleimide.

  • Size-Exclusion Chromatography (SEC) / Desalting: This is a common and effective method to separate the larger DSPE-PEG-peptide conjugate from smaller unreacted peptide, excess maleimide reagent, and quenching reagent.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can be used for high-resolution purification, especially for hydrophobic peptides and conjugates. Care must be taken to use mobile phases that do not cause hydrolysis of the lipid esters (avoiding highly acidic conditions for extended periods).

  • Dialysis: This method is suitable for removing small molecule impurities if there is a significant size difference between the conjugate and the contaminants.

Characterization of the Conjugate
  • Mass Spectrometry (MALDI-TOF or LC-MS): This is the primary method to confirm successful conjugation. The mass spectrum of the purified product should show a new peak corresponding to the molecular weight of the peptide plus the molecular weight of the DSPE-PEG6-Maleimide.

  • Thin-Layer Chromatography (TLC): TLC can be used as a simple and rapid method to monitor the progress of the reaction by observing the disappearance of the starting materials and the appearance of the product spot.

Data Presentation

The following table summarizes the key quantitative parameters for the DSPE-PEG6-Maleimide peptide conjugation reaction.

ParameterRecommended RangeNotes
Molar Ratio (Maleimide:Thiol) 2:1 to 20:1Start with a 10:1 to 20:1 ratio for initial experiments and optimize based on conjugation efficiency. For small peptides, a lower ratio may be sufficient.
pH of Reaction Buffer 6.5 - 7.5Optimal for specific maleimide-thiol reaction. Higher pH (>7.5) can lead to maleimide hydrolysis and reaction with amines.
Reaction Buffer PBS, HEPES, TrisMust be free of thiols.
EDTA Concentration 1 - 5 mMTo chelate metal ions and prevent thiol oxidation.
Reaction Temperature Room Temperature or 4°C4°C may be preferred for sensitive peptides.
Reaction Time 1 hour - OvernightOptimization is recommended.
Organic Co-solvent DMSO or DMFUse minimal amount necessary for dissolution (<10-15% final volume).

Visualizations

The following diagrams illustrate the chemical reaction and the experimental workflow for the DSPE-PEG6-Maleimide peptide conjugation.

G cluster_reactants Reactants cluster_reaction Conjugation Reaction cluster_product Product DSPE_PEG_Mal DSPE-PEG6-Maleimide Reaction Thioether Bond Formation (pH 6.5-7.5) DSPE_PEG_Mal->Reaction Peptide Thiol-containing Peptide (R-SH) Peptide->Reaction Conjugate DSPE-PEG6-Peptide Conjugate Reaction->Conjugate

Caption: Chemical reaction pathway for DSPE-PEG6-Maleimide and a thiol-containing peptide.

G prep 1. Prepare Reactants - Dissolve Peptide - Dissolve this compound react 2. Mix & React - Add this compound to Peptide - Incubate (RT or 4°C) prep->react quench 3. Quench Reaction - Add excess L-cysteine react->quench purify 4. Purify Conjugate - Size-Exclusion Chromatography - HPLC quench->purify characterize 5. Characterize Product - MALDI-TOF MS - LC-MS purify->characterize

Caption: Experimental workflow for DSPE-PEG6-Maleimide peptide conjugation.

References

Optimizing Thiol Ligation with DSPE-PEG6-Maleimide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the optimal reaction conditions for thiol ligation with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-6] (DSPE-PEG6-Mal). This conjugation chemistry is a cornerstone in the development of targeted drug delivery systems, including liposomes and nanoparticles, enabling the attachment of thiol-containing ligands such as peptides and antibodies to a lipid bilayer surface.

Introduction

The reaction between a maleimide (B117702) group and a sulfhydryl (thiol) group proceeds via a Michael addition, forming a stable thioether bond. This reaction is highly specific for thiols under controlled pH conditions, making it an ideal method for bioconjugation. This compound is an amphiphilic molecule consisting of a hydrophobic DSPE lipid anchor, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a reactive maleimide group. This structure allows for its incorporation into lipid-based nanoparticles, presenting the maleimide group on the surface for subsequent ligation with thiol-containing molecules.

Optimal Reaction Conditions

Achieving high conjugation efficiency and a stable final product hinges on the careful control of several key reaction parameters. The following table summarizes the optimal conditions for DSPE-PEG-Maleimide thiol ligation based on established literature.

ParameterOptimal Range/ConditionKey Considerations
pH 6.5 - 7.5The reaction is highly chemoselective for thiols in this range. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1][2][3] Above pH 7.5, competitive reaction with primary amines (e.g., lysine (B10760008) residues) increases.[1][3] Below pH 6.5, the reaction rate slows as the thiol is less likely to be in its reactive thiolate anion form.
Temperature Room Temperature (20-25°C) or 4°CRoom temperature reactions are typically faster, often completing within 2-4 hours. Reactions at 4°C can proceed overnight to minimize potential side reactions or degradation of sensitive molecules.
Reaction Time 30 minutes to overnightReaction time is dependent on temperature, pH, and reactant concentrations. For many applications, 2-4 hours at room temperature is sufficient. Overnight reactions at 4°C are also common.
Buffer Composition Phosphate, HEPES, or Tris buffersBuffers should be free of primary and secondary amines and thiols to avoid side reactions. Phosphate-buffered saline (PBS) is commonly used. The inclusion of a chelating agent like EDTA (1-5 mM) can prevent metal-catalyzed oxidation of thiols.
Molar Ratio (Maleimide:Thiol) 1.5:1 to 20:1An excess of the maleimide reagent is often used to drive the reaction to completion. For peptides, a 2:1 to 5:1 molar ratio is often optimal. For larger proteins like antibodies, a 10-20 fold molar excess of maleimide may be used. The optimal ratio should be determined empirically.
Solvent Aqueous buffer, DMSO, or a mixDSPE-PEG-Maleimide can be dissolved in aqueous buffers, sometimes with the aid of gentle warming or sonication. Anhydrous DMSO is a suitable solvent for storing maleimide linkers and preparing stock solutions to avoid hydrolysis. Reactions can also be performed in a mixture of an aqueous buffer and an organic solvent like DMSO or DMF to aid in the solubility of reactants.

Experimental Protocols

A. Preparation of Thiol-Containing Ligand

If the thiol group on the ligand (e.g., cysteine residue in a peptide or antibody) is protected or exists as a disulfide bond, it must be reduced prior to the conjugation reaction.

  • Reagents and Materials:

    • Thiol-containing ligand (e.g., peptide, antibody)

    • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

    • Degassed reaction buffer (e.g., PBS, pH 7.2, with 1-5 mM EDTA)

    • Desalting column (e.g., Zeba™ Spin Desalting Columns)

  • Protocol for Thiol Reduction (using TCEP):

    • Dissolve the thiol-containing ligand in the degassed reaction buffer.

    • Add a 10-fold molar excess of TCEP to the ligand solution.

    • Incubate the reaction mixture for 30-60 minutes at room temperature.

    • Remove excess TCEP using a desalting column equilibrated with the degassed reaction buffer. The reduced ligand is now ready for conjugation.

B. This compound Thiol Ligation

This protocol describes the conjugation of a reduced thiol-containing ligand to this compound.

  • Reagents and Materials:

    • This compound

    • Reduced thiol-containing ligand from Protocol A

    • Degassed reaction buffer (e.g., PBS or HEPES, pH 7.0-7.4)

    • Anhydrous DMSO (optional, for stock solution)

    • Inert gas (e.g., nitrogen or argon)

  • Protocol:

    • Prepare a stock solution of this compound in anhydrous DMSO or freshly in the degassed reaction buffer. Aqueous solutions of maleimides should be prepared immediately before use to minimize hydrolysis.

    • In a reaction vessel, add the reduced thiol-containing ligand in the degassed reaction buffer.

    • Add the desired molar excess of the this compound stock solution to the ligand solution.

    • If necessary, adjust the final volume with the reaction buffer. The final concentration of reactants should be optimized for the specific application.

    • Purge the reaction vessel with an inert gas to prevent re-oxidation of the thiol groups.

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.

C. Quenching and Purification

After the reaction is complete, any unreacted maleimide groups should be quenched to prevent unwanted side reactions. The final conjugate is then purified.

  • Reagents and Materials:

    • Quenching agent (e.g., N-acetylcysteine, 2-mercaptoethanol)

    • Purification system (e.g., Dialysis cassette with appropriate MWCO, Size Exclusion Chromatography (SEC), Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC))

  • Protocol:

    • Quenching: Add a 2-fold molar excess of the quenching agent (relative to the initial amount of this compound) to the reaction mixture. Incubate for 30 minutes at room temperature.

    • Purification:

      • Dialysis: Transfer the reaction mixture to a dialysis cassette with a suitable molecular weight cut-off (MWCO) to remove unreacted ligand, quenching agent, and other small molecules. Dialyze against a suitable buffer (e.g., PBS) at 4°C with several buffer changes.

      • Size Exclusion Chromatography (SEC): Use an appropriate SEC column to separate the larger DSPE-PEG6-ligand conjugate from smaller, unreacted components.

      • RP-HPLC: For smaller conjugates like peptides, RP-HPLC can be an effective purification method.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in this compound thiol ligation.

Thiol_Ligation_Workflow cluster_prep Preparation cluster_reaction Ligation Reaction cluster_post Post-Reaction Thiol_Ligand Thiol-Containing Ligand (e.g., Peptide, Antibody) Reduction Reduction of Disulfides (e.g., with TCEP) Thiol_Ligand->Reduction Conjugation Thiol-Maleimide Conjugation (pH 6.5-7.5) Reduction->Conjugation DSPE_PEG_Mal This compound DSPE_PEG_Mal->Conjugation Quenching Quenching (e.g., with N-acetylcysteine) Conjugation->Quenching Purification Purification (Dialysis, SEC, or HPLC) Quenching->Purification Final_Product DSPE-PEG6-Ligand Conjugate Purification->Final_Product

Caption: Experimental workflow for this compound thiol ligation.

Caption: Michael addition reaction between maleimide and thiol.

Stability and Side Reactions

  • Hydrolysis of Maleimide: The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5. Hydrolysis renders the maleimide unreactive towards thiols. Therefore, aqueous solutions of DSPE-PEG-Maleimide should be prepared fresh and used promptly.

  • Thioether Bond Stability: The resulting thioether bond is generally stable. However, retro-Michael reactions, where the bond can reverse, have been reported, potentially leading to payload migration. Hydrolyzing the thiosuccinimide ring after conjugation can increase the stability of the linkage.

  • Oxidation of Thiols: Free thiols can oxidize to form disulfide bonds, preventing their reaction with maleimide. This can be minimized by using degassed buffers, including a chelating agent like EDTA, and working under an inert atmosphere.

By carefully controlling the reaction conditions and being mindful of potential side reactions, researchers can achieve efficient and reproducible conjugation of thiol-containing molecules to this compound, paving the way for the development of novel and effective targeted therapeutics.

References

Application Notes and Protocols for Post-Insertion of DSPE-PEG6-Maleimide into Preformed Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The post-insertion method is a widely utilized technique for modifying the surface of preformed liposomes. This approach is particularly advantageous when working with drug-loaded liposomes or when the surface-modifying agent is sensitive to the harsh conditions of liposome (B1194612) formation. By inserting 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-6] (DSPE-PEG6-Mal) into an existing liposomal bilayer, researchers can create a versatile platform for the covalent attachment of thiol-containing ligands, such as antibodies, peptides, or other targeting moieties. This process involves the spontaneous transfer of the this compound from a micellar solution into the outer leaflet of the liposome membrane, driven by the hydrophobic DSPE anchor. These notes provide detailed protocols and critical parameters for the successful post-insertion of this compound.

Key Parameters and Optimization

The efficiency of post-insertion is influenced by several factors, including the lipid composition of the preformed liposomes, the concentration of the DSPE-PEG-Mal, and the incubation conditions (temperature and time).

1. Effect of Liposome Lipid Composition: The fluidity of the liposomal membrane is a critical factor. Insertion is more efficient into membranes that are in a liquid-crystalline phase, which is above their phase transition temperature (Tm). Using lipids with lower Tm or incorporating cholesterol can increase membrane fluidity, thereby facilitating the insertion of the PEGylated lipid.[1][2]

2. Incubation Temperature and Time: The incubation temperature should be at or slightly above the Tm of the liposomal bilayer to ensure sufficient membrane fluidity.[3] Incubation time is also a key parameter, with insertion efficiency generally increasing with time until a plateau is reached.[1][3]

3. DSPE-PEG-Mal Concentration: The amount of DSPE-PEG-Mal incorporated into the liposomes is dependent on the initial concentration added. However, there is a saturation point beyond which further addition does not result in increased insertion.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the post-insertion of PEGylated lipids into preformed liposomes.

Table 1: Influence of Incubation Conditions on PEG Surface Density

Liposome Composition DSPE-PEG2000 Added (mol%) Incubation Time (h) Incubation Temp. (°C) Avg. PEG Surface Density (mol%) Insertion Fraction (%)
DSPC 4 1 40 ~1.5 ~38%
DSPC 4 24 40 ~2.0 ~50%
POPC 4 1 37 ~2.5 ~63%
POPC 4 24 37 ~3.0 ~75%

(Data adapted from single liposome fluorescence-based assays)

Table 2: Characterization of Liposomes Before and After Post-Insertion

Parameter Plain Liposomes Mal-PEG2000-DSPE Micelles Liposomes After Post-Insertion
Size (Zeta Average) ~130 nm ~15-18 nm ~143-159 nm
Polydispersity Index (PDI) < 0.2 N/A < 0.2

(Data represents typical values observed after post-insertion of 1 mol% Mal-PEG2000-DSPE micelles)

Experimental Workflow Visualization

The following diagrams illustrate the key processes involved in the post-insertion method and subsequent ligand conjugation.

PostInsertionWorkflow cluster_prep Preparation Phase cluster_micelle Micelle Formation cluster_insertion Post-Insertion cluster_purification Purification & Final Product Liposomes Preformed Liposomes (e.g., Drug-loaded) Incubation Incubate Liposomes with Micelles (e.g., 60 min at 60°C) Liposomes->Incubation DSPE_PEG_Mal This compound (Lyophilized Powder) Hydration Hydrate this compound in Buffer (e.g., PBS) DSPE_PEG_Mal->Hydration Micelles Form this compound Micelles Hydration->Micelles Micelles->Incubation Insertion Spontaneous Insertion of This compound into Outer Leaflet Incubation->Insertion Purify Purification (e.g., Size Exclusion Chromatography) Insertion->Purify Final_Liposomes Maleimide-Functionalized Liposomes Purify->Final_Liposomes

Caption: Workflow for modifying preformed liposomes via the post-insertion method.

LigandConjugation Mal_Lipo Maleimide-Functionalized Liposome Reaction Conjugation Reaction (e.g., Room Temp, 2-8h) Mal_Lipo->Reaction Ligand Thiolated Ligand (Antibody, Peptide, etc.) -SH Ligand->Reaction Targeted_Lipo Ligand-Targeted Liposome Reaction->Targeted_Lipo Forms Stable Thioether Bond

Caption: Conjugation of a thiol-containing ligand to a maleimide-functionalized liposome.

Detailed Experimental Protocol

This protocol provides a general procedure for the post-insertion of this compound into preformed liposomes. Optimization may be required based on the specific liposome formulation and the ligand to be conjugated.

Materials
  • Preformed liposomes (e.g., loaded with a therapeutic agent)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-6] (this compound)

  • Hydration Buffer: Phosphate Buffered Saline (PBS), pH 7.4, or HEPES buffer

  • Thiolated ligand (e.g., antibody fragment, peptide)

  • Quenching agent: 2-Mercaptoethanol (B42355) or L-cysteine

  • Sterile, pyrogen-free water

  • Organic solvent (if starting from powder): Chloroform or Methylene Chloride

Equipment
  • Rotary evaporator or a stream of nitrogen gas

  • Water bath or heating block

  • Magnetic stirrer and stir bars

  • Vortex mixer

  • Size Exclusion Chromatography (SEC) column (e.g., Sepharose CL-4B) for purification

  • Dynamic Light Scattering (DLS) instrument for size and PDI measurement

Part 1: Preparation of this compound Micelles
  • Preparation of Lipid Film (Optional but Recommended):

    • Dissolve the required amount of this compound powder in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator or under a gentle stream of nitrogen to form a thin, dry lipid film on the flask wall. This ensures uniform hydration.

  • Hydration and Micelle Formation:

    • Hydrate the this compound lipid film with the chosen buffer (e.g., PBS, pH 7.4). The volume should be calculated to achieve a desired final concentration, typically in the range of 1-5 mg/mL.

    • Vortex the solution vigorously until the lipid film is fully dissolved and the solution is clear, indicating the formation of micelles. Gentle heating (e.g., to 60°C) can aid in this process.

Part 2: Post-Insertion into Preformed Liposomes
  • Incubation:

    • Add the this compound micelle solution to the preformed liposome suspension. The amount to add should correspond to the desired final mol% of PEG on the liposome surface (typically 1-10 mol% of the total lipid in the preformed liposomes).

    • Incubate the mixture at a temperature above the phase transition temperature (Tm) of the liposome-forming lipids. For many common formulations (e.g., containing DSPC), incubation at 55-65°C for 1 hour is effective.

    • Gentle, intermittent mixing during incubation can promote efficient insertion.

  • Cooling:

    • After incubation, allow the liposome suspension to cool to room temperature.

Part 3: Purification (Optional)
  • To remove any non-inserted micelles, the liposome suspension can be purified using Size Exclusion Chromatography (SEC). Elute with the desired buffer (e.g., PBS). The larger liposomes will elute first, separating from the smaller, non-inserted micelles.

Part 4: Conjugation to Thiolated Ligands
  • Ligand Preparation: Ensure your ligand (e.g., antibody Fab' fragment, peptide) has a free sulfhydryl (-SH) group available for reaction. If not, thiolation may be necessary using reagents like Traut's Reagent (2-iminothiolane).

  • Conjugation Reaction:

    • Mix the maleimide-functionalized liposomes with the thiolated ligand in a buffer with a pH between 6.5 and 7.5. A common molar ratio is a 3:1 ratio of lipid to protein/peptide.

    • Allow the reaction to proceed for 2-8 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.

  • Quenching:

    • Quench any unreacted maleimide (B117702) groups by adding a small molecule thiol such as 2-mercaptoethanol or L-cysteine.

  • Final Purification:

    • Remove the unconjugated ligand and quenching agent via SEC or dialysis.

Characterization
  • Size and Polydispersity: Measure the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS) to confirm liposome integrity and monodispersity. A slight increase in size is expected after post-insertion.

  • Quantification of Insertion: The amount of inserted DSPE-PEG-Mal can be quantified using methods like a spectrophotometric assay (I2 assay) or by including a fluorescently labeled PEG-lipid and measuring fluorescence.

  • Quantification of Ligand Conjugation: The success of the conjugation can be determined using assays like the Ellman's test to quantify the disappearance of free sulfhydryl groups or by using protein quantification assays (e.g., BCA, microBCA) on the purified immunoliposomes.

References

Troubleshooting & Optimization

troubleshooting low conjugation efficiency with DSPE-PEG6-Mal

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: DSPE-PEG6-Mal Conjugation

Welcome to the technical support center for this compound conjugation. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their conjugation experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Low or No Conjugation Efficiency

Q1: I am observing very low or no conjugation of my thiol-containing molecule to my this compound liposomes. What are the potential causes and how can I fix this?

A1: Low conjugation efficiency is a common issue that can arise from several factors related to reagent stability and reaction conditions. Here is a step-by-step guide to troubleshoot this problem.

1. Assess the Reactivity of Your this compound:

  • Potential Cause: The maleimide (B117702) group is susceptible to hydrolysis, especially at pH values above 7.5, which renders it inactive for conjugation.[1][2][3] This hydrolysis is accelerated at higher temperatures.[4]

  • Solutions:

    • Fresh Reagents: Always prepare aqueous solutions of this compound immediately before use.[2] For storage, use a dry, biocompatible organic solvent like DMSO or DMF.

    • pH Control: Maintain the reaction pH in the optimal range of 6.5-7.5. At this pH, the thiol-maleimide reaction is highly efficient, while the rate of hydrolysis is minimized.

    • Storage Conditions: If aqueous storage is necessary, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for short durations only. Long-term storage of maleimide-functionalized nanoparticles at 4°C for 7 days can result in a ~10% decrease in reactivity.

2. Verify the Availability of Free Thiols:

  • Potential Cause: The thiol (sulfhydryl) groups on your molecule of interest (e.g., peptide, antibody) may have oxidized to form disulfide bonds, which are unreactive with maleimides. This oxidation can be catalyzed by divalent metals.

  • Solutions:

    • Disulfide Bond Reduction: If your molecule contains disulfide bonds, they must be reduced before conjugation.

      • TCEP (tris(2-carboxyethyl)phosphine): This is often the preferred reducing agent as it is stable, odorless, and does not need to be removed before adding the maleimide reagent. It is effective over a wide pH range. A 2-10 fold molar excess of TCEP over the disulfide bonds is a good starting point.

      • DTT (dithiothreitol): A strong reducing agent, but excess DTT must be removed before conjugation to prevent it from competing with your target molecule for the maleimide.

    • Prevent Re-oxidation:

      • Degas your buffers to remove dissolved oxygen.

      • Include a chelating agent like EDTA (1-5 mM) in your reaction buffer to sequester metal ions.

3. Optimize Reaction Conditions:

  • Potential Cause: Incorrect stoichiometry or suboptimal reaction conditions can significantly impact efficiency.

  • Solutions:

    • Molar Ratio: A 10-20 fold molar excess of the maleimide reagent is a common starting point, but this should be optimized for your specific application.

    • pH: Maintain a pH of 6.5-7.5 for optimal and selective reaction with thiols.

    • Temperature and Time: Incubate the reaction at room temperature for 2 hours or at 4°C overnight.

    • Atmosphere: Performing the reaction under an inert gas like nitrogen or argon can help prevent thiol oxidation.

Data & Reaction Parameters

The following tables summarize key quantitative data related to maleimide stability and reaction conditions.

Table 1: Effect of pH on Maleimide Hydrolysis

pH% Maleimide Activity Remaining (after 24h)Reference
7.0~100%
9.5~26%

Table 2: Recommended Reaction Conditions for Thiol-Maleimide Conjugation

ParameterRecommended Range/ValueReferences
pH 6.5 - 7.5
Temperature Room Temperature or 4°C
Incubation Time 2 hours (RT) or Overnight (4°C)
Molar Ratio 10-20 fold excess of maleimide (starting point)
Additives 1-5 mM EDTA (to prevent thiol oxidation)

Experimental Protocols & Workflows

Protocol 1: General Thiol-Maleimide Conjugation to this compound Liposomes

This protocol outlines the key steps for conjugating a thiol-containing molecule to pre-formed liposomes incorporating this compound.

  • Preparation of Thiolated Molecule:

    • Dissolve your protein or peptide in a degassed buffer (e.g., PBS, pH 7.2) containing 1-5 mM EDTA.

    • If reduction of disulfide bonds is necessary, add TCEP to a final concentration of 5-50 mM.

    • Incubate at room temperature for 30-60 minutes. The reduced molecule can be used directly without removing the TCEP.

  • Conjugation Reaction:

    • Prepare a fresh solution of this compound liposomes in the reaction buffer.

    • Add the reduced thiol-containing molecule to the liposome (B1194612) solution. A common starting molar ratio is a 10-20 fold excess of maleimide groups on the liposomes to the thiol groups of the molecule.

    • Incubate the mixture at room temperature for 2 hours or at 4°C overnight, with gentle mixing.

  • Quenching and Purification:

    • To quench the reaction, add a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) to react with any excess maleimide.

    • Purify the conjugate using size exclusion chromatography (SEC) or dialysis to remove unreacted molecules.

Workflow Visualization

The following diagrams illustrate the key experimental workflows and decision-making processes in troubleshooting this compound conjugation.

G Troubleshooting Low Conjugation Efficiency start Low Conjugation Efficiency Observed check_maleimide Assess Maleimide Reactivity start->check_maleimide check_thiol Verify Free Thiol Availability start->check_thiol check_conditions Optimize Reaction Conditions start->check_conditions hydrolysis Maleimide Hydrolyzed? check_maleimide->hydrolysis oxidation Thiols Oxidized? check_thiol->oxidation suboptimal Conditions Suboptimal? check_conditions->suboptimal hydrolysis->check_thiol No sol_maleimide Use fresh DSPE-PEG-Mal Control pH (6.5-7.5) hydrolysis->sol_maleimide Yes oxidation->check_conditions No sol_thiol Reduce Disulfide Bonds (TCEP) Prevent Re-oxidation (EDTA, Degas) oxidation->sol_thiol Yes sol_conditions Adjust Molar Ratio Optimize Time/Temp suboptimal->sol_conditions Yes success Successful Conjugation suboptimal->success No, re-evaluate sol_maleimide->success sol_thiol->success sol_conditions->success

Caption: Troubleshooting workflow for low conjugation efficiency.

Section 2: Potential Side Reactions

Q2: Are there any side reactions I should be aware of during maleimide-thiol conjugation?

A2: Yes, while the maleimide-thiol reaction is highly selective, a few side reactions can occur, potentially affecting your final product.

  • Reaction with Amines: At pH values above 7.5, maleimides can react with primary amines (e.g., lysine (B10760008) residues on proteins). To ensure selectivity for thiols, it is crucial to maintain the pH between 6.5 and 7.5.

  • Thiazine (B8601807) Rearrangement: When conjugating to a peptide or protein with an N-terminal cysteine, the initial conjugate can undergo a rearrangement to form a stable six-membered thiazine ring. This side reaction is pH-dependent and more likely to occur at physiological or higher pH.

  • Retro-Michael Reaction (Thiol Exchange): The thioether bond formed can be reversible, especially in an environment with a high concentration of other thiols (like glutathione (B108866) in vivo). This can lead to the transfer of the conjugated molecule to other thiols.

Side Reaction Pathways

G Potential Side Reactions in Maleimide Conjugation start DSPE-PEG-Mal + Thiol Molecule desired_path Desired Thioether Conjugate (pH 6.5-7.5) start->desired_path Optimal Conditions side_hydrolysis Maleimide Hydrolysis (Inactive) start->side_hydrolysis High pH (>7.5) side_amine Reaction with Amines start->side_amine High pH (>7.5) side_thiazine Thiazine Rearrangement (N-terminal Cys) desired_path->side_thiazine side_retro Retro-Michael Reaction (Thiol Exchange) desired_path->side_retro

Caption: Desired reaction and potential side reactions.

Section 3: Quantification and Purification

Q3: How can I determine if the conjugation was successful and how do I purify my final product?

A3: Several methods can be used to assess conjugation efficiency and purify the final product.

  • Quantification of Free Thiols: Ellman's reagent (DTNB) can be used to quantify the number of free sulfhydryl groups before and after the conjugation reaction. A decrease in free thiols indicates successful conjugation. A reverse Ellman's assay can also be used to quantify the number of active maleimide groups.

  • Purification Methods:

    • Size Exclusion Chromatography (SEC): This is a common method to separate the larger liposome-conjugate from smaller, unreacted molecules.

    • Dialysis: Useful for removing small molecule impurities from large protein or liposome conjugates.

  • Characterization: Techniques like HPLC and mass spectrometry can be used to confirm the formation of the conjugate and assess purity.

References

how to prevent aggregation of liposomes during DSPE-PEG6-Mal conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the aggregation of liposomes during DSPE-PEG-Maleimide conjugation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of liposome (B1194612) aggregation during DSPE-PEG-Maleimide conjugation?

A1: Liposome aggregation during conjugation is a multifactorial issue. The primary causes include:

  • Insufficient Steric Stabilization: An inadequate concentration of PEGylated lipids on the liposome surface can fail to provide a sufficient steric barrier to prevent inter-liposomal interactions.[1][2][3]

  • Inappropriate pH: The pH of the reaction buffer is critical. A pH outside the optimal range of 6.5-7.5 can lead to side reactions and changes in surface charge, promoting aggregation.[4][5] At pH values above 7.5, the maleimide (B117702) group is susceptible to hydrolysis, which can alter the surface charge and reduce conjugation efficiency.

  • Cross-linking by Multivalent Ligands: If the molecule being conjugated (e.g., a protein or antibody) has multiple thiol groups, it can bridge and cross-link multiple liposomes, leading to aggregation.

  • Non-specific Interactions: Non-covalent interactions, such as those between proteins, can also contribute to the clumping of liposomes.

  • High Salt Concentrations: Elevated salt concentrations can disrupt the electrostatic balance and hydration layer around the liposomes, leading to aggregation.

Q2: What is the optimal pH for the maleimide-thiol conjugation reaction with liposomes?

A2: The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5. Within this range, the thiol group is sufficiently nucleophilic to react with the maleimide, while minimizing the hydrolysis of the maleimide ring, which becomes more rapid at alkaline pH.

Q3: How does the concentration of DSPE-PEG-Maleimide affect aggregation?

A3: The concentration of DSPE-PEG-Maleimide, along with other PEGylated lipids, is crucial for preventing aggregation. A sufficient density of PEG chains on the liposome surface creates a protective hydrophilic layer that sterically hinders liposomes from approaching each other. Typically, a total of 2-5 mol% of PEG-lipid is effective at preventing aggregation.

Q4: Can the order of addition of reagents impact the outcome of the conjugation?

A4: Yes, the order of addition can be important. It is generally recommended to have the maleimide-functionalized liposomes prepared and stabilized in the appropriate reaction buffer before adding the thiolated molecule. This ensures that the liposomes are well-dispersed and the maleimide groups are accessible for conjugation.

Q5: How can I remove aggregates after the conjugation reaction?

A5: Post-conjugation purification is essential to remove any aggregates that may have formed. Common methods include:

  • Size Exclusion Chromatography (SEC): This technique effectively separates larger aggregates from monodisperse liposomes.

  • Dialysis: While primarily used to remove unreacted small molecules, dialysis can also help in removing smaller aggregates over time.

  • Extrusion: Passing the liposome suspension through polycarbonate membranes with a defined pore size can help to break up and remove larger aggregates.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Visible precipitation or cloudiness in the liposome suspension after adding the thiolated molecule. 1. Liposome Aggregation: Insufficient steric stabilization, incorrect pH, or high salt concentration. 2. Protein Precipitation: The conjugated protein may be precipitating at the given concentration or buffer conditions.1. Optimize PEG-Lipid Concentration: Ensure at least 2-5 mol% total PEG-lipid is incorporated into the liposome formulation. 2. Verify and Adjust pH: Confirm the reaction buffer pH is between 6.5 and 7.5. 3. Lower Salt Concentration: If possible, reduce the ionic strength of the buffer. 4. Reduce Protein Concentration: Try the conjugation reaction with a lower concentration of the thiolated molecule.
Increase in particle size and polydispersity index (PDI) as measured by Dynamic Light Scattering (DLS). Formation of small aggregates or oligomers. 1. Review Molar Ratios: Optimize the molar ratio of the maleimide group to the thiol group. A high excess of a hydrophobic ligand could induce aggregation. 2. Control Reaction Time: Shorter reaction times may be sufficient for conjugation and can limit the extent of aggregation. Monitor the reaction progress over time. 3. Post-reaction Purification: Employ size exclusion chromatography to isolate the desired liposome population.
Low conjugation efficiency. 1. Maleimide Hydrolysis: The maleimide group may have hydrolyzed due to high pH or prolonged storage in aqueous buffer. 2. Thiol Oxidation: The thiol groups on the molecule to be conjugated may have oxidized to form disulfide bonds, rendering them unreactive.1. Prepare Fresh Solutions: Use freshly prepared maleimide-functionalized liposomes. 2. Maintain pH: Ensure the pH is strictly maintained between 6.5 and 7.5. 3. Use a Reducing Agent: If disulfide bond formation is suspected in the protein/peptide, consider a mild reduction step using a non-thiol reducing agent like TCEP prior to conjugation. 4. Use an Inert Atmosphere: Perform the conjugation reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent thiol oxidation.

Experimental Protocols

Protocol 1: Preparation of Maleimide-Functionalized Liposomes

This protocol describes the preparation of liposomes incorporating DSPE-PEG-Maleimide using the thin-film hydration method.

  • Lipid Film Formation:

    • In a round-bottom flask, combine the desired lipids (e.g., DSPC, Cholesterol) and DSPE-PEG(2000)-Maleimide in chloroform. A typical molar ratio is 55:40:5 (DSPC:Cholesterol:DSPE-PEG-Maleimide).

    • Remove the organic solvent using a rotary evaporator at a temperature above the phase transition temperature of the lipids (e.g., 60-65°C for DSPC) to form a thin, uniform lipid film.

    • Dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with a suitable aqueous buffer (e.g., HEPES-buffered saline, pH 7.0) by vortexing or gentle shaking at a temperature above the lipid phase transition temperature.

  • Size Reduction:

    • To obtain unilamellar vesicles of a defined size, subject the liposome suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a liposome extruder. This should also be performed at a temperature above the lipid's phase transition temperature.

Protocol 2: Thiol-Maleimide Conjugation

This protocol outlines the procedure for conjugating a thiolated molecule to the surface of maleimide-functionalized liposomes.

  • Prepare Thiolated Molecule:

    • Dissolve the thiolated molecule (e.g., peptide, antibody fragment) in a degassed reaction buffer (e.g., PBS, pH 7.2). If necessary, treat with a non-thiol reducing agent like TCEP to ensure free thiol groups are available.

  • Conjugation Reaction:

    • Add the solution of the thiolated molecule to the pre-formed maleimide-functionalized liposome suspension. A common starting point for the molar ratio is a 1.5 to 2-fold molar excess of the maleimide groups on the liposomes to the thiol groups of the molecule.

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol groups.

  • Quenching (Optional):

    • To quench any unreacted maleimide groups, a small molecule thiol such as L-cysteine or 2-mercaptoethanol (B42355) can be added to the reaction mixture and incubated for an additional 30 minutes.

  • Purification:

    • Remove unreacted molecules, quenching agents, and any aggregates by size exclusion chromatography or dialysis.

Data Presentation

Table 1: Influence of pH on Maleimide Stability

pHIncubation Time (hours)Remaining Maleimide Activity (%)Reference
7.024~100%
9.55~18%
9.524~26%

Table 2: Effect of PEG-Lipid Concentration on Preventing Aggregation

PEG-LipidConcentration (mol%)ObservationReference
MePEG2000-S-POPE2Minimal aggregation
MePEG5000-S-POPE0.8Minimal aggregation
PEG2000-DSPE2Aggregation completely precluded

Visualizations

DSPE_PEG_Maleimide_Conjugation_Workflow cluster_prep Liposome Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis Lipid_Film Lipid Film Formation Hydration Hydration Lipid_Film->Hydration Buffer Extrusion Extrusion Hydration->Extrusion Size Reduction Maleimide_Liposomes Maleimide-Functionalized Liposomes Reaction Conjugation Reaction (pH 6.5-7.5) Maleimide_Liposomes->Reaction Thiolated_Molecule Thiolated Molecule (e.g., Peptide) Thiolated_Molecule->Reaction Quenching Quenching (Optional) Reaction->Quenching Purification Purification (SEC/Dialysis) Quenching->Purification Analysis Characterization (DLS, Efficiency) Purification->Analysis

Caption: Experimental workflow for DSPE-PEG-Maleimide conjugation to liposomes.

Caption: Thiol-Maleimide Michael addition reaction forming a stable thioether bond.

References

DSPE-PEG6-Maleimide in Buffer: A Technical Support Guide on Hydrolysis and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed guidance on the stability and hydrolysis of DSPE-PEG6-Maleimide in various buffer systems. Below, you will find troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to ensure the success of your conjugation and formulation experiments.

Frequently Asked Questions (FAQs)

Q1: What is DSPE-PEG6-Maleimide and what is it used for?

DSPE-PEG6-Maleimide is a phospholipid-polyethylene glycol conjugate. It consists of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE), a saturated 18-carbon phospholipid, linked to a short 6-unit polyethylene (B3416737) glycol (PEG) spacer, which is terminated with a maleimide (B117702) functional group. This amphiphilic molecule is primarily used in drug delivery research to functionalize the surface of liposomes and other nanoparticles.[1][2] The DSPE portion anchors the molecule into the lipid bilayer, while the PEG chain provides a hydrophilic spacer, and the maleimide group allows for the covalent conjugation of thiol-containing molecules such as peptides, proteins, and antibodies.[2]

Q2: What is the optimal pH for reacting DSPE-PEG6-Maleimide with a thiol-containing molecule?

The optimal pH range for the reaction between a maleimide group and a thiol (sulfhydryl) group is between 6.5 and 7.5.[3][4] In this pH range, the reaction is highly specific for thiols. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the reaction with amines.

Q3: How stable is the maleimide group in aqueous buffer?

The maleimide group is susceptible to hydrolysis in aqueous solutions, a reaction that opens the maleimide ring to form a non-reactive maleamic acid derivative. This hydrolysis is highly dependent on the pH of the buffer. The rate of hydrolysis increases significantly with increasing pH, especially above pH 7.5. At pH 5.5, the hydrolysis is extremely slow. It is strongly recommended to use freshly prepared solutions of DSPE-PEG-Maleimide for conjugation reactions.

Q4: What about the stability of the DSPE-PEG ester linkages?

The ester linkages in the DSPE (phospholipid) portion of the molecule can also undergo hydrolysis. This reaction is accelerated in acidic (pH < 6.5) or highly alkaline conditions, as well as in unbuffered water, especially at elevated temperatures. However, in neutral buffered solutions, such as phosphate-buffered saline (PBS) at pH 7.4, the ester linkages of DSPE-PEG are stable, even at elevated temperatures (e.g., 60°C) for several hours.

Q5: What is the stability of the bond formed between the maleimide and the thiol?

The reaction between a maleimide and a thiol forms a thioether bond. While generally considered stable, this bond can undergo a retro-Michael reaction, especially in the presence of other thiol-containing molecules like glutathione. This can lead to the dissociation of the conjugate. The stability of the thioether linkage can be influenced by the local chemical environment.

Q6: How should I store DSPE-PEG6-Maleimide?

DSPE-PEG6-Maleimide should be stored at -20°C in a desiccated environment. For stock solutions, it is recommended to dissolve the compound in an anhydrous organic solvent such as chloroform (B151607), methylene (B1212753) chloride, DMF, or DMSO and store at -20°C or -80°C for short-term or long-term storage, respectively. Avoid repeated freeze-thaw cycles of solutions. Aqueous solutions should be prepared fresh before use due to the potential for hydrolysis.

Data Presentation: Stability of Maleimide and DSPE-PEG

The following tables summarize the key stability considerations for DSPE-PEG-Maleimide in buffer.

Table 1: pH Dependence of Maleimide Group Hydrolysis

pHStability of Maleimide GroupRecommendation for Conjugation Reactions
< 6.5High stability, very slow hydrolysis.Suboptimal for thiol-maleimide reaction due to protonation of the thiol.
6.5 - 7.5Moderate stability, slow to moderate hydrolysis.Optimal range for specific and efficient thiol-maleimide conjugation.
> 7.5Low stability, rapid hydrolysis.Not recommended due to fast maleimide hydrolysis and competing reactions with amines.

Table 2: Representative Half-life of N-substituted Maleimides at 37°C

Maleimide DerivativepHApproximate Half-lifeReference
N-alkyl thiosuccinimide7.427 hours
N-aryl thiosuccinimide7.41.5 hours
N-fluorophenyl thiosuccinimide7.40.7 hours (42 minutes)

Note: This data is for N-substituted maleimides after conjugation and serves as an indicator of the general trend of stability. The exact half-life of DSPE-PEG6-Maleimide will vary.

Table 3: Stability of DSPE Ester Linkages in Aqueous Solutions

ConditionStability of DSPE Ester LinkagesReference
Unbuffered ultrapure water, room temperatureHydrolysis observed after 72 hours.
Unbuffered ultrapure water, 60°CAccelerated hydrolysis observed after 2 hours.
Acidic buffer (e.g., 0.1% formic acid, pH 2.7)Hydrolysis observed after 72 hours at RT, and within 30 minutes at 60°C.
Neutral buffer (PBS, pH 7.4)Stable at both room temperature and 60°C for at least 2 hours.

Experimental Protocols

Protocol 1: Preparation of DSPE-PEG6-Maleimide Stock Solution
  • Allow the vial of DSPE-PEG6-Maleimide to warm to room temperature before opening to prevent moisture condensation.

  • Dissolve the DSPE-PEG6-Maleimide in an anhydrous organic solvent such as chloroform or DMSO to a desired concentration (e.g., 10 mg/mL).

  • Vortex briefly to ensure complete dissolution.

  • Store the stock solution under an inert gas (e.g., argon or nitrogen) at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles.

Protocol 2: General Procedure for Peptide Conjugation to DSPE-PEG6-Maleimide in Solution
  • Prepare the Peptide Solution: Dissolve the thiol-containing peptide in a degassed conjugation buffer (e.g., phosphate (B84403) buffer, 100 mM, pH 7.0-7.4).

  • Prepare the DSPE-PEG6-Maleimide Solution: If the stock is in an organic solvent, evaporate the required amount of the DSPE-PEG6-Maleimide stock solution to dryness under a stream of inert gas (e.g., nitrogen) to form a thin film. Reconstitute the lipid film in the conjugation buffer. Alternatively, if using a water-miscible solvent like DMSO, add the stock solution directly to the peptide solution, ensuring the final concentration of the organic solvent is low (typically <10%).

  • Conjugation Reaction: Mix the peptide and DSPE-PEG6-Maleimide solutions at a desired molar ratio (e.g., 1:3 peptide to lipid).

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C, protected from light if any components are light-sensitive. The reaction should be carried out under an inert atmosphere (e.g., in a nitrogen-filled glove box or by purging the reaction vial with nitrogen).

  • Quenching (Optional): To quench any unreacted maleimide groups, add a small molecule thiol such as 2-mercaptoethanol (B42355) or L-cysteine to the reaction mixture and incubate for an additional 30 minutes.

  • Purification: Remove the unreacted peptide and lipid by a suitable method such as dialysis, size exclusion chromatography (SEC), or tangential flow filtration.

Troubleshooting Guide

Issue 1: Low Conjugation Efficiency

  • Potential Cause: Hydrolysis of the maleimide group.

    • Solution: Always use freshly prepared aqueous solutions of DSPE-PEG6-Maleimide. Ensure the pH of the reaction buffer is strictly maintained between 6.5 and 7.5.

  • Potential Cause: Oxidation of the thiol group on the peptide/protein.

    • Solution: Use degassed buffers for the reaction. If the protein/peptide has been stored for a long time, consider a pre-reduction step using a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine).

  • Potential Cause: Incorrect molar ratio of reactants.

    • Solution: Optimize the molar ratio of DSPE-PEG6-Maleimide to the thiol-containing molecule. A molar excess of the lipid-maleimide is often used.

Issue 2: Aggregation of Liposomes during or after Incorporation of DSPE-PEG6-Maleimide

  • Potential Cause: Insufficient PEGylation on the liposome (B1194612) surface.

    • Solution: Ensure that the total amount of PEGylated lipid (including DSPE-PEG6-Maleimide and any other non-functionalized DSPE-PEG) is sufficient to provide steric stabilization. Typically, 2-5 mol% of PEGylated lipid is effective in preventing aggregation.

  • Potential Cause: High salt concentration in the buffer.

    • Solution: High ionic strength can screen the surface charge of liposomes, leading to aggregation. If possible, reduce the salt concentration of the buffer.

  • Potential Cause: Improper hydration or extrusion.

    • Solution: Ensure that the lipid film is fully hydrated above the phase transition temperature of the lipids. Sonication or extrusion through polycarbonate membranes of a defined pore size can help to achieve a uniform size distribution and reduce aggregation.

Issue 3: How to Confirm Successful Conjugation?

  • Solution 1: Chromatography: Analyze the reaction mixture using Size Exclusion Chromatography (SEC). A successful conjugation will result in a shift to a shorter retention time (higher molecular weight) for the conjugated product compared to the unconjugated protein/peptide.

  • Solution 2: Electrophoresis: For protein conjugations, SDS-PAGE can be used. The conjugated protein will show a band at a higher molecular weight compared to the unconjugated protein.

  • Solution 3: Mass Spectrometry: Techniques like MALDI-TOF or ESI-MS can be used to determine the molecular weight of the conjugate and confirm the addition of the DSPE-PEG-Maleimide moiety.

  • Solution 4: Thin Layer Chromatography (TLC): For smaller molecules like peptides, TLC can be used to monitor the disappearance of the starting materials and the appearance of the new conjugate spot.

Visualizations

Maleimide_Hydrolysis DSPE_PEG_Mal DSPE-PEG-Maleimide (Reactive) Hydrolyzed_Product DSPE-PEG-Maleamic Acid (Non-reactive) DSPE_PEG_Mal->Hydrolyzed_Product Hydrolysis (pH > 7.5) Water H2O

Caption: Hydrolysis of DSPE-PEG-Maleimide.

Thiol_Maleimide_Reaction DSPE_PEG_Mal DSPE-PEG-Maleimide Conjugate DSPE-PEG-S-Molecule (Stable Thioether Bond) DSPE_PEG_Mal->Conjugate Thiol_Molecule Molecule-SH (e.g., Peptide, Protein) Thiol_Molecule->Conjugate Michael Addition (pH 6.5-7.5)

Caption: Thiol-Maleimide Conjugation Reaction.

Retro_Michael_Reaction Conjugate DSPE-PEG-S-Molecule 1 (Thioether Adduct) Intermediate {DSPE-PEG-Maleimide + Molecule 1-SH} Conjugate->Intermediate Retro-Michael Reaction Intermediate->Conjugate Re-conjugation New_Conjugate DSPE-PEG-S-Molecule 2 (Thiol Exchange Product) Intermediate->New_Conjugate Thiol_2 Molecule 2-SH (e.g., Glutathione) Thiol_2->New_Conjugate Thiol Exchange

Caption: Retro-Michael Reaction and Thiol Exchange.

Experimental_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Prep_Liposomes Prepare Liposomes with DSPE-PEG6-Maleimide Mix Mix Liposomes and Peptide Prep_Liposomes->Mix Prep_Peptide Prepare Thiol-containing Peptide/Protein in Degassed Buffer (pH 7.0-7.4) Prep_Peptide->Mix Incubate Incubate (RT, 2-4h or 4°C, overnight) under Inert Atmosphere Mix->Incubate Purify Purify Conjugate (e.g., SEC, Dialysis) Incubate->Purify Analyze Analyze Conjugate (e.g., SDS-PAGE, DLS) Purify->Analyze

Caption: Liposome Conjugation Workflow.

References

optimizing pH for DSPE-PEG6-Maleimide reaction with sulfhydryl groups

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical information, troubleshooting advice, and standardized protocols for researchers and drug development professionals working with DSPE-PEG-Maleimide and its reaction with sulfhydryl groups.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the optimal pH for conjugating DSPE-PEG-Maleimide to a sulfhydryl-containing molecule?

A2: The optimal pH range for the maleimide-thiol conjugation is 6.5 to 7.5 [1][2][3][4][5]. Within this range, the reaction is highly chemoselective for sulfhydryl groups. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines.

Q2: My conjugation efficiency is low. What could be the cause?

A2: Low conjugation efficiency can stem from several factors, many of which are pH-related:

  • Incorrect pH: If the pH is below 6.5, the reaction rate slows considerably because the thiol group is less likely to be in its reactive thiolate anion form. If the pH is above 7.5, the maleimide (B117702) group may have been hydrolyzed.

  • Hydrolyzed Maleimide: DSPE-PEG-Maleimide is susceptible to hydrolysis in aqueous solutions, especially at pH values above 7.5. Always prepare aqueous solutions of the maleimide reagent immediately before use. For storage, use a dry, biocompatible organic solvent like DMSO or DMF.

  • Oxidized Sulfhydryls: The target sulfhydryl groups on your molecule may have formed disulfide bonds, which do not react with maleimides. Consider a pre-reduction step using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). Remember to remove excess reducing agent if it contains thiols (e.g., DTT) before adding the maleimide.

  • Suboptimal Stoichiometry: An insufficient molar excess of the maleimide reagent can lead to an incomplete reaction. A 10-20 fold molar excess of maleimide to thiol is a common starting point for labeling proteins. However, for nanoparticle conjugations, ratios of 2:1 or 5:1 (maleimide to thiol) have been shown to be effective.

Q3: I am observing unexpected side products. What are the common side reactions and how can I avoid them?

A3: Side reactions are often pH-dependent. The most common issues include:

  • Reaction with Amines: At pH values above 7.5, maleimides lose their selectivity and can react with primary amines, such as the side chains of lysine (B10760008) residues. To ensure selectivity for thiols, maintain the reaction pH between 6.5 and 7.5.

  • Thiazine (B8601807) Rearrangement: This side reaction is specific to molecules with an N-terminal cysteine. The N-terminal amine can attack the succinimide (B58015) ring, leading to a stable six-membered thiazine ring, a reaction that is more prominent at neutral or basic pH. To prevent this, perform the conjugation at a more acidic pH (e.g., 5.0) to keep the N-terminal amine protonated and non-nucleophilic.

  • Retro-Michael Reaction (Thiol Exchange): The formed thioether bond can be reversible in environments rich in other thiols (e.g., glutathione (B108866) in vivo), leading to payload loss. To create a more stable bond, the thiosuccinimide ring can be intentionally hydrolyzed after the initial conjugation is complete. This is achieved by incubating the conjugate at a slightly alkaline pH (e.g., 8.5-9.0) until the ring-opening is confirmed.

Q4: Which buffer should I use for the conjugation reaction?

A4: Phosphate-buffered saline (PBS), HEPES, or Tris buffers are commonly used, provided they are within the optimal pH range of 6.5-7.5 and do not contain extraneous thiols. It is also recommended to degas buffers and include a chelating agent like EDTA (1-5 mM) to prevent the metal-catalyzed oxidation of sulfhydryl groups.

Data Summary: pH Effects on Maleimide-Thiol Reaction

pH RangeReaction CharacteristicsRecommendations & Potential Issues
< 6.5 Slow reaction rate.The concentration of the reactive thiolate anion is low. Can be used to minimize side reactions with N-terminal amines (thiazine rearrangement).
6.5 - 7.5 Optimal Range. Fast and highly selective reaction with thiols.Recommended for most applications. Ensure buffers are free of thiols and metal ions.
> 7.5 Decreased selectivity and maleimide instability.Avoid. Significant risk of maleimide hydrolysis to an unreactive form. Competing reaction with primary amines (e.g., lysine) occurs.
> 8.5 Rapid maleimide hydrolysis and amine reactivity.Used intentionally post-conjugation for a short period to hydrolyze the thiosuccinimide ring, increasing conjugate stability against thiol exchange.

Experimental Protocol: General Procedure for DSPE-PEG-Maleimide Conjugation

This protocol provides a general workflow. Molar ratios, concentrations, and incubation times should be optimized for your specific application.

1. Preparation of Sulfhydryl-Containing Molecule: a. Dissolve your protein, peptide, or other thiol-containing molecule in a degassed conjugation buffer (e.g., PBS, 1-5 mM EDTA, pH 7.2). b. (Optional) If disulfide bonds are present, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature to reduce them. If using a thiol-containing reducing agent like DTT, it must be removed via dialysis or a desalting column before proceeding.

2. Preparation of DSPE-PEG-Maleimide Solution: a. Immediately before use, dissolve the DSPE-PEG-Maleimide in a small amount of anhydrous DMSO or DMF. b. Add the dissolved DSPE-PEG-Maleimide to the conjugation buffer to the desired final concentration.

3. Conjugation Reaction: a. Add the DSPE-PEG-Maleimide solution to the solution of your sulfhydryl-containing molecule. A starting molar excess of 5:1 to 20:1 (maleimide:thiol) is recommended. b. Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.

4. Quenching and Purification: a. (Optional) Quench any unreacted maleimide groups by adding a small molecule thiol, such as cysteine or 2-mercaptoethanol. b. Purify the final conjugate from excess reagents using an appropriate method, such as size exclusion chromatography (SEC), dialysis, or tangential flow filtration.

5. (Optional) Post-Conjugation Stabilization: a. To prevent the retro-Michael reaction, adjust the pH of the purified conjugate solution to 8.5-9.0. b. Incubate at room temperature, monitoring the hydrolysis of the thiosuccinimide ring by mass spectrometry. c. Once hydrolysis is complete, re-neutralize the solution to pH 7.0-7.5 for storage.

Visual Guides

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Stabilization prep_thiol Prepare Thiol Molecule (Buffer pH 7.2, degassed, EDTA) reduce Disulfide bonds present? prep_thiol->reduce prep_mal Prepare DSPE-PEG-Maleimide (Dissolve in DMSO, then buffer) mix Mix Reagents (Maleimide in excess) prep_mal->mix add_tcep Add TCEP (Reduce Disulfides) reduce->add_tcep Yes reduce->mix No add_tcep->mix incubate Incubate (2h @ RT or O/N @ 4°C) mix->incubate quench Quench Reaction (Optional) incubate->quench purify Purify Conjugate (e.g., SEC, Dialysis) quench->purify stabilize High in-vivo stability needed? purify->stabilize hydrolyze Adjust pH to 8.5-9.0 (Ring Hydrolysis) stabilize->hydrolyze Yes final_product Final Conjugate stabilize->final_product No neutralize Re-neutralize to pH 7.2 for Storage hydrolyze->neutralize neutralize->final_product reaction_ph cluster_low_ph pH < 6.5 cluster_optimal_ph pH 6.5 - 7.5 (Optimal) cluster_high_ph pH > 7.5 reactants DSPE-PEG-Maleimide + R-SH slow_reaction Slow Reaction Rate (Protonated Thiol, R-SH) reactants->slow_reaction Low Rate good_product Stable Thioether Conjugate (Desired Product) reactants->good_product High Rate & Specificity hydrolysis Maleimide Hydrolysis (Inactive Product) reactants->hydrolysis Competing Reaction amine_reaction Amine Reaction (R-NH2) (Side Product) reactants->amine_reaction Competing Reaction troubleshooting_flow start Start Troubleshooting q1 Low Conjugation Efficiency? start->q1 q2 Unexpected Side Products? q1->q2 No a1_ph Check pH: Is it 6.5-7.5? q1->a1_ph Yes a2_amine Reaction with Amines? (High MW product) -> Lower pH to < 7.5 q2->a2_amine Yes end Problem Resolved q2->end No a1_reagents Check Reagents: 1. Maleimide freshly prepared? 2. Thiols reduced (used TCEP)? a1_ph->a1_reagents a1_ratio Check Stoichiometry: Increase maleimide excess. a1_reagents->a1_ratio a1_ratio->end a2_thiazine N-Terminal Cysteine? (Thiazine Rearrangement) -> Lower pH to ~5.0 a2_amine->a2_thiazine a2_instability Conjugate Unstable? (Retro-Michael Reaction) -> Add post-conjugation hydrolysis step (pH 8.5-9.0) a2_thiazine->a2_instability a2_instability->end

References

potential side reactions of maleimide group in bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential side reactions encountered during bioconjugation experiments using maleimide (B117702) chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions associated with maleimide chemistry in bioconjugation?

A1: The most common side reactions are:

  • Hydrolysis: The maleimide ring can be opened by water, especially at neutral to high pH, rendering it inactive for conjugation. This can occur with the unreacted maleimide linker or the thiosuccinimide conjugate after it has formed.[1][2]

  • Retro-Michael Reaction (Thiol Exchange): The thioether bond formed between a maleimide and a cysteine thiol is reversible. In a thiol-rich environment, such as in vivo with glutathione, the conjugated payload can be transferred to other molecules, leading to off-target effects.[1][3][4] This is a significant concern for antibody-drug conjugates (ADCs).

  • Loss of Chemoselectivity (Reaction with Amines): While highly selective for thiols at a pH of 6.5-7.5, maleimides can react with primary amines, such as the side chain of lysine (B10760008) residues, at pH values above 7.5. The reaction rate with thiols at pH 7.0 is approximately 1,000 times faster than with amines.

  • Reaction with Histidine: The imidazole (B134444) ring of histidine can also act as a nucleophile and react with maleimides, although this is less common and context-dependent.

  • Thiazine (B8601807) Rearrangement: When conjugating to an unprotected N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide (B58015) ring, leading to a stable six-membered thiazine ring.

Q2: My maleimide linker is not reacting with my protein's cysteine residues. What could be the problem?

A2: Several factors could be causing low or no conjugation efficiency:

  • Maleimide Hydrolysis: Your maleimide reagent may have hydrolyzed and become inactive. It is crucial to prepare maleimide solutions fresh in an anhydrous solvent like DMSO or DMF and add them to the reaction buffer immediately before use.

  • Inaccessible or Oxidized Cysteines: The target cysteine residues on your protein might be buried within the protein structure or have formed disulfide bonds, which are unreactive with maleimides.

  • Suboptimal pH: The reaction pH is critical. For efficient and specific conjugation to thiols, a pH range of 6.5-7.5 is recommended. Below pH 6.5, the reaction rate decreases, while above pH 7.5, the risk of reaction with amines and hydrolysis increases.

  • Incorrect Stoichiometry: An insufficient molar excess of the maleimide linker can lead to incomplete conjugation.

Q3: How can I improve the in vivo stability of my maleimide conjugate and prevent payload loss?

A3: The primary cause of payload loss in vivo is the retro-Michael reaction, where the conjugate reacts with endogenous thiols like glutathione. To enhance stability, you can:

  • Induce Post-Conjugation Hydrolysis: After forming the thiosuccinimide bond, you can intentionally hydrolyze the succinimide ring by raising the pH to 8.5-9.0. This forms a stable succinamic acid thioether, which is not susceptible to the retro-Michael reaction.

  • Utilize Thiazine Rearrangement: For conjugation to an N-terminal cysteine, allowing the thiazine rearrangement to occur by incubating for an extended period can lead to a more stable product.

  • Use Maleimides with Electron-Withdrawing N-Substituents: These maleimides can accelerate the rate of ring-opening hydrolysis, allowing for faster stabilization of the conjugate.

Troubleshooting Guides

Issue 1: Low or No Conjugation Efficiency
Potential Cause Troubleshooting Steps
Maleimide Hydrolysis 1. Always prepare maleimide solutions fresh in an anhydrous, biocompatible organic solvent like DMSO or DMF. 2. Add the maleimide solution to the reaction buffer immediately before starting the conjugation. 3. If aqueous storage is necessary, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for only short periods.
Inaccessible or Oxidized Cysteines 1. Perform a pre-reduction step using a disulfide-free reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to reduce any disulfide bonds. 2. If using DTT (dithiothreitol), ensure its complete removal before adding the maleimide reagent, as it contains a thiol group that will compete in the reaction. 3. Include a chelating agent like EDTA (1-5 mM) in the buffer to prevent metal-catalyzed oxidation of thiols.
Suboptimal Reaction pH 1. Ensure the reaction buffer pH is maintained between 6.5 and 7.5 for optimal thiol-maleimide reaction specificity and rate. 2. At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines.
Incorrect Stoichiometry 1. Increase the molar excess of the maleimide linker. A 10-20 fold molar excess of the maleimide reagent relative to the protein is a common starting point.
Issue 2: Poor In Vivo Stability and Payload Loss
Potential Cause Troubleshooting Steps & Mitigation Strategies
Retro-Michael Reaction (Thiol Exchange) 1. Post-conjugation Hydrolysis: After the initial conjugation, adjust the pH of the conjugate solution to 8.5-9.0 and incubate at room temperature or 37°C to induce hydrolysis of the thiosuccinimide ring. Monitor the ring-opening by mass spectrometry. Re-neutralize the solution to pH 7.0-7.5 for storage. 2. Thiazine Rearrangement (for N-terminal Cys): After the initial conjugation at pH 7.4, continue to incubate the mixture for an extended period (e.g., 24 hours) at 25°C to facilitate the rearrangement to the more stable thiazine product. Monitor the conversion by HPLC-MS.
Off-Target Reactions with Amines 1. Maintain the reaction pH strictly between 6.5 and 7.5 to ensure high selectivity for thiols. 2. Avoid pH values above 7.5, as this increases the rate of reaction with primary amines like lysine.

Quantitative Data Summary

Table 1: pH Dependence of Maleimide Reactions

pH RangePrimary ReactionSecondary/Side ReactionsReaction Rate Comparison
< 6.5 Thiol-Maleimide Addition-Slower reaction rate with thiols.
6.5 - 7.5 Thiol-Maleimide Addition (Optimal) Minimal Hydrolysis, Minimal reaction with aminesThiol reaction is ~1,000x faster than with amines at pH 7.0.
> 7.5 Thiol-Maleimide AdditionIncreased rate of reaction with amines (e.g., Lysine) -
≥ 8.5 Reaction with AminesSignificant Maleimide Hydrolysis -

Experimental Protocols

Protocol 1: General Maleimide Conjugation to a Protein Thiol

Objective: To conjugate a maleimide-functionalized molecule to a protein's cysteine residue while minimizing side reactions.

Materials:

  • Protein containing cysteine residue(s)

  • Maleimide-functionalized molecule

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2, degassed

  • Reducing Agent (optional): TCEP solution

  • Quenching Reagent: β-mercaptoethanol or L-cysteine

  • Anhydrous DMSO or DMF

  • Desalting column

Procedure:

  • Protein Preparation (Optional Reduction):

    • If the protein contains disulfide bonds, dissolve it in the reaction buffer.

    • Add a 10-100 fold molar excess of TCEP to the protein solution.

    • Incubate for 20-60 minutes at room temperature. TCEP does not need to be removed before adding the maleimide reagent.

  • Maleimide Reagent Preparation:

    • Immediately before use, dissolve the maleimide-functionalized molecule in a minimal amount of anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the maleimide solution to the protein solution while gently mixing.

    • Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight. Protect from light if using a fluorescent maleimide.

  • Quenching:

    • Add a quenching reagent (e.g., L-cysteine or β-mercaptoethanol) to a final concentration of ~10 mM to react with any unreacted maleimide.

    • Incubate for 15-30 minutes.

  • Purification:

    • Purify the conjugate using a desalting or size-exclusion chromatography column to remove excess maleimide and quenching reagent.

Protocol 2: Post-Conjugation Hydrolysis for Increased Stability

Objective: To increase the in vivo stability of a maleimide-thiol conjugate by hydrolyzing the thiosuccinimide ring.

Procedure:

  • Perform the maleimide conjugation and purification as described in Protocol 1 .

  • Adjust the pH of the purified conjugate solution to 8.5-9.0 using a suitable buffer (e.g., borate (B1201080) buffer).

  • Incubate the solution at room temperature or 37°C.

  • Monitor the progress of the hydrolysis by mass spectrometry, looking for the mass increase corresponding to the addition of one water molecule.

  • Once the hydrolysis is complete, re-neutralize the conjugate solution to pH 7.0-7.5 for storage or downstream applications.

Visualizations

Maleimide_Side_Reactions cluster_main Maleimide-Thiol Conjugation cluster_side Potential Side Reactions Protein-SH Protein-SH (Cysteine) Thiosuccinimide Thiosuccinimide Adduct (Conjugate) Protein-SH->Thiosuccinimide Michael Addition (pH 6.5-7.5) Maleimide Maleimide Linker Maleimide->Thiosuccinimide Hydrolysis Hydrolyzed Maleimide (Inactive) Maleimide->Hydrolysis H₂O, pH > 7.5 Amine_Reaction Reaction with Amines (e.g., Lysine) Maleimide->Amine_Reaction Protein-NH₂ pH > 7.5 Thiol_Exchange Thiol Exchange (e.g., with Glutathione) Thiosuccinimide->Thiol_Exchange Retro-Michael Reaction

Caption: Key reaction pathways in maleimide bioconjugation.

Troubleshooting_Workflow start Low Conjugation Efficiency? check_maleimide Is Maleimide Reagent Fresh? start->check_maleimide Yes check_cysteine Are Cysteines Reduced & Accessible? check_maleimide->check_cysteine Yes solution_maleimide Prepare Fresh Maleimide in DMSO/DMF check_maleimide->solution_maleimide No check_ph Is pH between 6.5 and 7.5? check_cysteine->check_ph Yes solution_cysteine Add TCEP to Reduce Disulfide Bonds check_cysteine->solution_cysteine No check_ratio Is Molar Ratio Sufficient? check_ph->check_ratio Yes solution_ph Adjust Buffer pH to 6.5-7.5 check_ph->solution_ph No solution_ratio Increase Molar Excess of Maleimide check_ratio->solution_ratio No success Successful Conjugation check_ratio->success Yes solution_maleimide->check_cysteine solution_cysteine->check_ph solution_ph->check_ratio solution_ratio->success

Caption: Troubleshooting workflow for low maleimide conjugation efficiency.

References

reasons for inconsistent results in liposome functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot inconsistent results during liposome (B1194612) functionalization. It includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and visual workflows to address common challenges.

Troubleshooting Guide

This section addresses specific issues that can lead to inconsistent experimental outcomes.

Question: Why are my liposomes aggregating after functionalization?

Answer: Liposome aggregation post-functionalization is a common issue that can stem from several factors altering the delicate balance of colloidal stability.

  • Insufficient Surface Charge: The functionalization process might neutralize or reduce the liposome's surface charge (Zeta Potential). A zeta potential value close to zero (< ±10 mV) indicates low electrostatic repulsion between particles, leading to aggregation. For good stability, a zeta potential of at least ±30 mV is generally recommended.[1][2]

  • High Ionic Strength of Buffer: High salt concentrations in the reaction or storage buffer can compress the electrical double layer around the liposomes.[1] This "charge screening" effect diminishes the electrostatic repulsion, allowing van der Waals forces to dominate and cause aggregation.[1]

  • Inappropriate pH: The pH of the medium can influence the charge of both the liposome surface and the conjugated ligand.[1] Extreme pH values can also lead to the hydrolysis of lipid components, further destabilizing the formulation. For many common lipid compositions, maintaining a pH between 5.5 and 7.5 is crucial for stability.

  • Excessive Ligand Density: Attaching too many ligand molecules to the liposome surface can lead to intermolecular bridging between particles or unfavorable hydrophobic interactions, causing aggregation.

Question: Why is my conjugation efficiency low or highly variable?

Answer: Low or inconsistent conjugation efficiency is often traced back to the reaction chemistry, the quality of the reactants, or the reaction conditions.

  • Suboptimal Molar Ratios: The ratio of the ligand to the reactive lipid in the liposome is critical. For chemistries like EDC/NHS, a molar excess of EDC and NHS over the available carboxyl groups is required to efficiently form the reactive ester intermediate. Similarly, for maleimide-thiol reactions, a molar excess of the maleimide (B117702) dye or ligand to the protein's thiol groups (often 10:1 to 20:1) is recommended as a starting point.

  • Hydrolysis of Reactive Groups: Reactive groups are susceptible to hydrolysis. Maleimide groups can hydrolyze at pH values above 7.5, and the NHS-ester intermediate in EDC/NHS chemistry is unstable in aqueous solutions. This necessitates that reactions are performed promptly and under optimal pH conditions.

  • Inactive Ligands or Lipids: The ligand or the reactive lipids may have lost activity due to improper storage or handling. For instance, free thiol groups on proteins or peptides can form disulfide bonds, which are unreactive with maleimides. In such cases, a reduction step using an agent like TCEP is necessary prior to conjugation.

  • Steric Hindrance: If the reactive group on the liposome surface is shielded, for example by long PEG chains, it may be inaccessible to the ligand, leading to poor conjugation efficiency. The choice of spacer arm length and polarity can significantly influence the outcome.

Question: How can I effectively remove unreacted ligands and byproducts after functionalization?

Answer: Proper purification is essential to remove unreacted materials that can interfere with downstream applications and characterization. Several methods are available, each with its own advantages and disadvantages.

  • Size Exclusion Chromatography (SEC): This is a widely used method that separates molecules based on size. Liposomes, being large, will elute first, while smaller, unreacted ligands and reagents are retained longer in the column.

  • Dialysis: This technique is effective for removing small molecule contaminants. The liposome suspension is placed in a dialysis bag with a specific molecular weight cut-off (MWCO), and unwanted small molecules diffuse out into a larger volume of buffer. However, it can be a slow process and may lead to sample dilution.

  • Centrifugation/Ultracentrifugation: This method separates liposomes from the supernatant based on density and size. While effective, the high centrifugal forces can sometimes cause liposome fusion, aggregation, or leakage of encapsulated contents.

  • Liposome Extruder Purification (LEP): A rapid method that uses the same extrusion apparatus for liposome formation to purify the functionalized product. It can achieve high recovery of liposomes (>93%) and efficient removal of contaminants in a single step.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during liposome preparation for consistent functionalization?

A1: Key parameters include the lipid composition (phospholipid to cholesterol ratio), the quality and purity of lipids, the method of preparation (e.g., thin-film hydration followed by extrusion), and the final particle size and polydispersity index (PDI). The choice of anchoring lipid for the ligand is also crucial as it impacts ligand density and liposome stability.

Q2: Which characterization techniques are essential to confirm successful functionalization?

A2: A combination of techniques is necessary for comprehensive characterization.

  • Dynamic Light Scattering (DLS): To measure particle size, size distribution (PDI), and monitor for aggregation.

  • Zeta Potential Analysis: To determine surface charge and predict colloidal stability. A high absolute zeta potential (e.g., > |30| mV) generally indicates good stability.

  • Chromatography (HPLC): To quantify the amount of conjugated ligand and determine conjugation efficiency.

  • Microscopy (Cryo-TEM): To visualize the morphology of the liposomes.

Q3: What is the difference between "passive" and "active" drug loading, and how does it relate to functionalization?

A3: Passive loading involves encapsulating a drug during the liposome formation process, either in the aqueous core or within the lipid bilayer. Active loading, or remote loading, involves creating a chemical gradient (e.g., pH or ion gradient) across the membrane of pre-formed liposomes to drive the drug inside. Functionalization typically refers to modifying the surface of the liposome for targeting, which is distinct from loading the cargo inside the liposome.

Q4: What are the main chemical strategies used for attaching ligands to the liposome surface?

A4: The most common strategies involve covalent bond formation.

  • Amine-Reactive Chemistry (EDC/NHS): This method couples carboxyl groups on the liposome to primary amines on the ligand, forming a stable amide bond.

  • Thiol-Reactive Chemistry (Maleimide): This strategy creates a stable thioether bond between a maleimide group on the liposome and a free sulfhydryl (thiol) group on a peptide or protein.

  • Click Chemistry: This refers to bio-orthogonal reactions, such as copper-catalyzed or copper-free azide-alkyne cycloadditions, which offer high specificity and efficiency under mild conditions.

Data Summary Tables

Table 1: Key Factors Influencing Liposome Stability & Functionalization

ParameterRecommended Range/ConsiderationPotential Issue if Deviated
Zeta Potential > ±30 mVAggregation due to low electrostatic repulsion
pH of Buffer 5.5 - 7.5 (formulation dependent)Lipid hydrolysis, ligand inactivation, aggregation
Ionic Strength As low as functionally possibleCharge screening effect leading to aggregation
Cholesterol Content Optimized, typically not exceeding 50 mol%Affects membrane rigidity, stability, and permeability
Ligand Density Must be optimized for each ligand/liposome systemHigh density can cause aggregation; low density yields poor targeting
Storage Temperature Typically 4°C (formulation dependent)Phase transition, lipid oxidation, ligand degradation

Table 2: Comparison of Common Liposome Functionalization Chemistries

ChemistryReactive GroupsBond FormedKey AdvantagesKey Considerations
EDC/NHS Liposome-COOH + Ligand-NH₂AmideWidely used, forms stable bondsNHS-ester intermediate is hydrolysis-sensitive; potential for cross-linking
Maleimide-Thiol Liposome-Maleimide + Ligand-SHThioetherHighly specific for thiols, efficient reactionMaleimide group can hydrolyze at pH > 7.5; requires free thiols
Click Chemistry Liposome-Alkyne + Ligand-AzideTriazoleBio-orthogonal, highly efficient, mild conditionsMay require copper catalyst which can be toxic to some biologicals

Visual Diagrams and Workflows

Experimental & Logical Workflows

The following diagrams illustrate the general experimental process for liposome functionalization and a logical troubleshooting workflow for addressing inconsistent results.

G cluster_prep Preparation cluster_func Functionalization cluster_purify Purification cluster_char Characterization A 1. Lipid Film Hydration B 2. Liposome Sizing (Extrusion/Sonication) A->B C 3. Activation & Conjugation Reaction (e.g., EDC/NHS, Maleimide) B->C D 4. Removal of Unreacted Reagents (SEC, Dialysis, Centrifugation) C->D E 5. Analysis of Final Product (DLS, Zeta, HPLC) D->E

Caption: General experimental workflow for liposome functionalization.

G Start Inconsistent Results (e.g., Aggregation, Low Efficiency) CheckSize Check Size & PDI via DLS Start->CheckSize CheckChem Review Reaction Chemistry Start->CheckChem Low Conjugation Aggregated Problem: Aggregation CheckSize->Aggregated High/Variable CheckCharge Check Zeta Potential Sol_Buffer Solution: - Check Buffer pH & Ionic Strength - Optimize Ligand Density CheckCharge->Sol_Buffer Low (<|10| mV) LowEfficiency Problem: Low Efficiency CheckChem->LowEfficiency Aggregated->CheckCharge Sol_Chem Solution: - Optimize Molar Ratios - Verify Reagent Activity - Check Reaction Time/Temp LowEfficiency->Sol_Chem

Caption: Troubleshooting decision tree for inconsistent functionalization.

Reaction Pathway Diagram

This diagram illustrates the two-step reaction mechanism for EDC/NHS chemistry, a common method for conjugating amine-containing ligands to carboxylated liposomes.

G EDC/NHS Reaction Pathway Liposome_COOH Liposome-COOH (Carboxyl Group) Intermediate O-acylisourea Intermediate (Unstable) Liposome_COOH->Intermediate + EDC EDC EDC->Intermediate NHS_Ester Amine-Reactive NHS Ester Intermediate->NHS_Ester + NHS Sulfo-NHS NHS->NHS_Ester Final_Product Stable Amide Bond (Liposome-Ligand) NHS_Ester->Final_Product + Ligand_NH2 Ligand-NH₂ (Primary Amine) Ligand_NH2->Final_Product

Caption: EDC/NHS chemical conjugation pathway.

Key Experimental Protocols

Protocol 1: EDC/Sulfo-NHS Coupling of a Protein to Carboxylated Liposomes

This protocol outlines a general two-step procedure for conjugating a protein to pre-formed liposomes containing a carboxyl-terminated lipid (e.g., DSPE-PEG-COOH).

  • Liposome Activation:

    • Prepare carboxylated liposomes in an activation buffer (e.g., MES buffer, pH 6.0).

    • Add a 40-fold molar excess of Sulfo-NHS and a 100-fold molar excess of EDC relative to the amount of carboxyl groups on the liposome surface.

    • Incubate the mixture for 15-30 minutes at room temperature to form the amine-reactive Sulfo-NHS ester.

  • Removal of Excess Reagents (Crucial Step):

    • Immediately remove excess EDC and Sulfo-NHS. This can be done using a desalting column (e.g., Sephadex G-25) or via ultracentrifugation to pellet the liposomes. This step is critical to prevent unwanted polymerization of the protein ligand.

  • Conjugation:

    • Immediately resuspend the activated liposomes in a conjugation buffer (e.g., PBS or HEPES, pH 7.2-7.5).

    • Add the amine-containing protein ligand to the activated liposomes. The optimal molar ratio of protein to liposome will need to be determined empirically.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, with gentle mixing.

  • Quenching and Purification:

    • Quench any remaining unreacted NHS-esters by adding a small amount of a primary amine-containing buffer, such as Tris or glycine.

    • Purify the final functionalized liposomes from unreacted protein using a suitable method like size exclusion chromatography.

Protocol 2: Maleimide-Thiol Coupling of a Thiolated Peptide

This protocol describes the conjugation of a cysteine-containing peptide to pre-formed liposomes that include a maleimide-functionalized lipid (e.g., DSPE-PEG-Maleimide).

  • Reagent Preparation:

    • Prepare maleimide-functionalized liposomes in a degassed reaction buffer with a pH between 6.5 and 7.5 (e.g., HEPES or PBS). Buffers should be free of any thiol-containing agents.

    • Dissolve the thiolated peptide in the same degassed buffer. If the peptide may have formed disulfide bonds, pre-treat it with a 10-100x molar excess of a reducing agent like TCEP for 20-30 minutes. Note: Do not use DTT unless it is removed prior to conjugation, as it will react with the maleimide.

  • Conjugation Reaction:

    • Add the thiolated peptide solution to the liposome suspension. A starting molar excess of maleimide groups on the liposome to thiol groups on the peptide is typically recommended (e.g., 5:1 to 20:1).

    • Flush the reaction vial with an inert gas (e.g., nitrogen or argon) to minimize oxidation of the thiols.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light and with gentle stirring.

  • Quenching and Purification:

    • Quench any unreacted maleimide groups by adding a small molecule thiol, such as cysteine or β-mercaptoethanol.

    • Purify the functionalized liposomes from excess peptide and quenching agent using size exclusion chromatography or dialysis.

References

Technical Support Center: DSPE-PEG6-Maleimide Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information on troubleshooting and purifying products after conjugation with DSPE-PEG6-Maleimide.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing unreacted DSPE-PEG6-Mal after conjugation?

The most common methods for purifying your conjugated product and removing excess DSPE-PEG6-Maleimide are based on size differences between the conjugate and the unreacted lipid. These techniques include:

  • Dialysis: A widely used method that involves separating molecules in a solution using a semipermeable membrane with a specific molecular weight cutoff (MWCO). It is effective for removing small molecules like unreacted DSPE-PEG-Mal from larger conjugated products such as liposomes or proteins.[1][2]

  • Size Exclusion Chromatography (SEC) / Gel Filtration: This chromatographic technique separates molecules based on their size. Larger molecules (the desired conjugate) pass through the column more quickly, while smaller molecules (unreacted DSPE-PEG-Mal) are retained longer, allowing for effective separation.[3][4][5]

  • Tangential Flow Filtration (TFF) / Diafiltration: TFF is a rapid and efficient method for separating, concentrating, and purifying nanoparticles and liposomes. The solution is passed tangentially across a membrane, allowing smaller molecules like unreacted lipids to pass through the pores while the larger conjugate is retained.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) can be used for high-resolution purification, particularly for peptide-lipid conjugates.

Q2: How do I choose the best purification method for my experiment?

The choice of method depends on several factors, including the nature of your conjugate (e.g., liposome, protein, peptide), the scale of your preparation, required purity, and available equipment. The workflow diagram below can help guide your decision. For fragile structures like liposomes, gentle methods like TFF or dialysis are often preferred. For high-purity requirements at an analytical or small-scale, HPLC or SEC may be more suitable. TFF is particularly advantageous for large-scale production due to its scalability and speed.

Q3: Is it necessary to quench the maleimide (B117702) reaction before purification?

Yes, it is highly recommended to quench the reaction to cap any unreacted maleimide groups. This prevents the maleimide groups from reacting with other nucleophiles during purification or storage, which could lead to aggregation or undesirable side reactions. A common quenching agent is a small molecule containing a thiol group, such as L-cysteine or 2-mercaptoethanol, which is added in excess to the reaction mixture.

Q4: What are the critical factors to consider when using dialysis?

The most critical factor is selecting the appropriate Molecular Weight Cutoff (MWCO) for the dialysis membrane. The MWCO should be large enough to allow the free this compound to pass through easily but small enough to retain your conjugated product. For example, a 3000 Da MWCO has been used to purify a DSPE-PEG-peptide conjugate. For larger constructs like liposomes conjugated to proteins, a much larger MWCO (e.g., 300,000 Da) may be necessary. It is also important to use a large volume of dialysis buffer and change it frequently to maintain a high concentration gradient, ensuring efficient removal of the unreacted material.

Q5: What can cause low product recovery after purification?

Low recovery can be attributed to several factors depending on the method:

  • Size Exclusion Chromatography: The product may be lost if it adsorbs to the column material. For liposomes, it has been shown that they can be retained in the exclusion gel, a process that depends on the pore size of the beads. Using spin columns can also lead to significant product loss, sometimes over 50%.

  • Dialysis: Product loss can occur if the MWCO of the membrane is too large or if the product is unstable in the dialysis buffer.

  • Tangential Flow Filtration: For shear-sensitive materials like liposomes, improper parameters such as high transmembrane pressure can lead to product disintegration and loss.

  • General Handling: Product can be lost through non-specific binding to container walls or during sample transfers.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Incomplete removal of unreacted this compound Inefficient purification method or parameters.For Dialysis: Increase dialysis time, use a larger volume of buffer, and increase the frequency of buffer changes. For SEC: Optimize the column length and mobile phase flow rate for better separation. For TFF: Perform additional diafiltration volumes/cycles.
Product aggregation after purification Unquenched maleimide groups reacting with each other. Instability of the conjugate under purification conditions (e.g., wrong pH, temperature).Quench the reaction with an excess of a thiol-containing agent (e.g., L-cysteine) before purification. Ensure the buffer composition and pH are optimal for your conjugate's stability throughout the purification process. DSPE-PEG esters are more stable at a neutral pH.
Low yield of conjugated product Non-specific binding to purification materials. For liposomes, disruption due to shear stress (TFF) or interaction with the column matrix (SEC). Use of an incorrect MWCO in dialysis leading to loss of product.For SEC: Pre-saturate the column with lipids if purifying liposomes. Consider alternative methods like dialysis, which may have lower product loss. For TFF: Optimize parameters by lowering transmembrane pressure and processing temperature (e.g., 8-10 °C). For Dialysis: Verify that the MWCO is significantly smaller than your product's molecular weight.
Hydrolysis of DSPE-PEG ester bonds Exposure to harsh pH conditions (especially acidic) or high temperatures during purification.Avoid high temperatures and acidic pH during purification steps like HPLC. If using HPLC, buffer fractions to a neutral pH immediately after elution. DSPE-PEG is stable in neutral buffers like PBS.

Purification Method Comparison

ParameterDialysisSize Exclusion Chromatography (SEC)Tangential Flow Filtration (TFF)
Principle Diffusion across a semipermeable membrane based on a concentration gradient.Separation based on hydrodynamic volume as molecules pass through a porous column matrix.Size-based separation using a membrane where permeate flows through while retentate is recirculated.
Typical Recovery Generally high, but can be slow. Can result in less product loss than spin columns.Variable; can be high but potential for product loss due to adsorption or trapping in the gel matrix.High (>98% lipid recovery reported for liposomes).
Processing Time Slow (can take 24-48 hours).Moderate to Fast (minutes to hours).Fast (a 10x concentration can be achieved in ~20 minutes).
Scalability Limited scalability.Scalable, but large columns can be expensive.Highly scalable for both lab and industrial production.
Key Considerations Requires a large volume of buffer and multiple changes. MWCO selection is critical.Column choice is crucial. Risk of sample dilution. Potential for non-specific binding.Requires optimization of pressure and flow rate to prevent damage to shear-sensitive samples like liposomes.

Experimental Protocols

Protocol 1: Purification by Dialysis
  • Quench Reaction: After the conjugation reaction, add a 10-fold molar excess of L-cysteine to the reaction mixture to quench any unreacted maleimide groups. Incubate for 30 minutes at room temperature.

  • Prepare Dialysis Cassette: Select a dialysis membrane with an appropriate MWCO (e.g., 3 kDa for small peptide conjugates, up to 300 kDa for large liposome-protein conjugates). Hydrate the membrane according to the manufacturer's instructions.

  • Load Sample: Carefully load the quenched reaction mixture into the dialysis cassette or tubing.

  • Perform Dialysis: Place the loaded cassette in a large beaker containing at least 1000 times the sample volume of a suitable buffer (e.g., PBS, pH 7.4). Stir the buffer gently.

  • Buffer Exchange: Perform dialysis for 24-48 hours at 4°C, changing the buffer every 4-6 hours to ensure efficient removal of the unreacted this compound.

  • Recover Sample: After dialysis, carefully remove the purified conjugate from the cassette.

Protocol 2: Purification by Size Exclusion Chromatography (SEC)
  • Quench Reaction: Quench the reaction as described in the dialysis protocol.

  • Column Selection: Choose an SEC column with a fractionation range appropriate for separating your conjugate from the smaller, unreacted this compound.

  • Equilibration: Equilibrate the SEC column with a suitable, degassed mobile phase (e.g., PBS, pH 7.4) until a stable baseline is achieved.

  • Load Sample: Load the quenched reaction mixture onto the column.

  • Elution: Run the mobile phase at a pre-determined flow rate. The larger conjugated product will elute first, followed by the smaller, unreacted components.

  • Fraction Collection: Collect fractions and analyze them using a suitable method (e.g., UV-Vis spectroscopy, SDS-PAGE) to identify the fractions containing the purified product.

  • Pooling: Pool the fractions containing the pure conjugate.

Protocol 3: Purification by Tangential Flow Filtration (TFF)
  • Quench Reaction: Quench the reaction as described in the dialysis protocol.

  • System Setup: Select a TFF membrane cassette with a MWCO that will retain your conjugate while allowing the unreacted this compound to pass through (e.g., 10 kDa or higher, depending on conjugate size). Assemble and flush the TFF system according to the manufacturer's protocol.

  • Concentration (Optional): The sample can first be concentrated to reduce the volume for the subsequent diafiltration step.

  • Diafiltration: Perform diafiltration by adding fresh buffer (diafiltration buffer) to the retentate at the same rate that filtrate is being removed. This "washes" the sample, removing the unreacted lipid. Typically, 5-10 diafiltration volumes are sufficient for >99% removal of small molecule impurities.

  • Process Optimization: To maintain the integrity of sensitive samples like liposomes, use a low transmembrane pressure (TMP) and process temperature (e.g., 8-10°C).

  • Recover Sample: Once the diafiltration is complete, concentrate the sample to the desired final volume and recover the purified product from the system.

Workflow and Diagrams

G cluster_start Start cluster_decision Decision Points cluster_methods Purification Methods cluster_end End start Post-Conjugation Mixture d1 What is the nature of the conjugated product? start->d1 d2 What is the scale of the experiment? d1->d2  Liposome or  Nanoparticle   d3 Is high resolution/ purity critical? d1->d3  Soluble Protein or  Peptide Conjugate   m1 Tangential Flow Filtration (TFF) d2->m1 Large Scale m2 Dialysis d2->m2 Small / Lab Scale m3 Size Exclusion Chromatography (SEC) d3->m3 No (Standard Purity) m4 Reverse-Phase HPLC d3->m4 Yes end_node Purified Conjugate m1->end_node m2->end_node m3->end_node m4->end_node

References

improving the yield of thiol-maleimide conjugation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for thiol-maleimide conjugation. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals improve the yield and reproducibility of their conjugation reactions.

Troubleshooting Guide

This section addresses common problems encountered during thiol-maleimide conjugation experiments in a direct question-and-answer format.

Question: Why is my conjugation yield unexpectedly low?

Answer:

Low conjugation efficiency is a frequent issue with several potential causes. Systematically troubleshooting this problem can help identify the root cause.[1]

  • Maleimide (B117702) Instability: The maleimide group is susceptible to hydrolysis, especially at pH values above 7.5.[1][2][3] This hydrolysis opens the maleimide ring, rendering it unreactive towards thiols.[4] It is crucial to prepare aqueous solutions of maleimide reagents immediately before use. For storage, use an anhydrous organic solvent like DMSO or DMF.

  • Thiol Oxidation: Free sulfhydryl groups (-SH) can oxidize to form disulfide bonds (-S-S-), which do not react with maleimides. To prevent this, degas buffers by bubbling with an inert gas like nitrogen or argon and consider including a chelating agent such as EDTA (1-5 mM) to sequester metal ions that can catalyze oxidation.

  • Suboptimal pH: The ideal pH range for thiol-maleimide conjugation is 6.5-7.5. Below pH 6.5, the reaction slows as the thiol is less likely to be in its reactive thiolate form. Above pH 7.5, maleimide hydrolysis and side reactions with amines (e.g., lysine (B10760008) residues) become more significant. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.

  • Incorrect Stoichiometry: The molar ratio of maleimide to thiol is critical. An excess of the maleimide reagent is often used to drive the reaction to completion. A 10-20 fold molar excess is a common starting point for labeling proteins. However, for different molecules, the optimal ratio can vary significantly. For example, optimal conjugation efficiency was achieved with a 2:1 maleimide-to-thiol ratio for a small peptide, but a 5:1 ratio was best for a larger nanobody.

Question: How can I prevent maleimide hydrolysis?

Answer:

Maleimide hydrolysis is a primary cause of failed conjugation reactions. The following steps can minimize its occurrence:

  • pH Control: Strictly maintain the reaction pH between 6.5 and 7.5. The rate of hydrolysis increases significantly at pH values above 7.5.

  • Fresh Reagents: Always prepare aqueous solutions of maleimide-containing reagents immediately before starting the conjugation. Do not store maleimides in aqueous buffers.

  • Proper Storage: If you must prepare a stock solution, dissolve the maleimide reagent in an anhydrous organic solvent like DMSO or DMF and store it at -20°C, protected from light and moisture. In anhydrous DMSO, the reagent should be stable for at least one month.

Question: My protein has disulfide bonds. How do I make the cysteines available for conjugation?

Answer:

Disulfide bonds must be reduced to free thiols for the reaction to occur.

  • Use a Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) is a highly effective reducing agent because it is potent over a wide pH range and does not contain a thiol group, meaning it doesn't need to be removed before adding the maleimide reagent. A 10-100 fold molar excess of TCEP is typically used, with an incubation time of 20-30 minutes at room temperature.

  • Alternative Reducing Agents: Dithiothreitol (DTT) is another strong reducing agent, but any excess must be removed before conjugation, as its thiol groups will compete with the protein's thiols for the maleimide. Removal is typically done via a desalting column or dialysis.

Question: I am observing unexpected side products. What could be the cause?

Answer:

Side reactions can compromise the purity and homogeneity of your final conjugate.

  • Reaction with Amines: At a pH above 7.5, maleimides can react with primary amines, such as the side chain of lysine residues. Sticking to the 6.5-7.5 pH range ensures high selectivity for thiols.

  • Thiazine (B8601807) Rearrangement: If you are conjugating to a peptide or protein with an N-terminal cysteine, the initial conjugate can undergo a rearrangement to form a stable six-membered thiazine ring. This reaction is more pronounced at higher pH.

  • Retro-Michael Reaction (Thiol Exchange): The thioether bond formed is not completely stable and can be reversible, especially in environments with a high concentration of other thiols (like glutathione (B108866) in vivo). This can lead to the transfer of the conjugated molecule to other thiols. To create a more stable bond, the thiosuccinimide ring can be intentionally hydrolyzed by incubating the conjugate at a pH of 8.5-9.0 after the initial reaction is complete.

Frequently Asked Questions (FAQs)

What are the best buffers for thiol-maleimide reactions?

Phosphate buffers (like PBS), HEPES, and Tris are all suitable choices, provided the pH is maintained between 7.0 and 7.5. It is critical that the buffer does not contain any extraneous thiol compounds. Always degas the buffer before use to minimize oxygen content and subsequent thiol oxidation.

How should I prepare and store my maleimide reagents?

Maleimide reagents should be dissolved in an anhydrous solvent like DMSO or DMF to create a stock solution (e.g., 10 mM). These stock solutions can be stored at -20°C for up to a month, protected from light. Aqueous solutions should be prepared fresh for each experiment and used immediately.

How can I quantify the number of free thiols in my protein solution?

Ellman's reagent (DTNB) is a common method used to quantify free sulfhydryl groups. It reacts with a thiol to produce a colored product that can be measured by absorbance at 412 nm. Alternatively, 4,4'-dithiodipyridine (DTDP) can be used, which has a maximum absorbance at 324 nm.

How do I purify the final conjugate?

The purification method depends on the size and properties of your conjugate and unreacted reagents. Common methods include:

  • Size-Exclusion Chromatography (SEC) / Gel Filtration: Effective for separating larger protein conjugates from smaller, unreacted maleimide reagents.

  • Dialysis: Can be used, but it is a slower process and is only recommended for water-soluble maleimides.

  • High-Performance Liquid Chromatography (HPLC): Allows for high-resolution purification and analysis.

How should I store my final conjugate?

For immediate use, the purified conjugate can be stored at 2-8°C, protected from light, for up to a week. For long-term storage, add stabilizers like BSA (5-10 mg/mL) and a microbial inhibitor like sodium azide (B81097) (0.01-0.03%). Adding glycerol (B35011) to a final concentration of 50% allows for storage at -20°C for a year or more.

Data & Reaction Parameters

Table 1: Key Reaction Parameters for Thiol-Maleimide Conjugation
ParameterRecommended Range/ConditionRationale & Notes
pH 6.5 - 7.5Balances thiol reactivity with maleimide stability. Reaction is slow below 6.5; hydrolysis and amine reactivity increase above 7.5.
Temperature 4°C to Room Temperature (25°C)Reaction can be performed at room temperature for 2 hours or at 4°C overnight.
Buffers Phosphate, HEPES, TrisMust be free of thiol-containing compounds. Degassing is recommended.
Maleimide:Thiol Molar Ratio 10:1 to 20:1 (starting point)Highly dependent on substrates. Optimization is crucial. Ratios as low as 2:1 have been effective for small molecules.
Solvent for Maleimide Stock Anhydrous DMSO or DMFPrevents premature hydrolysis.
Table 2: Comparison of Common Reducing Agents
Reducing AgentMolar ExcessIncubation TimeKey AdvantageKey Disadvantage
TCEP 10-100x20-30 minThiol-free; does not need to be removed before conjugation.Can be reactive towards certain haloalkyl derivatives.
DTT 10-100x30-60 minStrong reducing agent.Thiol-containing; must be removed before adding maleimide reagent.

Experimental Protocols

Protocol 1: General Protein-Maleimide Conjugation

This protocol outlines a general procedure for labeling a protein with a maleimide-functionalized dye.

Materials:

  • Protein solution (1-10 mg/mL)

  • Reaction Buffer: Degassed PBS, HEPES, or Tris, pH 7.0-7.5.

  • TCEP solution (e.g., 100 mM)

  • Maleimide-dye stock solution (10 mM in anhydrous DMSO)

  • Desalting column for purification

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.

  • Reduce Disulfide Bonds (if necessary): Add TCEP to the protein solution to a final molar excess of 10-100x. Flush the vial with inert gas, seal, and incubate for 20-30 minutes at room temperature.

  • Prepare Maleimide Solution: Immediately before use, dilute the 10 mM maleimide-dye stock solution as needed for accurate pipetting.

  • Perform Conjugation: While gently stirring, add the maleimide-dye solution to the reduced protein solution. A 10-20x molar excess of the dye is a good starting point.

  • Incubate: Flush the reaction vial with inert gas, seal tightly, and protect from light. Incubate for 2 hours at room temperature or overnight at 4°C.

  • Purification: Remove the unreacted maleimide-dye using a desalting column equilibrated with your desired storage buffer (e.g., PBS).

  • Quantification: Determine the degree of labeling (DOL) using UV-Vis spectrophotometry or other appropriate methods like HPLC.

Protocol 2: Quantification of Conjugation Efficiency by HPLC

This protocol describes how to assess the success of the conjugation reaction.

Procedure:

  • Set up HPLC: Use an HPLC system equipped with a suitable column (e.g., C18 for peptides, size-exclusion for large proteins) and a UV detector.

  • Analyze Samples: Inject and analyze three samples:

    • The initial, unconjugated biomolecule.

    • The maleimide-functionalized reagent.

    • The final, purified conjugation reaction mixture.

  • Identify Peaks: Compare the chromatograms. The conjugated product will typically have a different retention time than the starting materials.

  • Calculate Efficiency: Integrate the peak areas for the unconjugated starting material and the final conjugate. Calculate the efficiency using the following formula:

    • Conjugation Efficiency (%) = [Area(conjugate) / (Area(conjugate) + Area(unconjugated))] x 100

Visualizations

Thiol_Maleimide_Reaction cluster_reactants Reactants cluster_product Product Thiol Protein/Peptide-SH (Thiol) Conjugate Protein-S-Maleimide-R' (Stable Thioether Bond) Thiol->Conjugate pH 6.5-7.5 Michael Addition Maleimide R'-Maleimide Maleimide->Conjugate Side_Reactions Maleimide Maleimide Hydrolysis Inactive Maleic Amic Acid Maleimide->Hydrolysis pH > 7.5 + H₂O AmineReaction Amine Adduct (e.g., Lysine) Maleimide->AmineReaction pH > 7.5 + Protein-NH₂ workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis p1 Prepare Protein in Degassed Buffer (pH 7-7.5) p2 Reduce Disulfides with TCEP (Optional, 30 min) p1->p2 p3 Prepare Fresh Maleimide Stock in Anhydrous DMSO p2->p3 r1 Add Maleimide Reagent to Protein Solution p3->r1 r2 Incubate (2h @ RT or O/N @ 4°C) Protect from Light r1->r2 a1 Purify Conjugate (e.g., Size-Exclusion Chromatography) r2->a1 a2 Characterize & Quantify (HPLC, UV-Vis) a1->a2 a3 Store Conjugate Properly a2->a3 troubleshooting_yield start Low Conjugation Yield? q1 Is pH between 6.5-7.5? start->q1 q2 Was Maleimide Reagent Prepared Fresh in DMSO? q1->q2 Yes sol1 Adjust pH to 6.5-7.5 q1->sol1 No q3 Were Disulfides Adequately Reduced? q2->q3 Yes sol2 Use Freshly Prepared Maleimide Solution q2->sol2 No q4 Is Molar Ratio Optimized? q3->q4 Yes sol3 Confirm Reduction (e.g., Ellman's) or Re-reduce q3->sol3 No sol4 Test Different Maleimide:Thiol Ratios q4->sol4 No end Yield Improved q4->end Yes sol1->end sol2->end sol3->end sol4->end

References

Validation & Comparative

DSPE-PEG6-Mal vs. DSPE-PEG-NHS for Antibody Conjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of crosslinker for antibody conjugation to lipid-based delivery systems is a critical decision that impacts the efficacy, stability, and targeting specificity of the final product. This guide provides an objective comparison of two commonly used DSPE-PEG derivatives: DSPE-PEG6-Maleimide (DSPE-PEG6-Mal) and DSPE-PEG-N-Hydroxysuccinimide (DSPE-PEG-NHS). We will delve into their chemical principles, compare their performance based on available experimental data, and provide detailed experimental protocols to assist in your research and development endeavors.

Chemical Principles and Reaction Mechanisms

The fundamental difference between this compound and DSPE-PEG-NHS lies in their reactive moieties, which dictate their target functional groups on the antibody.

This compound features a maleimide (B117702) group that specifically reacts with sulfhydryl (thiol) groups (-SH) on cysteine residues of an antibody. This reaction, a Michael addition, forms a stable thioether bond.[1] The specificity of the maleimide-thiol reaction allows for more controlled and site-specific conjugation, particularly if the antibody has been engineered to have free cysteine residues in specific locations.[2]

DSPE-PEG-NHS contains an N-hydroxysuccinimide ester, an amine-reactive group. It readily reacts with primary amines (-NH2), such as those on the side chains of lysine (B10760008) residues and the N-terminus of the antibody, to form a stable amide bond.[3][4] Given the abundance of lysine residues on the surface of most antibodies, NHS ester chemistry typically results in a more randomly distributed conjugation pattern.[5]

Performance Comparison: A Data-Driven Analysis

Performance MetricDSPE-PEG-MalDSPE-PEG-NHS (via DSPE-PEG-COOH)Key Considerations
Target Moiety Sulfhydryl groups (Cysteine)Primary amines (Lysine, N-terminus)Maleimide offers more site-specific conjugation potential. NHS provides broader reactivity.
Conjugation Efficiency High, with reports of over 95% efficiency with peptides.Can be high, but susceptible to hydrolysis of the NHS ester, which can reduce yield.NHS ester hydrolysis is a critical factor to control for optimal efficiency.
Stability of Linkage The resulting thioether bond is generally stable. However, it can be susceptible to a retro-Michael reaction, leading to deconjugation.The amide bond formed is highly stable under physiological conditions.The stability of the maleimide-thiol linkage can be a concern for long-term in vivo applications.
Impact on Antibody Activity Site-specific conjugation can better preserve antibody binding affinity.Random conjugation to lysine residues near the antigen-binding site may reduce activity.The location of conjugation is crucial for maintaining antibody function.
In Vitro Efficacy (siRNA Delivery) Showed significantly greater cellular uptake and ~3-fold higher gene silencing efficiency.Lower cellular uptake and gene silencing efficiency compared to the maleimide-conjugated version.The conjugation chemistry can significantly impact the biological performance of the final construct.
Physicochemical Properties Resulted in slightly smaller immunoliposomes in one study.Resulted in slightly larger immunoliposomes.Both linkers can be used to successfully formulate immunoliposomes.

Experimental Workflows and Logical Relationships

To visualize the distinct processes involved in antibody conjugation using these two linkers, the following diagrams illustrate the experimental workflows.

DSPE_PEG_Mal_Workflow cluster_antibody_prep Antibody Preparation cluster_lipid_prep Lipid Preparation cluster_conjugation Conjugation cluster_liposome_formation Immunoliposome Formation Antibody Antibody (IgG) Thiolation Thiolation (e.g., with Traut's Reagent or TCEP reduction) Antibody->Thiolation Thiolated_Ab Thiolated Antibody (-SH) Thiolation->Thiolated_Ab Conjugation Michael Addition (pH 6.5-7.5) Thiolated_Ab->Conjugation DSPE_PEG_Mal This compound DSPE_PEG_Mal->Conjugation Conjugated_Lipid DSPE-PEG-Antibody Conjugate Conjugation->Conjugated_Lipid Post_Insertion Post-Insertion into Pre-formed Liposomes Conjugated_Lipid->Post_Insertion Immunoliposome Immunoliposome Post_Insertion->Immunoliposome

Caption: Workflow for this compound antibody conjugation.

DSPE_PEG_NHS_Workflow cluster_antibody_prep Antibody Preparation cluster_lipid_prep Lipid Preparation cluster_conjugation Conjugation cluster_liposome_formation Immunoliposome Formation Antibody Antibody (IgG) with primary amines (-NH2) Conjugation Amine Coupling (pH 7-8) Antibody->Conjugation DSPE_PEG_NHS DSPE-PEG-NHS DSPE_PEG_NHS->Conjugation Conjugated_Lipid DSPE-PEG-Antibody Conjugate Conjugation->Conjugated_Lipid Post_Insertion Post-Insertion into Pre-formed Liposomes Conjugated_Lipid->Post_Insertion Immunoliposome Immunoliposome Post_Insertion->Immunoliposome

Caption: Workflow for DSPE-PEG-NHS antibody conjugation.

Detailed Experimental Protocols

The following are generalized protocols for antibody conjugation using the post-insertion method. It is crucial to optimize these protocols for your specific antibody and liposome (B1194612) formulation.

Protocol 1: Antibody Conjugation using this compound

Materials:

  • Antibody of interest

  • This compound

  • 2-Iminothiolane (Traut's reagent) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Pre-formed liposomes

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

  • MES buffer (10 mM MES, 150 mM NaCl, pH 5.5)

  • Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)

  • Size-exclusion chromatography (SEC) column (e.g., Sepharose CL-4B)

Procedure:

  • Antibody Thiolation:

    • Dissolve the antibody in PBS.

    • Add a 20-fold molar excess of Traut's reagent to the antibody solution.

    • Incubate for 1 hour at room temperature.

    • Alternatively, for antibodies with disulfide bonds to be reduced, use a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.

    • Remove excess Traut's reagent or TCEP using a desalting column equilibrated with degassed PBS. The thiolated antibody should be used immediately.

  • Preparation of this compound Micelles:

    • Dissolve this compound in a small amount of chloroform (B151607) or methylene (B1212753) chloride.

    • Evaporate the organic solvent under a stream of nitrogen gas to form a thin lipid film.

    • Hydrate the lipid film with MES buffer to form micelles.

  • Conjugation Reaction:

    • Add the freshly thiolated antibody to the this compound micelle solution. A typical molar ratio is 1:10 to 1:20 (antibody:lipid).

    • Incubate the reaction mixture overnight at 4°C with gentle stirring.

  • Quenching:

    • Add a quenching reagent (e.g., L-cysteine) in molar excess to the maleimide groups to cap any unreacted maleimide.

    • Incubate for 30 minutes at room temperature.

  • Post-Insertion:

    • Add the antibody-conjugated this compound micelles to a suspension of pre-formed liposomes.

    • Incubate at a temperature above the phase transition temperature of the liposome lipids (e.g., 60°C) for 1-2 hours.

  • Purification:

    • Separate the immunoliposomes from unconjugated antibody and other reactants using SEC.

Protocol 2: Antibody Conjugation using DSPE-PEG-NHS

Materials:

  • Antibody of interest

  • DSPE-PEG-NHS

  • Pre-formed liposomes

  • Phosphate-buffered saline (PBS), pH 7.4-8.0

  • Quenching reagent (e.g., glycine (B1666218) or Tris buffer)

  • Size-exclusion chromatography (SEC) column (e.g., Sepharose CL-4B)

Procedure:

  • Preparation of DSPE-PEG-NHS Micelles:

    • Dissolve DSPE-PEG-NHS in a small amount of chloroform or methylene chloride.

    • Evaporate the organic solvent under a stream of nitrogen gas to form a thin lipid film.

    • It is critical to use the dried lipid film immediately to minimize hydrolysis of the NHS ester.

  • Conjugation Reaction:

    • Hydrate the DSPE-PEG-NHS lipid film with a solution of the antibody in PBS (pH 7.4-8.0). A typical molar ratio of micelle to antibody is 6:1.

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring.

  • Quenching:

    • Add a quenching reagent (e.g., 1 M Tris or glycine) to a final concentration of 50-100 mM to react with any unreacted NHS esters.

    • Incubate for 30 minutes at room temperature.

  • Post-Insertion:

    • Add the antibody-conjugated DSPE-PEG-NHS micelles to a suspension of pre-formed liposomes.

    • Incubate at a temperature above the phase transition temperature of the liposome lipids (e.g., 60°C) for 1-2 hours.

  • Purification:

    • Separate the immunoliposomes from unconjugated antibody and other reactants using SEC.

Conclusion and Recommendations

The choice between this compound and DSPE-PEG-NHS for antibody conjugation depends heavily on the specific antibody, the desired degree of control over conjugation, and the intended application of the final immunoliposome.

  • This compound is the preferred choice when site-specific conjugation is desired to preserve antibody activity. This is particularly relevant for antibodies where lysine residues are present in or near the antigen-binding sites. The higher biological efficacy observed in the siRNA delivery study also suggests that the maleimide linkage may result in a more potent immunoliposome. However, researchers must consider the potential for retro-Michael reaction and ensure the stability of the conjugate for their application.

  • DSPE-PEG-NHS offers a more straightforward conjugation chemistry if the antibody is robust and less susceptible to inactivation by random conjugation. The primary challenge with this linker is the hydrolysis of the NHS ester , which necessitates careful handling and immediate use to ensure high conjugation efficiency. The resulting amide bond is highly stable, which can be an advantage for applications requiring long-term stability.

For novel antibody-drug conjugates or targeted delivery systems, it is highly recommended to empirically test both conjugation strategies to determine which linker provides the optimal balance of conjugation efficiency, stability, and retained biological activity for the specific antibody and application.

References

A Comparative Guide to Thiol-Reactive Lipid Linkers: Alternatives to DSPE-PEG-Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals engineering lipid-based nanoparticles, such as liposomes and lipid nanoparticles (LNPs), for targeted therapies, the choice of a thiol-reactive lipid linker is critical. The widely used 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] (DSPE-PEG-Mal) has been a staple for conjugating thiol-containing ligands like antibodies and peptides to nanoparticle surfaces. However, the stability of the maleimide-thiol linkage has been a subject of considerable research, prompting the development of more robust alternatives. This guide provides an objective comparison of DSPE-PEG-Mal with other thiol-reactive lipid linkers, supported by experimental data and detailed protocols.

The Challenge with Maleimide (B117702) Chemistry: Instability of the Thiosuccinimide Adduct

The reaction between a maleimide and a thiol proceeds via a Michael addition to form a thiosuccinimide adduct. While this reaction is efficient and highly selective for thiols at physiological pH (6.5-7.5)[1], the resulting conjugate is susceptible to a retro-Michael reaction.[1][2][3] This reversal can lead to the dissociation of the conjugated ligand, especially in the presence of endogenous thiols like glutathione, which is abundant intracellularly.[4] This instability can compromise the efficacy and safety of the therapeutic agent by premature drug release or transfer of the targeting ligand to other molecules.

Strategies for More Stable Thiol Conjugation

To address the limitations of traditional maleimide chemistry, two main strategies have emerged: modifying the maleimide structure to enhance stability and employing entirely different thiol-reactive chemistries.

Next-Generation Maleimides and Stabilized Adducts

Recognizing the utility of the maleimide-thiol reaction, significant efforts have been made to stabilize the resulting conjugate.

  • Ring-Opened Succinimide: The thiosuccinimide ring can undergo hydrolysis to form a stable succinamic acid thioether, which is resistant to the retro-Michael reaction. The rate of this stabilizing hydrolysis can be significantly accelerated by introducing electron-withdrawing groups to the N-substituent of the maleimide. Conjugates made with these modified maleimides can be intentionally hydrolyzed in vitro to ensure in vivo stability, with the ring-opened products having half-lives of over two years.

  • Next-Generation Maleimides (NGMs): These reagents, such as dibromo- and diiodomaleimides, are designed to re-bridge disulfide bonds in proteins like antibodies after reduction. This creates a more homogeneous and stable conjugate compared to traditional maleimide chemistry. Diiodomaleimides, in particular, offer rapid bioconjugation with reduced hydrolysis of the maleimide group itself, enabling efficient cross-linking even in sterically hindered systems.

  • Maleamic Methyl Esters: As a novel alternative, maleamic methyl ester-based linkers have shown significantly improved stability compared to conventional maleimide-based conjugates in the presence of reducing agents. In one study, a maleamic methyl ester-based ADC showed only about 3.8% payload shedding in an albumin solution after 14 days, highlighting its enhanced stability.

Alternative Thiol-Reactive Chemistries

Several alternative chemical groups offer irreversible and highly stable conjugation to thiols.

  • Vinyl Sulfones: DSPE-PEG-Vinyl Sulfone (DSPE-PEG-VS) reacts with thiols via a Michael addition to form a stable, irreversible thioether bond. The reaction is highly selective for thiols under mildly acidic conditions. Vinyl sulfone-based conjugates have demonstrated higher stability compared to their maleimide counterparts, which are prone to hydrolysis and thiol exchange.

  • Pyridyl Disulfides: DSPE-PEG-S-S-Pyridine lipids react with thiols to form a disulfide bond. This linkage is cleavable in a reducing environment, such as inside a cell, which can be advantageous for drug delivery applications where payload release is desired upon internalization. The reaction progress can be conveniently monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.

  • Haloacetyls (Iodoacetamide/Bromoacetamide): These functional groups react with thiols to form a stable thioether bond. However, the reaction is generally slower than the maleimide-thiol reaction and requires a higher pH, which can reduce its chemoselectivity as it may also react with amines.

Quantitative Comparison of Linker Stability

The stability of the linker is a critical parameter for the in vivo performance of a targeted nanoparticle. The following table summarizes the reported stability of various thiol-reactive linkers.

Linker ChemistryBond TypeStability CharacteristicsReported Half-life (t½)
Traditional Maleimide ThiosuccinimideReversible via retro-Michael reaction; susceptible to thiol exchange.19 ± 2 hours (for N-ethylmaleimide adduct with 4-mercaptophenylacetic acid in the presence of glutathione).
Ring-Opened Maleimide Succinamic Acid ThioetherIrreversible and highly stable; resistant to retro-Michael reaction.> 2 years.
Vinyl Sulfone ThioetherIrreversible and stable covalent bond.Generally considered more stable than maleimide adducts, though direct comparative t½ data with DSPE-PEG is limited.
Pyridyl Disulfide DisulfideCleavable in reducing environments (e.g., intracellular).Half-lives for glutathione-mediated cleavage of disulfide bonds can be in the range of minutes to hours.
Haloacetyl (Iodo/Bromo) ThioetherStable, irreversible covalent bond.Generally considered stable, but kinetic data is less abundant compared to maleimides.
Maleamic Methyl Ester ThioetherMore stable than traditional maleimide adducts.~3.8% payload loss after 336 hours (14 days) in albumin solution.

Experimental Protocols

Protocol 1: General Procedure for Ligand Conjugation to Liposomes

This protocol describes a general method for conjugating a thiol-containing ligand (e.g., a cysteine-terminated peptide) to pre-formed liposomes functionalized with a thiol-reactive DSPE-PEG derivative.

G cluster_0 Liposome (B1194612) Preparation cluster_1 Ligand Preparation cluster_2 Conjugation Reaction cluster_3 Purification A 1. Prepare lipid film (e.g., DSPC, Cholesterol, DSPE-PEG-Linker) B 2. Hydrate film with buffer and extrude to form liposomes A->B D 4. Mix liposome suspension with ligand solution B->D C 3. Dissolve thiol-containing ligand in reaction buffer (e.g., HEPES, pH 7.0) C->D E 5. Incubate at room temperature with gentle stirring (e.g., 1-4 hours) D->E F 6. Remove unreacted ligand via size exclusion chromatography (e.g., Sephadex G-50) E->F G 7. Characterize conjugated liposomes (size, zeta potential, conjugation efficiency) F->G

General workflow for ligand conjugation to liposomes.

Materials:

  • Lipids (e.g., DSPC, Cholesterol)

  • Thiol-reactive lipid (e.g., DSPE-PEG-Mal, DSPE-PEG-VS)

  • Thiol-containing ligand (e.g., peptide, antibody fragment)

  • Reaction buffer (e.g., HEPES, PBS, pH 6.5-7.5)

  • Size exclusion chromatography column (e.g., Sephadex G-50)

Procedure:

  • Liposome Formation: Prepare liposomes incorporating the thiol-reactive DSPE-PEG derivative using the thin-film hydration method followed by extrusion to achieve a desired size.

  • Ligand Solution: Dissolve the thiol-containing ligand in the reaction buffer. If the ligand has disulfide bonds, it may need to be reduced first using a reducing agent like DTT, which must then be removed prior to conjugation.

  • Conjugation: Mix the liposome suspension with the ligand solution at a specified molar ratio (e.g., 1:1 to 1:5 linker to thiol).

  • Incubation: Incubate the reaction mixture at room temperature for a duration appropriate for the specific chemistry (e.g., 1-4 hours for maleimides).

  • Purification: Separate the ligand-conjugated liposomes from unreacted ligand using size exclusion chromatography.

  • Characterization: Determine the conjugation efficiency by quantifying the amount of ligand attached to the liposomes and measuring the lipid concentration.

Protocol 2: Assessing Conjugate Stability in Serum

This protocol outlines a method to evaluate the stability of the linker by monitoring the drug-to-antibody ratio (DAR) of an antibody-drug conjugate (ADC) over time in serum. A similar principle can be applied to ligand-conjugated liposomes.

G A 1. Incubate conjugate (ADC or liposome) in serum at 37°C B 2. Collect aliquots at various time points (e.g., 0, 6, 24, 48, 168 hours) A->B C 3. Purify the conjugate from serum proteins (e.g., Protein A beads for ADCs) B->C D 4. Analyze the conjugate by LC-MS to determine the amount of remaining ligand/drug C->D E 5. Plot remaining ligand/drug vs. time to determine stability and half-life D->E

Workflow for assessing bioconjugate stability in serum.

Materials:

  • Purified bioconjugate (e.g., ADC, ligand-conjugated liposome)

  • Human or mouse serum

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Incubator at 37°C

  • LC-MS system

Procedure:

  • Incubation: Incubate the purified bioconjugate in serum (e.g., 50% v/v in PBS) at 37°C.

  • Time-Course Sampling: At predetermined time points (e.g., 0, 1, 6, 24, 48, 72, 168 hours), remove an aliquot of the mixture and immediately freeze it at -80°C to stop the reaction.

  • Sample Preparation: Prior to analysis, thaw the samples. For ADCs, the conjugate can be captured using Protein A beads to separate it from serum proteins. For liposomes, a purification step like size exclusion chromatography may be necessary.

  • LC-MS Analysis: Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact conjugate or the remaining conjugated ligand/drug. For ADCs, this is often expressed as the average drug-to-antibody ratio (DAR).

  • Data Analysis: Plot the average DAR or percentage of remaining conjugated ligand against time to determine the stability profile and calculate the in-vitro half-life of the conjugate in serum.

Conclusion: Selecting the Right Linker

The choice of a thiol-reactive lipid linker is a critical design parameter in the development of targeted nanomedicines. While DSPE-PEG-Maleimide is a versatile and widely used reagent, its inherent instability in vivo necessitates careful consideration.

  • For applications requiring maximum stability, DSPE-PEG-Vinyl Sulfone or a pre-hydrolyzed, ring-opened maleimide derivative are excellent choices, offering irreversible and robust linkages.

  • If a cleavable linker is desired for intracellular drug release, DSPE-PEG-Pyridyl Disulfide provides a reducible disulfide bond.

  • For antibody-based targeting, next-generation maleimides that re-bridge native disulfide bonds offer a path to more homogeneous and stable conjugates.

Researchers should select a linker based on the specific requirements of their application, balancing factors such as reaction kinetics, desired stability profile, and the nature of the conjugated ligand and payload. The experimental protocols outlined above provide a framework for evaluating and comparing the performance of different linker chemistries to optimize the design of targeted drug delivery systems.

References

Confirming DSPE-PEG6-Mal Peptide Conjugation: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals working with lipid-based drug delivery systems, confirming the successful conjugation of peptides to DSPE-PEG-Maleimide is a critical step. This guide provides a comparative overview of key analytical methods, presenting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate techniques for your research needs.

The conjugation of a thiol-containing peptide to the maleimide (B117702) group of DSPE-PEG6-Mal is a specific and widely used bioconjugation strategy. The resulting thioether bond is stable, making this a popular choice for creating targeted nanoparticles and liposomes. However, rigorous analytical confirmation is essential to ensure the efficiency and consistency of the conjugation reaction.

Comparative Analysis of Analytical Methods

Several analytical techniques can be employed to confirm the successful conjugation. Each method offers distinct advantages and provides different types of information, from a simple confirmation of mass change to detailed structural elucidation. The choice of method will depend on the available equipment, the desired level of detail, and the specific characteristics of the peptide and the conjugate.

Analytical MethodPrincipleKey Observable ChangeQuantitative/QualitativeTypical Data
MALDI-TOF Mass Spectrometry Measures the mass-to-charge ratio of ionized molecules.An increase in mass corresponding to the molecular weight of the conjugated peptide.[1][2]QuantitativeDSPE-PEG-Mal MW: ~2923 Da; Peptide MW: ~819 Da; Conjugate MW: ~3742 Da.[1][2]
HPLC (High-Performance Liquid Chromatography) Separates components of a mixture based on their affinity for a stationary phase.A shift in retention time for the conjugate compared to the starting materials.[3]QuantitativeUnreacted peptide retention time: ~19 min; Conjugate peak at a different retention time.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy Measures the magnetic properties of atomic nuclei.Disappearance of the maleimide proton peaks (typically around 6.7 ppm) after conjugation.Qualitative/Semi-quantitativeMaleimide protons at ~6.7 ppm in DSPE-PEG-Mal spectrum are absent in the conjugate spectrum.
FT-IR (Fourier-Transform Infrared) Spectroscopy Measures the absorption of infrared radiation by the sample's molecules.Appearance of amide bond peaks and shifts in characteristic peaks of the reactants.QualitativeShift of C=O peak from ~1730 cm⁻¹ to ~1647 cm⁻¹ (amide I) and appearance of a peak at ~1566 cm⁻¹ (amide II).
UV-Vis Spectroscopy Measures the absorption of ultraviolet-visible light by the sample.Decrease in the absorbance of the maleimide group (around 300 nm) as the reaction proceeds.QuantitativeMonitoring the decrease in absorbance at ~302 nm to determine reaction kinetics and efficiency.
Ellman's Assay A colorimetric assay to quantify free thiol groups.A decrease in the concentration of free thiols in the reaction mixture.QuantitativeComparison of thiol concentration before and after conjugation to calculate conjugation efficiency.

Experimental Workflows and Logical Relationships

The process of confirming this compound peptide conjugation typically follows a logical workflow, starting from the conjugation reaction itself and proceeding through various analytical techniques for comprehensive characterization.

G cluster_0 Conjugation Reaction cluster_1 Primary Confirmation cluster_2 Secondary Confirmation & Structural Analysis cluster_3 Quantification of Efficiency DSPE_PEG_Mal This compound Reaction Thioether Bond Formation (pH 7.0-7.5) DSPE_PEG_Mal->Reaction Peptide Thiol-containing Peptide Peptide->Reaction UV_Vis UV-Vis Spectroscopy (Maleimide Absorbance Decrease) Reaction->UV_Vis Monitors reaction progress Ellman Ellman's Assay (Free Thiol Decrease) Reaction->Ellman Measures unreacted thiols Conjugate DSPE-PEG-Peptide Conjugate Reaction->Conjugate MALDI MALDI-TOF MS (Mass Increase) HPLC HPLC (Retention Time Shift) NMR ¹H NMR (Disappearance of Maleimide Protons) FTIR FT-IR (Amide Bond Formation) Conjugate->MALDI Confirms mass Conjugate->HPLC Confirms purity & identity Conjugate->NMR Confirms bond formation Conjugate->FTIR Confirms functional groups

Workflow for DSPE-PEG-Peptide Conjugation and Confirmation.

This diagram illustrates the central conjugation reaction followed by a multi-faceted analytical approach. Primary confirmation is typically achieved through techniques that show a clear change in the bulk properties of the molecule, such as mass spectrometry and chromatography. Secondary, more detailed structural information is obtained from spectroscopic methods like NMR and FT-IR. Finally, quantitative methods can be employed to assess the efficiency of the reaction.

Detailed Experimental Protocols

MALDI-TOF Mass Spectrometry

Objective: To confirm the increase in molecular weight upon peptide conjugation.

Protocol:

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the DSPE-PEG-Mal starting material in a suitable solvent (e.g., water/acetonitrile 50:50).

    • Prepare a 1 mg/mL solution of the purified DSPE-PEG-peptide conjugate in the same solvent.

  • Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA), in a solvent mixture like acetonitrile/water/trifluoroacetic acid (e.g., 50:50:0.1 v/v/v).

  • Spotting: Mix the sample solution and the matrix solution in a 1:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely to allow for co-crystallization.

  • Analysis: Acquire the mass spectrum in positive ion, linear or reflectron mode, depending on the mass range and required resolution.

  • Data Interpretation: Compare the mass spectrum of the conjugate with that of the starting DSPE-PEG-Mal. A mass shift corresponding to the molecular weight of the peptide confirms successful conjugation.

High-Performance Liquid Chromatography (HPLC)

Objective: To separate the conjugate from unreacted starting materials and byproducts, and to confirm its identity by a change in retention time.

Protocol:

  • System Preparation: Use a reverse-phase HPLC system equipped with a C18 column.

  • Mobile Phase: Prepare a two-solvent mobile phase system.

    • Solvent A: Deionized water with 0.1% trifluoroacetic acid (TFA).

    • Solvent B: Acetonitrile with 0.1% TFA.

  • Gradient Elution: Run a linear gradient, for example, from 10% to 50% Solvent B over 30 minutes, at a flow rate of 1 mL/min. The specific gradient may need to be optimized based on the hydrophobicity of the peptide and conjugate.

  • Sample Injection: Inject solutions of the DSPE-PEG-Mal, the peptide, and the reaction mixture.

  • Detection: Monitor the elution profile using a UV detector at a wavelength of 214 nm or 280 nm, depending on the presence of aromatic amino acids in the peptide.

  • Data Analysis: Compare the chromatograms. The appearance of a new peak with a different retention time in the reaction mixture, which is absent in the chromatograms of the starting materials, indicates the formation of the conjugate.

¹H NMR Spectroscopy

Objective: To confirm the formation of the thioether bond by observing the disappearance of the maleimide protons.

Protocol:

  • Sample Preparation: Dissolve a sufficient amount (typically 1-5 mg) of the DSPE-PEG-Mal and the purified conjugate in a deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Identify the characteristic peaks of the maleimide protons in the spectrum of the starting material (typically a singlet around 6.7 ppm). The absence of this peak in the spectrum of the conjugate confirms that the maleimide group has reacted.

UV-Vis Spectroscopy for Reaction Monitoring

Objective: To monitor the progress of the conjugation reaction by measuring the decrease in absorbance of the maleimide group.

Protocol:

  • Wavelength Scan: Perform a UV-Vis scan of the DSPE-PEG-Mal solution to identify the absorbance maximum of the maleimide group (around 300-302 nm).

  • Reaction Monitoring:

    • Initiate the conjugation reaction in a quartz cuvette.

    • At regular time intervals, measure the absorbance of the reaction mixture at the predetermined wavelength.

  • Data Analysis: Plot the absorbance versus time. A decrease in absorbance indicates the consumption of the maleimide groups and the progress of the conjugation reaction. The reaction is considered complete when the absorbance stabilizes.

Logical Relationship for Method Selection

The choice of analytical methods can be guided by the stage of research and the specific questions being addressed.

G cluster_0 Initial Screening & Confirmation cluster_1 In-depth Structural Verification cluster_2 Process Optimization & Quality Control MALDI_HPLC MALDI-TOF MS & HPLC NMR_FTIR NMR & FT-IR UV_Vis_Assays UV-Vis & Quantitative Assays Start Research Question Question1 Is the conjugation successful? Start->Question1 Question2 What is the detailed structure of the conjugate? Start->Question2 Question3 How efficient is the reaction? Start->Question3 Question1->MALDI_HPLC Question2->NMR_FTIR Question3->UV_Vis_Assays

Decision tree for selecting analytical methods.

This decision tree illustrates how the research question dictates the choice of analytical technique. For a quick confirmation of conjugation, MALDI-TOF MS and HPLC are often sufficient. For a more thorough understanding of the chemical structure and bond formation, NMR and FT-IR are invaluable. When optimizing the reaction conditions or for quality control purposes, quantitative methods like UV-Vis spectroscopy and specific assays are essential.

By employing a combination of these analytical methods, researchers can confidently confirm the successful conjugation of peptides to this compound, ensuring the quality and reliability of their drug delivery systems.

References

Navigating In Vivo Stability: A Comparative Guide to DSPE-PEG-Maleimide Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker for bioconjugation is a critical decision that profoundly impacts the in vivo performance of targeted therapeutics and diagnostics. Among the various options, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-poly(ethylene glycol)-maleimide (DSPE-PEG-Maleimide) is a widely utilized lipid-PEG conjugate for anchoring targeting moieties to the surface of liposomes and other nanoparticles. However, the stability of the maleimide-thiol linkage in the physiological environment is a key concern. This guide provides an objective comparison of factors influencing the in vivo stability of different DSPE-PEG-Maleimide linkers, supported by established chemical principles and experimental data from related systems.

The Achilles' heel of the conventional maleimide-thiol conjugation is the thiosuccinimide linkage formed. In the bloodstream, this linkage is susceptible to a retro-Michael reaction, which can lead to the premature cleavage of the conjugated molecule and its subsequent off-target effects or clearance. This deconjugation can significantly reduce the therapeutic efficacy and introduce variability.

A competing and stabilizing reaction is the hydrolysis of the succinimide (B58015) ring. This ring-opening process forms a stable succinamic acid derivative that is resistant to the retro-Michael reaction, effectively "locking" the conjugate. Consequently, the in vivo stability of a DSPE-PEG-Maleimide linker is largely determined by the relative rates of these two competing reactions.

Factors Influencing In Vivo Stability

While direct head-to-head in vivo stability data for different DSPE-PEG-Maleimide linkers is sparse in publicly available literature, the stability can be inferred and compared based on the following key factors:

  • Maleimide (B117702) Substitution: The chemical structure of the maleimide itself is a primary determinant of stability. Modifications to the maleimide ring can significantly influence the rate of the stabilizing hydrolysis reaction.

    • Electron-Withdrawing N-Substituents: Incorporating electron-withdrawing groups on the nitrogen atom of the maleimide can accelerate the rate of succinimide ring hydrolysis. This leads to a more rapid formation of the stable, ring-opened structure, thereby minimizing the window of opportunity for the retro-Michael reaction to occur.

    • Basic Amino Groups: Placing a basic amino group adjacent to the maleimide can catalyze the hydrolysis of the thiosuccinimide ring through intramolecular catalysis. This strategy has been shown to significantly enhance the stability of the conjugate.

  • PEG Chain Length: The length of the polyethylene (B3416737) glycol (PEG) chain in the DSPE-PEG-Maleimide linker can influence the in vivo behavior of the entire nanoparticle, which in turn can indirectly affect linker stability.

    • Pharmacokinetics and Biodistribution: Longer PEG chains generally lead to a longer circulation half-life of the nanoparticle, reducing clearance by the reticuloendothelial system. This prolonged circulation time increases the exposure of the linker to the physiological environment, making the intrinsic stability of the maleimide-thiol bond even more critical.

    • Steric Hindrance: The PEG layer creates a hydrophilic shield around the nanoparticle. While this "stealth" effect is beneficial for avoiding immune clearance, it could also sterically hinder access of plasma components or enzymes to the maleimide-thiol linkage, potentially influencing its degradation profile.

Quantitative Data Summary

Linker TypeSystemIncubation Conditions% Intact Conjugate (Approx.)Key FindingReference
Conventional Maleimide-Thiol AdductADC in human plasma7 days~50%Demonstrates significant instability due to retro-Michael reaction.[1]
Maleimide with Hydrolysis-Promoting GroupADC in serum7 days>80%N-aryl maleimides showed significantly less deconjugation compared to N-alkyl maleimides.[2]
Self-Hydrolyzing Maleimide (with basic amino group)ADC in vivo-Improved antitumor activity and reduced neutropeniaIncreased stability leads to better pharmacological properties.[1][3]
"Bridging" DisulfideADC in human plasma7 days>95%Offers substantially improved plasma stability over conventional maleimides.[1]
Thioether (from Thiol-ene)ADC in human plasma7 days>90%Demonstrates high stability in plasma.

Note: This table provides a general comparison of maleimide-based linker stability. The exact stability of a DSPE-PEG-Maleimide linker will also depend on the specific conjugate and the overall formulation.

Experimental Protocols

To assess the in vivo stability of DSPE-PEG-Maleimide linkers, a combination of in vitro and in vivo studies is typically performed.

In Vitro Plasma Stability Assay

Objective: To evaluate the stability of the DSPE-PEG-Maleimide conjugate in plasma.

Methodology:

  • Preparation of Conjugate: Synthesize the DSPE-PEG-Maleimide liposome (B1194612) or nanoparticle and conjugate it with the thiol-containing molecule of interest (e.g., a peptide or antibody fragment).

  • Incubation: Incubate the conjugate in fresh plasma (e.g., human or mouse) at 37°C for various time points (e.g., 0, 1, 6, 24, 48, 72 hours).

  • Sample Analysis: At each time point, analyze the samples to quantify the amount of intact conjugate versus the released (deconjugated) molecule. Common analytical techniques include:

    • LC-MS (Liquid Chromatography-Mass Spectrometry): To separate and identify the intact conjugate and any degradation products.

    • ELISA (Enzyme-Linked Immunosorbent Assay): If the conjugated molecule is an antibody or a recognizable antigen, an ELISA can be designed to specifically capture and detect the intact conjugate.

    • Fluorescence-based methods: If the conjugated molecule is fluorescently labeled, deconjugation can be monitored by separating the nanoparticle from the released label (e.g., via size exclusion chromatography) and measuring the fluorescence.

In Vivo Pharmacokinetic and Biodistribution Study

Objective: To determine the circulation half-life, clearance, and organ distribution of the DSPE-PEG-Maleimide conjugate in an animal model.

Methodology:

  • Animal Model: Typically, mice or rats are used.

  • Administration: Administer the DSPE-PEG-Maleimide conjugate intravenously (IV) via the tail vein.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr) post-injection.

  • Plasma Concentration Analysis: Process the blood samples to obtain plasma and quantify the concentration of the intact conjugate using a validated analytical method (e.g., LC-MS or ELISA).

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as half-life (t½), area under the curve (AUC), and clearance (CL).

  • Biodistribution: At the end of the study, harvest major organs (e.g., liver, spleen, kidneys, lungs, heart, and tumor if applicable). Homogenize the tissues and quantify the amount of the conjugate in each organ to determine its biodistribution profile.

Visualizing the Concepts

To further elucidate the principles discussed, the following diagrams illustrate the key chemical pathways and experimental workflows.

cluster_0 In Vivo Fate of Maleimide-Thiol Conjugate A DSPE-PEG-Maleimide + Thiol-Molecule B Thiosuccinimide Adduct (Unstable Intermediate) A->B Conjugation C Deconjugation (Retro-Michael Reaction) Premature Payload Release B->C Undesirable Pathway D Succinimide Ring Hydrolysis Stable Conjugate B->D Desirable Pathway

Caption: Competing pathways for a maleimide-thiol conjugate in vivo.

cluster_1 Workflow for In Vivo Stability Assessment cluster_invitro In Vitro Plasma Stability cluster_invivo In Vivo Pharmacokinetics & Biodistribution Incubate Incubate Conjugate in Plasma Analyze Analyze at Time Points (LC-MS, ELISA) Incubate->Analyze Administer IV Administration to Animal Model Blood Blood Sampling Administer->Blood Organs Organ Harvest Administer->Organs PK Pharmacokinetic Analysis Blood->PK Bio Biodistribution Analysis Organs->Bio

Caption: General workflow for assessing the in vivo stability of bioconjugates.

References

A Researcher's Guide to Quantifying Maleimide Groups on Liposome Surfaces: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals working with liposomal drug delivery systems, accurate quantification of reactive maleimide (B117702) groups on the liposome (B1194612) surface is critical for successful bioconjugation strategies. The number of available maleimide groups directly impacts the efficiency of attaching targeting ligands, such as antibodies or peptides, thereby influencing the therapeutic efficacy and pharmacokinetic profile of the final formulation. This guide provides a comprehensive comparison of the most common assays used for this purpose, presenting their underlying principles, detailed experimental protocols, and available performance data to aid in selecting the most suitable method for your research needs.

Comparison of Maleimide Quantification Assays

Two primary methodologies dominate the landscape of maleimide quantification on liposome surfaces: the colorimetric Reverse Ellman's Assay and fluorescence-based assays. Each approach offers distinct advantages and is suited to different experimental needs and equipment availability.

Assay TypePrincipleCommon ReagentsDetection MethodKey Performance Characteristics
Colorimetric Assay Reverse Ellman's Assay: Maleimide groups on the liposome surface react with a known excess of a thiol-containing molecule (e.g., L-cysteine or glutathione). The remaining unreacted thiol is then quantified by reacting it with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), which produces a yellow-colored product (TNB²⁻) measured spectrophotometrically at 412 nm. The amount of maleimide is determined by the difference between the initial and the remaining amount of thiol.[1][2]L-cysteine or Glutathione, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)UV-Vis Spectrophotometer (Absorbance at 412 nm)Advantages: Cost-effective, well-established, and does not require specialized equipment beyond a standard spectrophotometer. Disadvantages: Indirect measurement, can be influenced by other components in the liposome preparation that absorb at 412 nm, and may have lower sensitivity compared to fluorescence methods.
Fluorescence-Based Assay Direct Reaction with Thiol-Reactive Dyes: Maleimide groups on the liposome surface are directly reacted with a thiol-reactive fluorescent dye (e.g., Fluorescein-5-Maleimide or Alexa Fluor Maleimides). The amount of maleimide is quantified by measuring the fluorescence of the liposome-conjugated dye after removing the unreacted dye.[3][4]Fluorescein-5-Maleimide, Alexa Fluor MaleimidesFluorescence Spectrophotometer or Microplate ReaderAdvantages: High sensitivity, direct measurement of maleimide groups. Disadvantages: Can be more expensive due to the cost of fluorescent dyes, requires a fluorescence reader, and necessitates a purification step to remove unreacted dye which can lead to sample loss.
Fluorescence-Based Assay Fluorescence Quenching/Enhancement Kits: Commercially available kits utilize a proprietary dye that exhibits a change in fluorescence intensity (either enhancement or quenching) upon reaction with a maleimide group. The change in fluorescence is directly proportional to the amount of maleimide.[5]Proprietary fluorescent dyeFluorescence Spectrophotometer or Microplate ReaderAdvantages: High sensitivity (can detect as low as 10 picomoles of maleimide), often a one-step procedure with no separation required, and suitable for high-throughput screening. Disadvantages: Can be costly, the proprietary nature of the reagents may limit understanding of potential interferences, and may be optimized for small molecules rather than nanoparticles.

The Critical Role of Liposome Preparation and Maleimide Stability

The number of active maleimide groups on a liposome surface is not static and can be significantly influenced by the preparation method and storage conditions. The hydrolysis of the maleimide ring to the inactive maleamic acid is a key factor to consider, as it renders the group incapable of reacting with thiols.

A study by Oswald et al. (2016) highlighted the dramatic impact of the liposome preparation method on the availability of active maleimide groups.

Liposome Preparation MethodDescriptionPercentage of Active Maleimide Groups Remaining
Pre-insertion Maleimide-functionalized lipids are included in the initial lipid mixture before liposome formation.63% after formation, decreasing to 32% after purification.
Post-insertion Pre-formed liposomes are incubated with micelles containing maleimide-functionalized lipids, leading to their insertion into the existing bilayer.76% of maleimide groups were active and available for coupling.

This data underscores the importance of quantifying maleimide groups on the final liposome formulation to ensure accurate and reproducible bioconjugation.

Experimental Protocols

Reverse Ellman's Assay

This protocol is adapted from standard procedures for quantifying maleimide groups on nanoparticles.

Materials:

  • Maleimide-functionalized liposome suspension

  • L-cysteine solution (e.g., 1 mM in reaction buffer)

  • Ellman's Reagent (DTNB) solution (e.g., 4 mg/mL in reaction buffer)

  • Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 7.2-7.5)

  • UV-Vis Spectrophotometer

Procedure:

  • Reaction of Maleimides with Cysteine:

    • Mix a known volume of the maleimide-liposome suspension with a known excess of L-cysteine solution.

    • Incubate the mixture at room temperature for a sufficient time (e.g., 2 hours) to ensure complete reaction between the maleimide groups and cysteine.

  • Quantification of Unreacted Cysteine:

    • Prepare a standard curve of L-cysteine in the reaction buffer.

    • To both the standards and the reaction mixture from step 1, add the DTNB solution.

    • Incubate at room temperature for 15 minutes to allow for the color to develop.

    • Measure the absorbance of the standards and the sample at 412 nm.

  • Calculation:

    • Use the standard curve to determine the concentration of unreacted L-cysteine in the sample.

    • Calculate the amount of L-cysteine that reacted with the maleimide-liposomes by subtracting the unreacted amount from the initial amount.

    • The amount of reacted L-cysteine is equimolar to the amount of maleimide groups on the liposomes.

Workflow for Reverse Ellman's Assay

G Reverse Ellman's Assay Workflow cluster_0 Reaction Step cluster_1 Quantification Step cluster_2 Calculation liposomes Maleimide-Liposomes reaction Incubate (e.g., 2h, RT) liposomes->reaction cysteine Excess L-Cysteine cysteine->reaction mixture mixture reaction->mixture Reaction Mixture (Liposome-Cys + Unreacted Cys) dtnb_reaction Incubate (15 min, RT) mixture->dtnb_reaction measurement Measure Absorbance at 412 nm dtnb_reaction->measurement Colored Product (TNB) dtnb DTNB (Ellman's Reagent) dtnb->dtnb_reaction calc1 Determine Unreacted Cysteine measurement->calc1 calc2 Calculate Reacted Cysteine (= Maleimide Concentration) calc1->calc2 [Initial Cys] - [Unreacted Cys] cys_std Cysteine Standard Curve cys_std->calc1

Caption: Workflow for quantifying maleimide groups using the Reverse Ellman's Assay.

Fluorescence-Based Assay using a Thiol-Reactive Dye

This protocol provides a general guideline for using a fluorescent maleimide derivative.

Materials:

  • Maleimide-functionalized liposome suspension

  • Thiol-reactive fluorescent dye (e.g., Fluorescein-5-Maleimide) dissolved in a suitable solvent (e.g., DMSO)

  • Reaction Buffer (e.g., PBS, pH 7.2-7.5)

  • Purification column (e.g., size-exclusion chromatography)

  • Fluorescence Spectrophotometer or Microplate Reader

Procedure:

  • Labeling Reaction:

    • Add a molar excess of the fluorescent dye solution to the maleimide-liposome suspension in the reaction buffer.

    • Incubate the mixture for a sufficient time (e.g., 2 hours at room temperature or overnight at 4°C), protected from light, to allow for the conjugation reaction.

  • Purification:

    • Remove the unreacted fluorescent dye from the labeled liposomes using a suitable purification method, such as size-exclusion chromatography. This step is crucial for accurate quantification.

  • Quantification:

    • Prepare a standard curve of the free fluorescent dye in the reaction buffer.

    • Measure the fluorescence intensity of the purified, labeled liposomes and the standards at the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em = 490/520 nm for fluorescein).

  • Calculation:

    • Use the standard curve to determine the concentration of the fluorescent dye conjugated to the liposomes.

    • The concentration of the conjugated dye is equivalent to the concentration of maleimide groups on the liposomes.

Workflow for Fluorescence-Based Assay

G Fluorescence-Based Maleimide Quantification Workflow cluster_0 Labeling Step cluster_1 Purification Step cluster_2 Quantification Step liposomes Maleimide-Liposomes reaction Incubate (e.g., 2h, RT, protected from light) liposomes->reaction dye Thiol-Reactive Fluorescent Dye dye->reaction mixture mixture reaction->mixture Labeled Liposomes + Free Dye purification Purification mixture->purification e.g., Size-Exclusion Chromatography labeled_liposomes labeled_liposomes purification->labeled_liposomes Purified Labeled Liposomes measurement Measure Fluorescence labeled_liposomes->measurement calculation Calculate Maleimide Concentration measurement->calculation Determine Dye Concentration dye_std Fluorescent Dye Standard Curve dye_std->measurement

Caption: Workflow for quantifying maleimide groups using a thiol-reactive fluorescent dye.

Concluding Remarks

The choice of a suitable assay for quantifying maleimide groups on liposome surfaces depends on several factors, including the required sensitivity, available equipment, budget, and the specific characteristics of the liposomal formulation. The Reverse Ellman's Assay is a robust and cost-effective method for routine analysis. For applications requiring higher sensitivity or for high-throughput screening, fluorescence-based assays, particularly those employing commercial kits, offer a powerful alternative.

Regardless of the chosen method, it is imperative to consider the stability of the maleimide groups throughout the liposome preparation and storage process. Quantification of the active maleimide groups on the final product is a critical quality control step to ensure the successful and reproducible development of targeted liposomal drug delivery systems.

References

A Comparative Guide to DSPE-PEG-Maleimide with Varying PEG Chain Lengths for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of linker molecules is a critical determinant in the efficacy of targeted drug delivery systems. Among these, heterobifunctional lipids incorporating polyethylene (B3416737) glycol (PEG) and a maleimide (B117702) functional group have become indispensable for conjugating targeting moieties to nanocarriers. This guide provides an objective comparison of three closely related and commercially available lipids: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] with 2, 4, and 6 PEG subunits (DSPE-PEG2-Mal, DSPE-PEG4-Mal, and DSPE-PEG6-Mal). This comparison is supported by physicochemical data and insights from experimental studies on the influence of short PEG chains on nanoparticle performance.

Physicochemical Properties and Performance Characteristics

The length of the PEG linker, even with minor variations, can significantly influence the physicochemical properties and, consequently, the in vivo performance of liposomal and other nanoparticle-based drug delivery systems. While direct comparative studies for these specific three molecules are limited, the following table summarizes their fundamental properties and extrapolates performance characteristics based on established principles of PEGylation.[1][2]

PropertyDSPE-PEG2-MalDSPE-PEG4-MalThis compound
Molecular Formula C55H100N3O14P[3]C59H108N3O16P (representative)C63H116N3O18P[4]
Molecular Weight ( g/mol ) 1058.4[3]~1146.5 (calculated)1234.6
Solubility Soluble in DMSO, DCM, DMFSoluble in DMSO, DCM, DMFSoluble in DMSO, DCM, DMF
Purity Typically ≥95%Typically ≥95%Typically ≥95%
Storage Conditions -20°C, in a dry and dark environment-20°C, in a dry and dark environment-20°C, in a dry and dark environment
Predicted Hydrophilicity GoodHigherHighest
Predicted "Stealth" Effect ModerateIncreasedFurther Increased
Predicted Circulation Time Potentially shorter than longer PEG chainsIntermediatePotentially longer than shorter PEG chains
Predicted Cellular Uptake May be higher than longer PEG chainsIntermediateMay be lower than shorter PEG chains
Ligand Accessibility High, due to minimal steric hindranceHigh, with a slight increase in spacer armHigh, with the longest spacer arm

The Role of PEG Chain Length in Performance

The length of the PEG chain in DSPE-PEG-Maleimide acts as a double-edged sword in drug delivery design. On one hand, a longer PEG chain enhances the "stealth" properties of the nanocarrier, reducing opsonization and clearance by the mononuclear phagocyte system (MPS), which can lead to longer circulation times. This prolonged circulation increases the probability of the nanocarrier reaching its target tissue.

Conversely, an overly long PEG chain can introduce steric hindrance, potentially impeding the interaction of the conjugated targeting ligand with its receptor on the target cell surface. Shorter PEG linkers, such as those in DSPE-PEG2-Mal, DSPE-PEG4-Mal, and this compound, offer a compromise. They provide a hydrophilic spacer to improve solubility and stability while minimizing the risk of masking the targeting moiety. For instance, some studies suggest that shorter PEG linkers can lead to more potent cellular uptake in vitro.

The choice between DSPE-PEG2-Mal, DSPE-PEG4-Mal, and this compound will therefore depend on the specific application, the nature of the targeting ligand, and the desired pharmacokinetic profile of the final formulation.

Experimental Protocols

Liposome (B1194612) Formulation using DSPE-PEG-Maleimide (Thin-Film Hydration Method)

This protocol describes the preparation of liposomes incorporating DSPE-PEG-Maleimide for subsequent conjugation to thiol-containing ligands.

Materials:

  • Primary phospholipid (e.g., DSPC or DOPC)

  • Cholesterol

  • DSPE-PEG-Maleimide (DSPE-PEG2-Mal, DSPE-PEG4-Mal, or this compound)

  • Chloroform (B151607) or a chloroform/methanol mixture

  • Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 6.5-7.5)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

Procedure:

  • Dissolve the primary phospholipid, cholesterol, and DSPE-PEG-Maleimide in the desired molar ratio in chloroform or a chloroform/methanol mixture in a round-bottom flask. A common molar ratio is 55:40:5 (phospholipid:cholesterol:DSPE-PEG-Mal).

  • Create a thin lipid film on the inner surface of the flask by removing the organic solvent using a rotary evaporator under reduced pressure and at a temperature above the phase transition temperature of the primary lipid.

  • Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the hydration buffer by vortexing or gentle shaking. The temperature of the buffer should be above the lipid phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).

  • For a more uniform size distribution, subject the MLV suspension to extrusion. This is done by passing the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times (typically 11-21 passes) using a liposome extruder.

  • The resulting unilamellar liposomes functionalized with maleimide groups are now ready for conjugation.

Quantification of Reactive Maleimide Groups (Ellman's Assay)

This protocol allows for the determination of the concentration of active maleimide groups on the surface of the prepared liposomes.

Materials:

  • Maleimide-functionalized liposome suspension

  • L-cysteine solution of known concentration

  • Ellman's reagent (5,5'-dithio-bis(2-nitrobenzoic acid), DTNB) solution

  • Phosphate buffer (pH 7.0-8.0)

  • UV-Vis spectrophotometer

Procedure:

  • Incubate a known volume of the maleimide-functionalized liposome suspension with an excess of L-cysteine solution for 2 hours at room temperature to allow the thiol-maleimide reaction to go to completion.

  • Prepare a standard curve of L-cysteine using the Ellman's reagent.

  • To the reaction mixture from step 1, add the Ellman's reagent solution. The DTNB will react with the unreacted L-cysteine to produce a colored product (2-nitro-5-thiobenzoate, TNB), which has a maximum absorbance at 412 nm.

  • Measure the absorbance of the solution at 412 nm using a UV-Vis spectrophotometer.

  • Determine the concentration of unreacted L-cysteine from the standard curve.

  • The concentration of active maleimide groups can be calculated by subtracting the concentration of unreacted L-cysteine from the initial concentration of L-cysteine.

Visualizing Key Processes and Structures

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Caption: Thiol-Maleimide Ligation Reaction.

Liposome_Structure cluster_liposome Functionalized Liposome cluster_bilayer Lipid Bilayer Lipid1 Lipid2 Lipid3 Lipid4 DSPE_PEG_Mal DSPE-PEG-Mal Targeting_Ligand Targeting Ligand DSPE_PEG_Mal->Targeting_Ligand Conjugation Lipid5 Lipid6 Aqueous_Core Aqueous Core (Drug Encapsulation)

Caption: Structure of a DSPE-PEG-Mal Functionalized Liposome.

Experimental_Workflow Start Lipid Mixture Preparation (DSPE-PEG-Mal, Phospholipid, Cholesterol) Film_Formation Thin-Film Formation (Rotary Evaporation) Start->Film_Formation Hydration Hydration with Aqueous Buffer (Formation of MLVs) Film_Formation->Hydration Extrusion Extrusion (Size Homogenization to form LUVs) Hydration->Extrusion Characterization Liposome Characterization (Size, Zeta Potential, PDI) Extrusion->Characterization Conjugation Conjugation to Thiol-Ligand Extrusion->Conjugation Purification Purification (Removal of unconjugated ligand) Conjugation->Purification Final_Product Targeted Nanocarrier Purification->Final_Product

Caption: Workflow for Liposome Preparation and Conjugation.

References

DSPE-PEG6-Mal Conjugates: A Comparative Guide to Targeted Cell Uptake

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient delivery of therapeutic agents to specific cells is a cornerstone of modern drug development. Among the various strategies, lipid-based nanoparticles, particularly liposomes, have emerged as versatile carriers. Functionalizing these liposomes with targeting ligands can significantly enhance their uptake by specific cell populations, thereby increasing therapeutic efficacy and reducing off-target effects. This guide provides a comprehensive comparison of the efficacy of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-6] (DSPE-PEG6-Mal) conjugates in targeted cell uptake against other common alternatives, supported by experimental data.

Performance Comparison of Targeting Ligands

The choice of targeting ligand conjugated to the surface of a liposome (B1194612) is critical in determining its interaction with target cells. Here, we compare the performance of this compound with unmodified liposomes and those functionalized with other targeting moieties like folate.

Table 1: Quantitative Comparison of Cellular Uptake for Different Liposome Formulations

Liposome FormulationCell LinesKey FindingsReference
Maleimide-Modified Liposomes (M-GGLG) vs. Unmodified Liposomes (GGLG)HeLa, HCC1954, MDA-MB-468, COS-7Maleimide-modified liposomes showed significantly enhanced cellular uptake compared to unmodified liposomes.[1][2] Pre-blocking of cellular thiols with N-ethylmaleimide (NEM) reduced the uptake of maleimide-modified liposomes to approximately 70% of the control, while having no significant effect on unmodified liposomes.[1][3][1]
Maleimide-Modified Liposomes (M-GGLG) vs. Unmodified Liposomes (GGLG) in the presence of serumHeLa, HCC1954, MDA-MB-468, COS-7The presence of 10% fetal bovine serum (FBS) reduced the cellular uptake of both liposome types. However, the inhibitory effect was less pronounced for maleimide-modified liposomes (uptake reduced to 37%–56% of serum-free conditions) compared to unmodified liposomes (uptake reduced to 22%–28%).
Folate-Targeted Liposomes vs. Non-Targeted LiposomesKB cells (folate receptor-positive)Folate-targeted liposomes loaded with calcein (B42510) showed approximately 200 times higher cellular uptake compared to non-targeted liposomes.
Folate-Targeted Liposomes vs. Non-Targeted Liposomes (Cytotoxicity)KB cells (folate receptor-positive)Doxorubicin-loaded folate-targeted liposomes exhibited a significantly lower IC50 value (10.0µM) compared to non-targeted liposomes (IC50 = 57.5µM), indicating enhanced cytotoxicity due to increased uptake.

Note: A direct, head-to-head quantitative comparison of this compound with other targeting ligands like DSPE-PEG-NHS or folate-PEG-DSPE in a single study under identical experimental conditions was not available in the searched literature. The data presented is compiled from different studies, and direct comparisons should be made with caution.

Mechanism of Action: Thiol-Mediated Uptake of DSPE-PEG-Mal Conjugates

The enhanced cellular uptake of liposomes functionalized with DSPE-PEG-Mal is primarily attributed to the interaction between the maleimide (B117702) group and thiol groups present on the surface of cells. This interaction facilitates a covalent conjugation, leading to efficient internalization.

ThiolMediatedUptake cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Mal_Liposome Maleimide-Functionalized Liposome (this compound) Cell_Surface_Thiol Cell Surface Thiol (-SH group) Mal_Liposome->Cell_Surface_Thiol 1. Proximity and Interaction Covalent_Bond Covalent Thioether Bond Formation Cell_Surface_Thiol->Covalent_Bond 2. Michael Addition Reaction Internalized_Liposome Internalized Liposome Covalent_Bond->Internalized_Liposome 3. Thiol-Mediated Internalization Endosome Endosome Internalized_Liposome->Endosome 4. Endocytosis Lysosome Lysosome Endosome->Lysosome 5. Maturation Drug_Release Drug Release Lysosome->Drug_Release 6. Degradation and Payload Release

Thiol-Mediated Cellular Uptake Pathway

Studies have shown that this uptake mechanism is not solely dependent on conventional endocytic pathways like clathrin-mediated endocytosis, caveolae-mediated endocytosis, or macropinocytosis. Inhibition of these pathways does not completely block the uptake of maleimide-functionalized liposomes, suggesting an alternative or parallel internalization route. Protein disulfide isomerase (PDI), an enzyme that regulates thiol-disulfide exchange at the cell surface, has been implicated in this process. Inhibition of PDI has been shown to reduce the uptake of maleimide-modified liposomes.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation of targeted drug delivery systems. Below are methodologies for key experiments cited in the comparison.

Protocol 1: Preparation and Characterization of Targeted Liposomes

This protocol outlines the thin-film hydration method for preparing fluorescently labeled targeted liposomes.

Materials:

  • Lipids (e.g., DSPC, Cholesterol)

  • This compound (or other DSPE-PEG-ligand)

  • Fluorescent lipid dye (e.g., DiD)

  • Chloroform (B151607)

  • Hydration buffer (e.g., PBS)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Dynamic Light Scattering (DLS) instrument

  • Zeta potential analyzer

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired lipids, this compound, and a fluorescent lipid dye in chloroform in a round-bottom flask. The molar ratio of the components should be optimized for the specific application.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., PBS) by rotating the flask at a temperature above the phase transition temperature of the lipids. This results in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles with a uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). This process is typically repeated 10-20 times.

  • Characterization:

    • Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI of the liposomes using Dynamic Light Scattering (DLS).

    • Zeta Potential: Determine the surface charge of the liposomes using a zeta potential analyzer.

    • Ligand Conjugation (if applicable): For post-insertion methods, incubate pre-formed liposomes with a micellar solution of the ligand-PEG-lipid conjugate. The efficiency of conjugation can be quantified using appropriate analytical techniques (e.g., HPLC).

LiposomePreparation Start Start: Lipid Mixture in Chloroform Thin_Film Thin-Film Hydration Start->Thin_Film Rotary Evaporation Hydration Hydration with Aqueous Buffer Thin_Film->Hydration MLV Multilamellar Vesicles (MLVs) Hydration->MLV Extrusion Extrusion MLV->Extrusion LUV Large Unilamellar Vesicles (LUVs) Extrusion->LUV Characterization Characterization LUV->Characterization DLS DLS (Size, PDI) Characterization->DLS Zeta Zeta Potential Characterization->Zeta

Liposome Preparation and Characterization Workflow
Protocol 2: Quantitative Cellular Uptake Analysis by Flow Cytometry

This protocol describes how to quantify the uptake of fluorescently labeled liposomes by cells using flow cytometry.

Materials:

  • Target cells (e.g., HeLa, MDA-MB-231)

  • Cell culture medium

  • Fluorescently labeled liposomes

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

  • Optional: Cell viability dye (e.g., Propidium Iodide), antibodies for cell surface markers.

Procedure:

  • Cell Seeding: Seed the target cells in a multi-well plate at a suitable density and allow them to adhere overnight.

  • Incubation with Liposomes:

    • Remove the culture medium and wash the cells with PBS.

    • Add fresh medium containing the fluorescently labeled liposomes at the desired concentration. Include control wells with untreated cells.

    • Incubate the cells for a specific period (e.g., 1-4 hours) at 37°C.

  • Cell Harvesting and Staining:

    • After incubation, remove the liposome-containing medium and wash the cells three times with cold PBS to remove non-internalized liposomes.

    • Harvest the cells using trypsin-EDTA.

    • Centrifuge the cell suspension and resuspend the pellet in a suitable buffer (e.g., FACS buffer).

    • (Optional) If desired, stain the cells with a viability dye to exclude dead cells from the analysis. For specific cell population analysis, incubate with fluorescently conjugated antibodies against cell surface markers.

  • Flow Cytometry Analysis:

    • Analyze the cell suspension using a flow cytometer.

    • Gate the cell population based on forward and side scatter to exclude debris.

    • Quantify the mean fluorescence intensity (MFI) of the cell population, which corresponds to the amount of internalized liposomes.

    • Compare the MFI of cells treated with targeted liposomes to those treated with non-targeted liposomes and untreated controls.

Protocol 3: Confocal Microscopy for Visualization of Cellular Uptake

This protocol details the use of confocal microscopy to visualize the subcellular localization of fluorescently labeled liposomes.

Materials:

  • Target cells

  • Glass-bottom dishes or coverslips

  • Fluorescently labeled liposomes

  • PBS

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., Triton X-100 in PBS)

  • Nuclear stain (e.g., DAPI)

  • Optional: Fluorescently labeled antibodies for specific cellular compartments (e.g., endosomes, lysosomes)

  • Mounting medium

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere.

  • Incubation with Liposomes: Treat the cells with fluorescently labeled liposomes as described in the flow cytometry protocol.

  • Fixation and Permeabilization:

    • After incubation, wash the cells with PBS.

    • Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

    • Wash the cells again with PBS.

    • If intracellular staining is required, permeabilize the cells with a permeabilization buffer for 5-10 minutes.

  • Staining:

    • Incubate the cells with a nuclear stain (e.g., DAPI) to visualize the nuclei.

    • (Optional) For colocalization studies, incubate with primary antibodies against markers for specific organelles (e.g., EEA1 for early endosomes, LAMP1 for lysosomes), followed by incubation with fluorescently labeled secondary antibodies.

  • Imaging:

    • Mount the coverslips onto microscope slides using a mounting medium.

    • Acquire images using a confocal microscope. Capture images in different fluorescence channels to visualize the liposomes, nuclei, and any other stained cellular compartments.

    • Analyze the images to determine the subcellular localization of the liposomes. Colocalization analysis can be performed using appropriate software.

Conclusion

This compound conjugates represent a highly effective strategy for enhancing the targeted cellular uptake of liposomes. The underlying mechanism, driven by the covalent interaction with cell surface thiols, offers a robust and efficient internalization pathway. While direct quantitative comparisons with a wide range of other targeting ligands under standardized conditions are still needed, the available data strongly supports the superior performance of maleimide-functionalized liposomes over their non-targeted counterparts. The detailed experimental protocols provided in this guide offer a framework for researchers to design and execute their own comparative studies, contributing to the rational design of next-generation targeted drug delivery systems.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for DSPE-PEG6-Mal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. The proper disposal of chemical reagents like DSPE-PEG6-Mal, a phospholipid-polyethylene glycol conjugate with a reactive maleimide (B117702) group, is a critical aspect of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of this compound, ensuring you have the essential information to maintain a secure workspace.

Personal Protective Equipment (PPE)

Before handling this compound, it is mandatory to be equipped with the appropriate personal protective equipment.

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile). Consider double-gloving for direct handling.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Body Protection A full-length laboratory coat.
Respiratory Protection If there is a risk of generating dust, use a properly fitted respirator (e.g., N95 or higher).

All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the safe disposal of this compound, from deactivation to final collection.

Step 1: Deactivation of the Maleimide Group

The maleimide group in this compound is reactive towards thiols and should be deactivated before disposal.[1] This is a critical step to neutralize its reactivity.

Methodology:

  • Prepare a Quenching Solution: Prepare a solution of a thiol-containing compound such as β-mercaptoethanol (BME) or dithiothreitol (B142953) (DTT) in a suitable buffer (e.g., phosphate-buffered saline, PBS). A concentration of approximately 100 mM is recommended.[1]

  • Reaction: In a designated chemical waste container, add the this compound solution to an excess of the quenching solution. A 10-fold molar excess of the thiol compound is suggested to ensure complete reaction.[1]

  • Incubation: Allow the reaction to proceed for at least 2 hours at room temperature with occasional mixing.[1] This ensures the complete deactivation of the maleimide group.

Step 2: Waste Collection and Segregation

Proper segregation and containment of the deactivated this compound waste is crucial.

  • Liquid Waste: The deactivated this compound solution must be disposed of as hazardous chemical waste.[1] Collect the solution in a clearly labeled, sealed, and chemically compatible waste container. Do not pour it down the drain .

  • Solid Waste: Unused solid this compound powder should be disposed of as hazardous chemical waste. If possible, keep it in its original, unopened container. If the container is open, place it within a secondary, sealable container.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and cleaning materials, should also be disposed of as hazardous chemical waste.

Step 3: Labeling and Storage

Clear and accurate labeling is essential for safety and compliance.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the specific contents (e.g., "Deactivated this compound waste with β-mercaptoethanol").

  • Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials. This area should be clearly marked as a hazardous waste accumulation point.

Step 4: Final Disposal

The final step is to arrange for the collection and disposal by authorized personnel.

  • Contact EHS: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

Spill Management

In the event of a this compound spill, follow these procedures:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Small Spills: For small powder spills, carefully collect the material without using a vacuum cleaner to avoid dispersal. Clean the contaminated surface thoroughly with a detergent solution, and then rinse with water. All cleaning materials and the collected powder must be disposed of as hazardous waste.

  • Large Spills: For large spills, evacuate the area and contact your institution's emergency response team. If you are trained and it is safe to do so, use a cytotoxic spill kit to manage the spill.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DSPE_PEG6_Mal_Disposal_Workflow start This compound for Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe deactivate Deactivate Maleimide Group with Thiol Solution (e.g., BME, DTT) ppe->deactivate liquid_waste Collect Deactivated Solution in Labeled Hazardous Waste Container deactivate->liquid_waste solid_waste Collect Solid Waste & Contaminated Materials in Labeled Hazardous Waste Container deactivate->solid_waste store Store Waste in Designated Secure Area liquid_waste->store solid_waste->store contact_ehs Contact Environmental Health & Safety (EHS) for Pickup and Disposal store->contact_ehs end Disposal Complete contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

Disclaimer: This guide provides general recommendations. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for the most accurate and up-to-date information.

References

Essential Safety and Operational Guide for Handling DSPE-PEG6-Mal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe and Effective Handling of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-6].

This document provides critical safety protocols, operational procedures, and disposal plans for DSPE-PEG6-Mal, a key reagent in the development of advanced drug delivery systems. Adherence to these guidelines is essential for ensuring laboratory safety, experimental integrity, and regulatory compliance.

Immediate Safety and Handling Precautions

This compound, while not classified as a hazardous substance by all suppliers, requires careful handling due to its reactive maleimide (B117702) group and its nature as a fine powder which can be easily inhaled. The primary hazards are potential respiratory tract, skin, and eye irritation.

Personal Protective Equipment (PPE) is mandatory. The following table summarizes the recommended PPE for handling this compound.

Scenario Required Personal Protective Equipment (PPE)
Handling Solid Compound (Weighing, Aliquoting) - Respirator: NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine powder.
- Eye Protection: Chemical splash goggles or safety glasses with side shields.
- Hand Protection: Chemical-resistant nitrile gloves (double-gloving is recommended).
- Body Protection: Full-length laboratory coat.
Handling Solutions - Eye Protection: Chemical splash goggles or safety glasses with side shields.
- Hand Protection: Chemical-resistant nitrile gloves.
- Body Protection: Full-length laboratory coat.
Spill Cleanup (Solid) - Respirator: NIOSH-approved N95 or higher-rated respirator.
- Eye Protection: Chemical splash goggles.
- Hand Protection: Heavy-duty, chemical-resistant gloves over nitrile gloves.
- Body Protection: Chemical-resistant apron or coveralls over a laboratory coat.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes risk and ensures the integrity of the compound for research applications.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store the container in a cool, dry, and dark place. Recommended storage temperature is -20°C for long-term stability.[1] The compound is typically shipped at ambient temperature and is stable for several weeks under these conditions.[2]

Experimental Workflow: A Step-by-Step Guide

The following diagram outlines the general workflow for the preparation and use of this compound in liposomal formulations and bioconjugation.

G General Experimental Workflow for this compound cluster_prep Preparation cluster_formulation Liposome (B1194612) Formulation (Pre-insertion Method) cluster_conjugation Bioconjugation weighing Weighing Solid this compound (in fume hood with PPE) dissolution Dissolution in Organic Solvent (e.g., Chloroform, DMSO, DMF) weighing->dissolution mixing Mixing with other lipids (e.g., DSPC, Cholesterol) dissolution->mixing film_formation Lipid Film Formation (Rotary Evaporation) mixing->film_formation hydration Hydration of Lipid Film (with aqueous buffer) film_formation->hydration extrusion Extrusion to form Liposomes (e.g., through 100 nm membrane) hydration->extrusion thiol_reaction Reaction with Thiol-containing Ligand (e.g., Peptide, Antibody) extrusion->thiol_reaction purification Purification of Conjugate (e.g., Dialysis, Chromatography) thiol_reaction->purification

General workflow for this compound experiments.

Detailed Experimental Protocols

Solution Preparation

Objective: To prepare a stock solution of this compound for use in liposome formulation or conjugation reactions.

Materials:

  • This compound powder

  • Anhydrous solvent (e.g., Chloroform, Dichloromethane (DCM), Dimethylformamide (DMF), or Dimethyl sulfoxide (B87167) (DMSO))

  • Inert gas (Argon or Nitrogen)

  • Glass vial with a screw cap

Procedure:

  • In a chemical fume hood, carefully weigh the desired amount of this compound powder into a clean, dry glass vial.

  • Add the appropriate volume of anhydrous solvent to the vial to achieve the desired concentration. This compound is soluble in DMSO, DCM, and DMF.[1]

  • Blanket the vial with an inert gas (argon or nitrogen) to prevent moisture contamination and oxidation.

  • Securely cap the vial and vortex or sonicate briefly until the solid is completely dissolved.

  • Store the stock solution at -20°C under an inert atmosphere.

Liposome Formulation using Thin-Film Hydration Method

Objective: To formulate liposomes incorporating this compound.

Materials:

  • This compound solution

  • Other lipid components (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), Cholesterol)

  • Organic solvent (e.g., Chloroform)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • In a round-bottom flask, combine the desired molar ratios of the lipid components, including the this compound solution.

  • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the aqueous buffer by rotating the flask at a temperature above the phase transition temperature of the primary lipid.

  • To achieve a uniform size distribution, subject the resulting liposome suspension to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

The following table provides an example of a lipid composition for preparing liposomes.

Lipid Component Molar Ratio (%)
DSPC55
Cholesterol40
This compound5
Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Deactivation of Maleimide Group (Recommended for Liquid Waste): The reactive maleimide group should be deactivated before disposal. This can be achieved by reacting it with an excess of a thiol-containing compound.

  • Prepare a Quenching Solution: Prepare a solution of a thiol-containing compound such as β-mercaptoethanol (BME) or dithiothreitol (B142953) (DTT) in a suitable buffer (e.g., PBS) at a concentration of approximately 100 mM.

  • Reaction: In a designated chemical waste container, add the this compound solution to an excess of the quenching solution (e.g., a 10-fold molar excess of the thiol).

  • Incubation: Allow the reaction to proceed for at least 2 hours at room temperature with occasional mixing to ensure the complete reaction of the maleimide group.

Waste Segregation and Disposal:

Waste Type Disposal Procedure
Unused Solid this compound Dispose of as hazardous chemical waste in its original, sealed container.
Deactivated Liquid Waste Collect in a clearly labeled, sealed, and appropriate hazardous chemical waste container. Do not pour down the drain.
Contaminated Solid Waste (Gloves, Pipette Tips, etc.) Collect in a designated hazardous waste bag or container.
Contaminated Glassware Decontaminate by rinsing with a suitable solvent, collecting the rinsate as hazardous waste. Then wash with laboratory detergent and water.

Spill Cleanup:

  • Solid Spill:

    • Evacuate the immediate area and ensure adequate ventilation.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, dry sand).

    • Carefully sweep up the material and place it in a sealed container labeled as hazardous waste. Do not use a vacuum cleaner as this can disperse the fine powder.

    • Clean the spill area with a detergent solution and collect the cleaning solution as hazardous waste.

  • Liquid Spill:

    • Contain the spill with an absorbent material.

    • Follow the same cleanup and disposal procedures as for a solid spill.

Application in Targeted Drug Delivery: HER2 Signaling Pathway

DSPE-PEG-Mal is frequently used to conjugate targeting ligands, such as antibodies or antibody fragments, to the surface of liposomes for targeted drug delivery to cancer cells. A common target in breast cancer is the Human Epidermal Growth Factor Receptor 2 (HER2). The diagram below illustrates a simplified HER2 signaling pathway that is often dysregulated in cancer and is a target for therapies delivered via such advanced nanocarriers.

G Simplified HER2 Signaling Pathway in Cancer cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Outcomes HER2 HER2 Receptor PI3K PI3K HER2->PI3K Dimerization & Activation RAS RAS HER2->RAS HER3 HER3 Receptor HER3->PI3K AKT Akt PI3K->AKT Gene Gene Transcription AKT->Gene RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene Proliferation Proliferation Gene->Proliferation Survival Survival Gene->Survival Invasion Invasion Gene->Invasion

HER2 signaling pathway often targeted in cancer therapy.

By conjugating an anti-HER2 antibody to a liposome carrying a chemotherapeutic agent via a DSPE-PEG-Mal linker, the drug can be specifically delivered to cancer cells overexpressing the HER2 receptor, thereby increasing therapeutic efficacy and reducing off-target side effects. Aberrant HER2 signaling promotes tumor growth and survival.[3]

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.